FAPi-46
Description
Propriétés
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57F2N11O9/c1-47(30-3-4-34-33(21-30)32(5-6-45-34)40(63)46-24-35(55)54-29-41(42,43)22-31(54)23-44)7-2-8-48-17-19-53(20-18-48)36(56)25-49-9-11-50(26-37(57)58)13-15-52(28-39(61)62)16-14-51(12-10-49)27-38(59)60/h3-6,21,31H,2,7-20,22,24-29H2,1H3,(H,46,63)(H,57,58)(H,59,60)(H,61,62)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGUEFOSXNKBX-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57F2N11O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-04-2 | |
| Record name | FAPI-46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAPi-46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QC5DY68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of FAPi-46: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target in the tumor microenvironment for both diagnostic and therapeutic applications in oncology. As a type II transmembrane serine protease, FAP is overexpressed on cancer-associated fibroblasts (CAFs), which are integral components of the stroma in a majority of epithelial cancers. FAP's restricted expression in healthy adult tissues makes it an attractive target for selective cancer therapies. FAPi-46, a quinoline-based small molecule inhibitor, has demonstrated significant promise in targeting FAP with high affinity and specificity. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Mechanism of Action of this compound
The fundamental mechanism of this compound revolves around its function as a potent and selective inhibitor of the enzymatic activity of Fibroblast Activation Protein (FAP). FAP possesses both dipeptidyl peptidase and endopeptidase activities, enabling it to cleave various substrates within the extracellular matrix (ECM), including type I collagen. By binding to the active site of FAP, this compound blocks its proteolytic function.[1]
The inhibition of FAP's enzymatic activity by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor potential. By preventing the degradation and remodeling of the ECM, this compound can impede critical processes for tumor progression, such as cell migration, invasion, and proliferation.[1]
When radiolabeled, this compound serves as a powerful tool for theranostics. In diagnostic imaging, typically with Gallium-68 ([⁶⁸Ga]Ga-FAPI-46), the high and specific accumulation of the tracer in FAP-expressing tissues allows for high-contrast visualization of primary tumors and metastases via Positron Emission Tomography (PET). For therapeutic applications, this compound can be labeled with therapeutic radionuclides like Lutetium-177 ([¹⁷⁷Lu]Lu-FAPI-46) or Yttrium-90 ([⁹⁰Y]Y-FAPI-46) to deliver targeted radiation to the tumor microenvironment, thereby inducing damage to cancer cells and the supporting stroma.[2][3]
Quantitative Data on this compound and its Derivatives
The binding affinity and cellular uptake of this compound and its derivatives are critical parameters for their efficacy. The following tables summarize key quantitative data from various preclinical studies.
Table 1: Binding Affinity of this compound and its Derivatives
| Compound | IC50 (nM) | Cell Line | Assay Type |
| This compound | 0.44 ± 0.09 | HT-1080-FAP | Competitive Binding |
| This compound Dimer | 0.38 ± 0.09 | HT-1080-FAP | Competitive Binding |
| This compound Tetramer | 0.68 ± 0.10 | HT-1080-FAP | Competitive Binding |
| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG | In vitro cell competition |
| [natIn]In-FAPI-46-I | 3.8 ± 0.3 | U87MG | In vitro cell competition |
| [natIn]In-FAPI-46-Br | 0.5 ± 0.1 | U87MG | In vitro cell competition |
| [natIn]In-FAPI-46-CH3 | 1.8 ± 0.1 | U87MG | In vitro cell competition |
Table 2: Cellular Uptake of Radiolabeled this compound
| Radiotracer | Cell Line | Time Point | Uptake (%ID/g or %AA/200,000 cells) |
| [¹¹¹In]In-FAPI-46 | HT1080-huFAP | 120 min | 22.4 ± 1.9 |
| [¹¹¹In]In-FAPI-46 | HEK293-huFAP | 180 min | 17.3 ± 2.3 |
| [⁶⁸Ga]Ga-FAPI-46 | HT-1080-FAP | 120 min | 22.93 ± 0.33 |
| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ | HT-1080-FAP | 120 min | 32.40 ± 5.36 |
| [⁶⁸Ga]Ga-DOTA-4P(FAPI)₄ | HT-1080-FAP | 120 min | 57.98 ± 0.27 |
Table 3: Preclinical Tumor Uptake of Radiolabeled this compound and Derivatives
| Radiotracer | Tumor Model | Time Point | Tumor Uptake (%ID/g) |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT-1080-FAP | 24 h | 3.4 ± 0.7 |
| [¹⁷⁷Lu]Lu-DOTA-2P(FAPI)₂ | HT-1080-FAP | 24 h | 17.1 ± 3.9 |
| [¹⁷⁷Lu]Lu-DOTA-4P(FAPI)₄ | HT-1080-FAP | 24 h | 21.4 ± 1.7 |
| This compound | Colorectal Carcinoma | 1-3 h | Relatively constant |
| This compound | Ovarian Carcinoma | 1-3 h | Relatively constant |
| This compound | Oropharyngeal Carcinoma | 1-3 h | Relatively constant |
| This compound | Pancreatic Carcinoma | 1-3 h | Relatively constant |
| This compound | Breast Carcinoma | 1-3 h | Continuous decrease |
Experimental Protocols
Competitive FAP Binding Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAP.
-
Cell Culture: Seed FAP-expressing cells (e.g., HT1080-hFAP) in 96-well plates at a density of 100,000 cells/well and culture for 24 hours.
-
Preparation of Competitors: Prepare serial dilutions of the non-radioactive test compounds (e.g., this compound) and a radiolabeled competitor (e.g., [¹⁷⁷Lu]Lu-FAPI-04) in the appropriate medium.
-
Competition Reaction: Wash the cells once with medium. Add the non-radioactive test substances at concentrations ranging from 1 nM to 5 µM to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C to allow for competitive binding.
-
Washing: After incubation, wash the cells to remove unbound radioligand.
-
Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Uptake and Internalization Assay
This protocol measures the cellular uptake and internalization of radiolabeled this compound.
-
Cell Seeding: Plate FAP-expressing cells in 24-well plates one day prior to the experiment.
-
Incubation with Radiotracer: Wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with a known concentration of the radiolabeled this compound (e.g., 1 nM [¹¹¹In]In-FAPI-46) in incubation medium (DMEM with 1% BSA and 20 mM HEPES) for various time points (e.g., 5 to 180 minutes) at 37°C. To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled FAP inhibitor (e.g., 1 mM UAMC-1110).
-
Measurement of Total Uptake: After incubation, remove the medium and wash the cells twice with cold PBS. Lyse the cells with 1 M NaOH and measure the radioactivity to determine the total cellular uptake.
-
Measurement of Internalization: To differentiate between membrane-bound and internalized radiotracer, after the initial incubation, strip the membrane-bound fraction by washing the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) before cell lysis. The remaining radioactivity represents the internalized fraction.
-
Data Analysis: Express the results as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).
Radiolabeling of this compound with Gallium-68
This protocol outlines the manual radiolabeling of this compound with ⁶⁸Ga for PET imaging.
-
Preparation of Reaction Mixture: In a reaction vial, mix 20 nmol of this compound precursor, 10 µL of ascorbic acid solution (20% in water), and 1 mL of ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).
-
pH Adjustment: Adjust the pH of the mixture to 3.3–3.6 using sodium acetate (2.5 M in water).
-
Heating: Heat the reaction mixture at 95°C for 20 minutes.
-
Purification: Isolate the product using solid-phase extraction (e.g., Oasis Light HLB cartridge). Elute the [⁶⁸Ga]Ga-FAPI-46 with 0.5 mL of ethanol.
-
Formulation: Dilute the eluted product with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.
-
Quality Control: Determine the radiochemical purity using radio-HPLC.
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
Caption: this compound binds to and inhibits FAP on CAFs, preventing ECM degradation and reducing tumor progression.
This compound Theranostic Workflow
Caption: Theranostic workflow using this compound for diagnosis ([⁶⁸Ga]) and targeted therapy ([¹⁷⁷Lu]).
Downstream Signaling Pathways Affected by FAP Inhibition
While the direct enzymatic inhibition of FAP by this compound is the primary mechanism, this action has broader implications for the tumor microenvironment by modulating key signaling pathways. The degradation of ECM components by FAP influences cell-cell and cell-matrix interactions, which are crucial for various signaling cascades.
Inhibition of FAP can disrupt the activation of signaling pathways that promote tumor growth and metastasis. For instance, FAP activity is linked to the regulation of growth factors, such as Transforming Growth Factor-beta (TGF-β), which are often sequestered in the ECM. By preventing the release and activation of these factors, FAP inhibitors can indirectly suppress downstream pathways like the SMAD signaling cascade, which is involved in epithelial-to-mesenchymal transition (EMT), fibrosis, and immunosuppression.
Furthermore, the integrity of the ECM is critical for integrin-mediated signaling. FAP-mediated ECM remodeling can alter the engagement of integrins on tumor cells, thereby affecting focal adhesion kinase (FAK) and Src signaling, which are pivotal for cell migration, survival, and proliferation. By stabilizing the ECM, this compound may attenuate these pro-tumorigenic signals.
Caption: FAP inhibition by this compound blocks ECM degradation, thereby suppressing pro-tumorigenic signaling.
Conclusion
This compound represents a significant advancement in the field of cancer theranostics. Its mechanism of action, centered on the potent and selective inhibition of FAP, offers a dual advantage of precise tumor imaging and targeted radionuclide therapy. The extensive preclinical and emerging clinical data underscore its potential to improve diagnosis, staging, and treatment of a wide array of FAP-positive malignancies. Further research into the nuanced downstream effects of FAP inhibition will continue to illuminate the full therapeutic potential of this compound and guide the development of next-generation FAP-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergy of 177Lu-FAPI-46 with tyrosine kinase inhibitor in a sarcoma patient-derived xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
FAPi-46 discovery and development history
An In-depth Technical Guide on the Discovery and Development of FAPi-46
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology.[1][2] As a cell surface glycoprotein, it is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics. The FAP-specific inhibitor (FAPi) family of molecules, originally developed at the University of Heidelberg in Germany, represents a significant advancement in this field. Among these, this compound has become one of the most extensively studied compounds, demonstrating significant potential for clinical applications.
This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and clinical development of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Optimization
The development of this compound was part of a broader effort to create quinoline-based FAP inhibitors with optimal properties for in vivo applications. Researchers at the University of Heidelberg synthesized and screened numerous derivatives, leading to the identification of FAPi-04 as a promising initial candidate. Subsequent structural modifications were aimed at improving tumor uptake and retention while minimizing background signal.
This compound was developed through these optimization efforts. A key modification from its predecessor, FAPi-04, was the substitution of an oxygen atom with a nitrogen methyl group. This change, while slightly lowering the in vitro binding affinity compared to FAPi-04, resulted in significantly improved pharmacokinetics in vivo, including lower uptake in healthy organs and an increased tumor-to-background ratio. This superior in vivo performance established this compound as a more suitable candidate for theranostic applications.
The structure of this compound incorporates three key components:
-
A quinoline-based scaffold that binds with high affinity to the active site of FAP.
-
A linker region that can be modified to alter pharmacokinetic properties.
-
A chelator , typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which stably complexes with various radiometals for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Yttrium-90).
Preclinical Evaluation
Extensive preclinical studies were conducted to characterize the binding properties, pharmacokinetics, and in vivo performance of this compound and its derivatives.
In Vitro Studies
In vitro experiments confirmed the high affinity and specificity of this compound for its target. Competition binding assays are commonly used to determine the half-maximal inhibitory concentration (IC50), a measure of binding affinity.
Table 1: In Vitro Binding Affinity (IC50) of this compound and Derivatives
| Compound | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|
| This compound (Monomer) | 0.44 ± 0.09 | HT-1080-FAP | Data for the base monomer. |
| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG | Indium-complexed this compound used for competition assay. |
| FAPI Dimer | 0.38 ± 0.09 | HT-1080-FAP | Dimerization had minimal effect on binding affinity. |
| FAPI Tetramer | 0.68 ± 0.10 | HT-1080-FAP | Tetramerization also showed minimal effect on affinity. |
| this compound-Ibu | 39.4 ± 16.1 pM | HEK-293.hFAP | Conjugation of ibuprofen significantly enhanced inhibitory activity. |
Studies also demonstrated that radiolabeled this compound exhibits specific binding to FAP-expressing cells, which can be blocked by an excess of unlabeled compound. Furthermore, derivatives like dimers and tetramers were synthesized to improve tumor retention, and these multimers showed binding affinities comparable to the monomer.
In Vivo Animal Studies
Biodistribution studies in tumor-bearing mice were critical in demonstrating the superiority of this compound over earlier compounds. When labeled with Gallium-68, this compound showed high and specific accumulation in FAP-positive tumors with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-background ratios.
Table 2: Selected Preclinical Biodistribution Data of Radiolabeled this compound (%ID/g)
| Radiotracer | Organ | 1h post-injection | 4h post-injection | 24h post-injection | Animal Model |
|---|---|---|---|---|---|
| [64Cu]Cu-FAPI-46 | Tumor | 11.23 ± 0.98 | 9.87 ± 0.99 | 2.29 ± 0.16 | HT-1080-FAP Xenograft |
| Blood | 0.65 ± 0.07 | 0.19 ± 0.02 | 0.02 ± 0.00 | ||
| Liver | 0.94 ± 0.07 | 0.46 ± 0.04 | 0.11 ± 0.01 | ||
| Kidney | 2.01 ± 0.33 | 0.81 ± 0.08 | 0.18 ± 0.02 | ||
| [177Lu]Lu-FAPI-46 | Tumor | ~0.3 | - | ~0.1 | PANC-1 Xenograft |
| Kidney | ~1-2 | - | ~0.2-0.5 | ||
| [99mTc]Tc-6-1 (this compound derivative) | Tumor | 16.15 ± 0.83 | - | - | U87MG Xenograft |
| | Blood | 2.72 ± 0.41 | - | - | |
While this compound showed excellent properties for diagnostic imaging, its relatively short tumor retention time (decreasing to about 20% of peak uptake by 24 hours) was identified as a potential limitation for radioligand therapy. This observation spurred the development of derivatives with prolonged retention, such as dimers, tetramers, and albumin-binding conjugates, which demonstrated improved tumor retention in preclinical models.
Clinical Development and Application
The promising preclinical data for this compound led to its rapid translation into clinical studies for both cancer diagnosis and therapy.
Diagnostic Imaging with 68Ga-FAPI-46 PET/CT
This compound labeled with the positron emitter Gallium-68 (68Ga-FAPI-46) has been extensively evaluated as a PET imaging agent. Clinical trials have demonstrated its ability to visualize a wide variety of solid tumors with high contrast and often superior performance compared to the standard radiotracer, 18F-FDG.
Table 3: Selected Clinical 68Ga-FAPI-46 PET/CT Tumor Uptake (SUVmax)
| Tumor Type | Median/Mean SUVmax | Patient Cohort Size | Key Finding |
|---|---|---|---|
| Various Cancers | 8.15 (at 1h) | 43 | Uptake was remarkably stable between 10 min and 3h post-injection. |
| Sarcoma | 10.9 | 18 | FAP-PET localized tumor as well as FDG-PET. |
| NSCLC | 13.7 | 10 | High tumor uptake observed. |
| Pancreatic (PDAC) | 7.3 | 8 | Higher uptake than FDG-PET (SUVmax 4.1). |
| Ovarian, Colorectal, etc. | 12.76 ± 0.90 (at 1h) | N/A | Rapid and robust tumor accumulation. |
Active clinical trials are ongoing in the US and other regions to further evaluate 68Ga-FAPI-46 for imaging cancers like pancreatic ductal adenocarcinoma and for assessing fibroblast activation in non-malignant conditions such as interstitial lung disease.
Radioligand Therapy (RLT)
The theranostic potential of this compound is realized by labeling it with beta- (e.g., 90Y, 177Lu) or alpha-emitting (e.g., 225Ac) radionuclides. The principle is to selectively deliver a cytotoxic radiation dose to the tumor microenvironment.
Initial clinical experiences with 90Y-FAPI-46 and 177Lu-FAPI-46 have been reported in patients with advanced-stage solid tumors, such as sarcoma and pancreatic cancer. These studies demonstrated that FAP-targeted RLT is generally well-tolerated with a low rate of severe adverse events.
Table 4: Dosimetry Data from a 90Y-FAPI-46 Clinical Study
| Organ | Mean Absorbed Dose (Gy/GBq) |
|---|---|
| Kidney | 0.52 |
| Bone Marrow | 0.04 |
| Lung | < 0.26 |
| Liver | < 0.26 |
| Tumor Lesions | up to 2.28 (median 1.28) |
While signs of tumor response have been observed, the therapeutic efficacy of the this compound monomer may be hampered by its suboptimal tumor retention time. This has led to the clinical investigation of next-generation FAPi molecules, including dimers and albumin-binders, designed for enhanced therapeutic effect.
Experimental Protocols
This section details the methodologies for key experiments in the development of this compound.
Radiolabeling of this compound with Gallium-68
-
Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.
-
Incubation: A solution of the this compound precursor (typically 5-20 µg) is added to the buffered 68Ga.
-
Heating: The mixture is heated at 80-95°C for 5-10 minutes. Some protocols using specific chelators like AAZTA allow for labeling at room temperature.
-
Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure it is >95%.
In Vitro Competition Binding Assay
-
Cell Culture: A FAP-expressing cell line (e.g., U87MG, HT-1080-FAP) is cultured to near confluence in multi-well plates.
-
Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPi ligand (e.g., [111In]In-FAPI-46).
-
Competition: Increasing concentrations of the non-radiolabeled competitor compound (e.g., this compound) are added to the wells.
-
Washing & Lysis: After incubation (typically 1 hour), unbound ligand is removed by washing. Cells are then lysed.
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Analysis: The data are plotted as percentage of specific binding versus log concentration of the competitor. The IC50 value is calculated using non-linear regression.
In Vivo Biodistribution in Tumor-Bearing Mice
-
Animal Model: Immunodeficient mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., U87MG, PANC-1).
-
Injection: Once tumors reach a suitable size, a known activity of the radiolabeled this compound compound (e.g., 7.4 MBq) is injected intravenously.
-
Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice (n=3-5 per group) are euthanized.
-
Organ Harvesting: Tumors, blood, and major organs are collected, weighed, and placed in counting tubes.
-
Gamma Counting: The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.
-
Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound stands as a prime example of successful radiopharmaceutical development, progressing rapidly from chemical optimization to widespread clinical investigation. Its excellent performance as a PET imaging agent with 68Ga has established a new standard for imaging the tumor microenvironment. While its application in radioligand therapy is promising, the challenge of its relatively short tumor retention has driven the field toward developing next-generation FAP inhibitors with improved pharmacokinetics. The ongoing research into this compound derivatives, including multimers and albumin-binding conjugates, holds the potential to unlock the full therapeutic power of targeting FAP, paving the way for more personalized and effective cancer treatments.
References
An In-Depth Technical Guide to the Basic Chemical Properties of FAPi-46 Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of the Fibroblast Activation Protein inhibitor (FAPI) tracer, FAPi-46. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development and application of this promising theranostic agent.
Core Chemical Properties
This compound is a quinoline-based small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with various diagnostic and therapeutic radionuclides.
| Property | Value | Reference |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [3] |
| Molecular Formula | C41H57F2N11O9 | [3] |
| Molecular Weight | 886.0 g/mol | [3] |
Radiolabeling and Quality Control
This compound is most commonly radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. Both manual and automated synthesis methods have been successfully developed, ensuring reproducible and high-yield production for clinical use.
Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46
The automated synthesis of [⁶⁸Ga]Ga-FAPI-46 is a streamlined process that enhances reproducibility and minimizes radiation exposure to personnel. The following diagram illustrates a typical workflow.
Experimental Protocol: Automated [⁶⁸Ga]Ga-FAPI-46 Synthesis
This protocol is a generalized procedure based on commonly used automated synthesis modules.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M Hydrochloric acid (HCl)
-
Sodium acetate buffer (e.g., 0.2 M, pH 6)
-
Ascorbic acid
-
5 M Sodium chloride (NaCl) / 6 M HCl solution
-
Ethanol/Water solution (1:1 v/v)
-
Saline (0.9% NaCl)
-
Strong Cation Exchange (SCX) cartridge
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18)
-
Sterile collection vial
-
Automated synthesis module (e.g., Trasis AiO, Scintomics GRP)
Procedure:
-
Preparation: Aseptically prepare a solution of the this compound precursor (typically 15-50 µg) in sodium acetate buffer containing ascorbic acid (as a radioprotectant).
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
Pre-purification: The [⁶⁸Ga]GaCl₃ eluate is passed through an SCX cartridge to trap the ⁶⁸Ga³⁺ ions and remove metallic impurities.
-
Elution into Reactor: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel containing the this compound precursor solution using a small volume of concentrated NaCl/HCl solution.
-
Radiolabeling: The reaction mixture is heated at 95°C for approximately 10 minutes to facilitate the chelation of ⁶⁸Ga³⁺ by the DOTA moiety of this compound.
-
Purification: The crude reaction mixture is cooled and passed through an SPE cartridge (e.g., C18) to trap the labeled product, while unreacted ⁶⁸Ga³⁺ and hydrophilic impurities pass through.
-
Final Elution and Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the SPE cartridge with an ethanol/water mixture into a sterile collection vial. The final product is then diluted with saline to ensure it is suitable for intravenous injection.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled tracer.
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | > 95% | Radio-HPLC, Radio-TLC | |
| pH | 4.5 - 8.5 | pH-indicator strips | |
| Radionuclidic Purity | ⁶⁸Ge breakthrough < 0.001% | Gamma spectroscopy | |
| Sterility | Sterile | Membrane filtration | |
| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) test | |
| Stability | Radiochemical purity > 95% up to 3 hours post-synthesis | Radio-HPLC |
Radio-HPLC Method Parameters (Example):
-
Column: C18 reverse-phase (e.g., Chromolith HR RP-18 100 x 3 mm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.6 mL/min
-
Detectors: UV (at 220 nm) and a radioactivity detector.
In Vitro and In Vivo Performance
This compound exhibits high affinity and selectivity for FAP, leading to excellent tumor-to-background ratios in preclinical and clinical imaging.
Binding Affinity and Cellular Uptake
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (FAP inhibition) | 1.2 nM | Human FAP protease activity | |
| IC₅₀ (Competitor binding) | 1.3 nM | FAP-expressing cells | |
| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Human FAP (Surface Plasmon Resonance) | |
| Cellular Uptake (120 min) | 22.93 ± 0.33 % | HT-1080-FAP cells |
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol outlines a general procedure for assessing the cellular uptake of radiolabeled this compound.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP) and wild-type control cells
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[⁶⁸Ga]Ga-FAPI-46
-
Unlabeled this compound (for blocking studies)
-
Glycine-HCl buffer (1 M, pH 2.2)
-
Sodium hydroxide (NaOH, 0.3 M)
-
Gamma counter
-
24-well plates
Procedure:
-
Cell Seeding: Plate FAP-expressing and control cells in 24-well plates (e.g., 7.5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Tracer Incubation: Wash the cells with PBS. Add a known activity of [⁶⁸Ga]Ga-FAPI-46 (e.g., 20 kBq) to each well. For blocking experiments, co-incubate with an excess of unlabeled this compound (e.g., 1 µM).
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 60, 90, 120 minutes).
-
Fraction Collection:
-
Surface-bound fraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold glycine-HCl buffer to detach the surface-bound radiotracer. Collect this fraction.
-
Internalized fraction: Lyse the remaining cells with NaOH solution and collect the lysate.
-
-
Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the added activity, normalized to the cell number.
Biodistribution in Humans
Biodistribution studies in cancer patients have demonstrated high tumor uptake of [⁶⁸Ga]Ga-FAPI-46 with rapid clearance from most healthy organs, leading to high-contrast images.
| Organ | SUVmax (1 hour post-injection) | Reference |
| Primary Tumor | 12.76 ± 0.90 | |
| Liver | ~7.4 (at 10 min, decreases over time) | |
| Kidneys | Moderate uptake (renal excretion) | |
| Bladder | High (due to urinary excretion) | |
| Muscle | Low |
Mechanism of Action and Signaling
This compound targets FAP on the surface of CAFs. The binding of this compound inhibits the enzymatic activity of FAP, which is implicated in extracellular matrix remodeling, tumor growth, and immunosuppression. While the direct downstream signaling consequences of this compound binding are still under investigation, FAP itself is known to influence several pro-tumorigenic pathways.
Preclinical Evaluation Workflow
The preclinical assessment of this compound and similar tracers follows a structured workflow to establish safety and efficacy before clinical translation.
This guide consolidates key technical information on this compound, providing a foundation for its continued investigation and clinical application. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in the promising field of FAP-targeted theranostics.
References
- 1. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
FAPi-46: A Technical Guide to Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention. FAPi-46, a quinoline-based inhibitor of FAP, has emerged as a promising theranostic agent, demonstrating high affinity and specificity for its target. This technical guide provides an in-depth overview of the binding characteristics of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of the signaling pathways associated with FAP.
Quantitative Binding Affinity of this compound and its Derivatives
The binding affinity of this compound and its multimers for FAP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) are key parameters for evaluating the potency of this inhibitor.
| Compound | IC50 (nM) | Cell Line / Method | Reference |
| This compound (monomer) | 1.2 | HEK-FAP cells | [1] |
| This compound (monomer) | 1.3 | FAP-expressing cells | [1] |
| This compound (monomer) | 0.44 ± 0.09 | HT-1080-FAP cells | [2] |
| This compound (monomer) | 247.0 ± 17 pM | HT-1080.hFAP & HEK-293.hFAP cells | [3] |
| This compound Dimer | 0.38 ± 0.09 | HT-1080-FAP cells | [2] |
| This compound Tetramer | 0.68 ± 0.10 | HT-1080-FAP cells |
| Compound | Kd (nM) | Method | Reference |
| This compound | 0.04 | Surface Plasmon Resonance |
Specificity of this compound
The high specificity of this compound for FAP is a critical attribute for its clinical utility, minimizing off-target effects. This specificity has been demonstrated through several experimental approaches.
In Vitro Specificity:
-
Competitive Binding Assays: In FAP-expressing cell lines such as HT-1080-FAP, the binding of radiolabeled this compound can be effectively blocked by an excess of unlabeled this compound, confirming target-specific binding.
-
FAP-Negative Cell Lines: Studies have shown significantly lower uptake of this compound in FAP-negative cell lines compared to their FAP-positive counterparts.
In Vivo Specificity:
-
Blocking Experiments: Co-injection of a radiolabeled this compound with an excess of unlabeled ("cold") this compound in tumor-bearing animal models leads to a significant reduction in tumor uptake of the radiotracer, demonstrating that the accumulation is FAP-mediated.
-
Biodistribution Studies: In vivo biodistribution studies have shown high accumulation of this compound in FAP-positive tumors with low uptake in most healthy organs and tissues, resulting in high-contrast images for PET imaging.
Experimental Protocols
Radiolabeling of this compound
A common application of this compound is in positron emission tomography (PET) imaging, for which it is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).
Typical Protocol for ⁶⁸Ga-labeling of this compound:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Add the ⁶⁸GaCl₃ eluate to a solution containing the this compound precursor.
-
Adjust the pH of the reaction mixture to an optimal range (typically 3.5-4.5) using a buffer such as sodium acetate.
-
Heat the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified duration (e.g., 5-15 minutes).
-
Purify the resulting ⁶⁸Ga-FAPi-46 using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.
-
Perform quality control tests, including radiochemical purity assessment by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
References
FAPi-46 in Targeting Cancer-Associated Fibroblasts: A Technical Guide
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that collectively dictates tumor progression, metastasis, and response to therapy.[1][2] Among the most abundant and influential components of the TME are cancer-associated fibroblasts (CAFs).[3][4] These activated fibroblasts play a pivotal role in creating a supportive niche for tumor growth by remodeling the ECM, secreting a plethora of growth factors and cytokines, promoting angiogenesis, and suppressing anti-tumor immunity.[5]
A highly specific cell surface marker for CAFs is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is overexpressed in the stroma of over 90% of epithelial carcinomas, including pancreatic, colorectal, breast, and lung cancers, while its expression in healthy adult tissues is minimal. This differential expression profile makes FAP an exceptional target for both cancer diagnosis and therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic agent designed to specifically target FAP-expressing cells. This guide provides a comprehensive technical overview of the role and application of this compound in targeting CAFs for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound functions by binding with high affinity to the enzymatic pocket of FAP, inhibiting its proteolytic activities. FAP exhibits dual enzymatic functions: a dipeptidyl peptidase (DPP) activity and an endopeptidase (EP) or gelatinase activity. By inhibiting these functions, this compound disrupts the ability of CAFs to remodel the ECM, a critical process for tumor invasion and metastasis. The inhibition of FAP has been shown to attenuate tumor growth by interfering with key signaling pathways that promote cancer cell proliferation, migration, and survival.
When radiolabeled, this compound serves as a powerful theranostic tool. Chelated with positron emitters like Gallium-68 (⁶⁸Ga), it enables highly sensitive and specific visualization of FAP-expressing tumors and metastases via Positron Emission Tomography (PET). When conjugated with therapeutic radionuclides such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), this compound delivers targeted radiation directly to the tumor stroma, minimizing damage to healthy tissues.
Quantitative Data on this compound Performance
The following tables summarize key quantitative data regarding the binding affinity, preclinical biodistribution, and clinical performance of this compound and its derivatives.
Table 1: In Vitro Binding Affinity (IC50)
| Compound | IC50 (nM) | Cell Line / Assay Condition | Reference |
| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG cells | |
| This compound (monomer) | 0.44 ± 0.09 | Competitive Binding Experiment | |
| This compound Dimer | 0.38 ± 0.09 | Competitive Binding Experiment | |
| This compound Tetramer | 0.68 ± 0.10 | Competitive Binding Experiment | |
| This compound | 247.0 ± 17 pM | HEK-293.hFAP cells | |
| This compound-Ibu | 39.4 ± 16.1 pM | HEK-293.hFAP cells |
Table 2: Preclinical Biodistribution of Radiolabeled this compound
| Radiotracer | Model | Organ | 1h post-injection (%ID/g) | 4h post-injection (%ID/g) | 24h post-injection (%ID/g) | Reference |
| ¹⁷⁷Lu-FAPI-46 | HT-1080-FAP Xenograft | Tumor | >4 | ~3 | 2.29 ± 0.16 | |
| ⁶⁸Ga-FAPI Dimer | Patient-Derived Xenograft | Tumor | 8.45 ± 2.19 | - | - | |
| ⁶⁸Ga-FAPI-46 | Patient-Derived Xenograft | Tumor | 4.03 ± 0.69 | - | - | |
| ¹⁷⁷Lu-FAPI-46 | PANC-1 Xenograft | Tumor | - | - | High Accumulation |
Note: %ID/g = percentage of injected dose per gram of tissue.
Table 3: Clinical Imaging Data (⁶⁸Ga-FAPI-46 PET/CT)
| Cancer Type | N | SUVmax (Lesion) | Comparison Tracer | Key Findings | Reference |
| Various Cancers | 43 | 8.2 (10 min), 8.15 (1h), 7.6 (3h) | - | Stable tumor uptake within 3 hours. | |
| Pancreatic Cancer | 30 | Significantly elevated in malignant vs. benign lesions (Cutoff >10.2) | Standard-of-care imaging | 95% sensitivity, 80% specificity for malignancy. | |
| Liver Malignancies | 27 | - | ¹⁸F-FDG | 100% sensitivity for FAPI vs. 58% for FDG. | |
| NSCLC | 14 | Comparable to FDG | ¹⁸F-FDG | FAPI showed higher TBR in bone and abdominal lymph nodes. | |
| Various Cancers | 11 | Higher in LN and bone metastases vs. FDG | ¹⁸F-FDG, ⁶⁸Ga-DOTATATE | FAPI detected more metastases than other tracers. |
Note: SUVmax = maximum standardized uptake value; NSCLC = Non-Small Cell Lung Cancer; TBR = Tumor-to-Background Ratio; LN = Lymph Node.
Table 4: Clinical Radioligand Therapy Data (⁹⁰Y-FAPI-46)
| Parameter | Value | Details | Reference |
| Patient Cohort | 9 patients with advanced solid tumors | Pancreatic ductal adenocarcinoma, sarcomas, etc. | |
| Administered Activity | Median 3.8 GBq (first cycle) | - | |
| Disease Control Rate | 50% (4 out of 8 evaluable patients) | Radiographic disease control. | |
| Mean Absorbed Dose (Kidney) | 0.52 Gy/GBq | Low radiation dose to at-risk organs. | |
| Mean Absorbed Dose (Bone Marrow) | 0.04 Gy/GBq | Low radiation dose to at-risk organs. | |
| Measured Tumor Dose | Up to 2.28 Gy/GBq (Median 1.28 Gy/GBq) | Demonstrates tumor-specific targeting. | |
| Toxicity | Well-tolerated | New G3/G4 toxicities (mainly thrombocytopenia) in 44% of patients. |
Signaling Pathways and Visualizations
The activation of normal fibroblasts into CAFs is driven by a complex network of signaling molecules secreted by cancer cells, including TGF-β, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). Once activated, FAP-expressing CAFs contribute to tumor progression through various pathways, including the PI3K/Akt and STAT3-CCL2 signaling axes.
Diagram 1: Signaling Pathways in CAF Activation and Function
Caption: Key signaling molecules driving CAF activation and the subsequent FAP-mediated pro-tumorigenic functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols for the evaluation of this compound.
Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46
This protocol describes a common automated synthesis method for clinical use.
-
Objective: To produce sterile, clinical-grade [⁶⁸Ga]Ga-FAPI-46 for PET imaging.
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module (e.g., Scintomics GRP®, iPHASE MultiSyn)
-
DOTA-FAPI-46 precursor (typically 20-50 µg)
-
Buffers (e.g., HEPES, sodium acetate)
-
Reagents: 0.1 M HCl, sterile water, ethanol
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
-
Methodology:
-
Elution: Elute ⁶⁸GaCl₃ from the generator using 0.1 M HCl directly into the reaction vessel of the synthesis module.
-
Buffering: Add buffer solution (e.g., HEPES) containing the this compound precursor and ascorbic acid (as a stabilizer) to the reactor.
-
Labeling Reaction: Heat the reaction mixture at 90-98°C for 4-10 minutes.
-
Purification: After cooling, the reaction mixture is passed through a C18 SPE cartridge. The cartridge traps the [⁶⁸Ga]Ga-FAPI-46.
-
Elution & Formulation: The cartridge is washed with sterile water to remove impurities. The final product is eluted with ethanol and formulated in a sterile saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, sterility, and endotoxin levels to meet pharmacopeia standards. A decay-corrected yield of approximately 67-90% is typically achieved.
-
In Vitro Cell Competition Binding Assay
This assay determines the binding affinity (IC50) of this compound derivatives.
-
Objective: To quantify the concentration of a non-radiolabeled FAPI compound required to inhibit 50% of the specific binding of a radiolabeled FAPI tracer.
-
Materials:
-
FAP-expressing cells (e.g., U87MG, HT-1080-FAP)
-
Radiolabeled competitor (e.g., [¹¹¹In]In-FAPI-46)
-
Unlabeled this compound and its derivatives at various concentrations.
-
Cell culture medium, PBS, gamma counter.
-
-
Methodology:
-
Cell Seeding: Plate FAP-expressing cells in multi-well plates and allow them to adhere overnight.
-
Incubation: Add a constant, low concentration of the radiolabeled FAPI competitor to each well.
-
Competition: Simultaneously, add increasing concentrations of the unlabeled FAPI test compounds to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 1 hour at 4°C to prevent internalization).
-
Washing: Wash the cells with cold PBS to remove unbound radioactivity.
-
Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Biodistribution Studies
This protocol evaluates the pharmacokinetics and tumor-targeting efficacy of radiolabeled this compound in animal models.
-
Objective: To determine the uptake, distribution, and clearance of a radiolabeled FAPI tracer in tumor-bearing animals over time.
-
Materials:
-
Immunocompromised mice bearing FAP-positive tumor xenografts (e.g., PANC-1, HT-1080-FAP).
-
Radiolabeled FAPI tracer (e.g., [¹⁷⁷Lu]Lu-FAPI-46).
-
Anesthetic, gamma counter, analytical balance.
-
-
Methodology:
-
Injection: Inject a known activity of the radiotracer intravenously into cohorts of tumor-bearing mice.
-
Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weighing & Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals tumor uptake, clearance routes, and tumor-to-organ ratios.
-
Diagram 2: Theranostic Workflow of this compound
Caption: A streamlined workflow from preclinical development to the clinical theranostic application of this compound.
Diagram 3: Logical Framework of this compound Action
Caption: The logical progression from identifying the target (FAP on CAFs) to the application and outcomes of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in targeting the tumor microenvironment. Its high specificity for FAP on cancer-associated fibroblasts allows for precise diagnostic imaging and the delivery of potent radioligand therapy across a wide range of solid tumors. The rapid clearance from non-target tissues enhances image contrast and minimizes off-target toxicity, making it a favorable theranostic agent.
Future research is focused on several key areas. First, optimizing the pharmacokinetic properties of FAP inhibitors through strategies like multimerization (dimers, tetramers) or conjugation with albumin binders aims to increase tumor retention time and therapeutic efficacy. Second, head-to-head clinical trials are ongoing to establish the superiority of FAPi-PET over current standards of care, like ¹⁸F-FDG PET/CT, in specific cancer types and clinical scenarios. Finally, combination therapies that pair FAP-targeted radioligand therapy with immunotherapy or chemotherapy are being explored to overcome treatment resistance and improve patient outcomes. The continued development and clinical translation of this compound and next-generation FAP inhibitors hold immense promise for advancing precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated Fibroblast Program Orchestrates Tumor Initiation and Progression; Molecular Mechanisms and the Associated Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-associated fibroblast - Wikipedia [en.wikipedia.org]
FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers and its low expression in healthy tissues. FAPi-46, a quinoline-based small molecule inhibitor of FAP, has shown significant promise as a radiotracer for both diagnostic imaging and targeted radionuclide therapy. Its favorable pharmacokinetics, including high tumor uptake and retention, have positioned it as a leading candidate for clinical translation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols for its application.
This compound is a versatile molecule that can be labeled with various radioisotopes for different applications. When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic agent for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors.[1][2][3] For therapeutic purposes, this compound can be labeled with beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), or alpha-emitters like Actinium-225 (²²⁵Ac), to deliver targeted radiation to tumors.[4][5]
Mechanism of Action
This compound functions by selectively binding to Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are a major component of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, this compound allows for the specific delivery of radioisotopes to the tumor stroma, thereby enabling both imaging and therapy. The quinoline-based structure of this compound contributes to its high binding affinity and favorable pharmacokinetic profile.
Preclinical and Clinical Data
A significant body of preclinical and clinical research has demonstrated the potential of this compound. Studies have shown its high tumor uptake and prolonged retention compared to earlier FAP inhibitors like FAPI-04. This improved retention is crucial for therapeutic applications, as it allows for a higher radiation dose to be delivered to the tumor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its derivatives.
| Parameter | Value | Context | Reference |
| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Affinity to human FAP (Surface Plasmon Resonance) | |
| IC50 (Protease Inhibition) | 1.2 nM | Inhibition of human FAP protease activity | |
| IC50 (Competitor Binding) | 1.3 nM | Competitor binding to FAP-expressing cells |
Table 1: In Vitro Binding and Inhibition Data for this compound
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Model | Reference |
| ⁶⁸Ga-FAPi-46 | 1 hour | 10.1 | HEK-FAP xenograft mouse model | |
| ¹⁷⁷Lu-FAPi-46 | 24 hours | 3.8 | HEK-FAP xenograft mouse model | |
| ¹⁷⁷Lu-FAPi-46 | 72 hours | 1.6 | HEK-FAP xenograft mouse model | |
| ⁶⁸Ga-FAPi-46 | 1 hour | ~12.76 (SUVmax) | Human cancer patients | |
| ¹⁷⁷Lu-FAPi-46 | 3 hours | ~0.3 | PANC-1 xenograft mice | |
| ¹⁷⁷Lu-FAPi-46 | 24 hours | ~0.1 | PANC-1 xenograft mice |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound
| Organ | Effective Dose (mSv/MBq) | Reference |
| Bladder Wall | 2.41E-03 | |
| Ovaries | 1.15E-03 | |
| Red Marrow | 8.49E-04 | |
| Total Body (Average) | 7.80E-03 |
Table 3: Radiation Dosimetry of ⁶⁸Ga-FAPi-46 in Cancer Patients
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is a generalized summary based on published methods.
Materials:
-
This compound precursor
-
Gallium-68 (⁶⁸Ga) solution (from a ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced)
-
Sodium acetate solution (2.5 M)
-
Ascorbic acid solution (20% in water)
-
Ethanol
-
Sodium chloride solution (0.9%)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
-
Heating block or synthesizer module
Procedure:
-
Combine 20 nmol of the this compound precursor with 10 µL of 20% ascorbic acid solution.
-
Add approximately 1 mL of the ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).
-
Adjust the pH of the mixture to 3.3–3.6 using 2.5 M sodium acetate.
-
Heat the reaction mixture at 95°C for 10-20 minutes.
-
Isolate the ⁶⁸Ga-FAPi-46 by passing the reaction mixture through an SPE cartridge.
-
Wash the cartridge with water.
-
Elute the ⁶⁸Ga-FAPi-46 from the cartridge using 0.5 mL of ethanol.
-
Dilute the eluted product with 5 mL of 0.9% sodium chloride solution.
-
Adjust the final pH to 7 with phosphate buffer for injection.
-
Perform quality control, including radiochemical purity assessment by HPLC.
In Vivo Biodistribution Studies in Xenograft Models
This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., with HEK-FAP or PANC-1 xenografts)
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-FAPi-46)
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known activity of radiolabeled this compound (e.g., 10-30 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 3, 24, 72 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
- 1. Facebook [cancer.gov]
- 2. First Patient Imaged in SOFIE’s FAPI Phase II Trial - SOFIE [sofie.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. openmedscience.com [openmedscience.com]
- 5. Fibroblast activation protein targeted therapy using [177Lu]this compound compared with [225Ac]this compound in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary In Vitro Evaluation of FAPi-46
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors, while its presence in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a prominent ligand for this purpose.[3][4] When labeled with radionuclides, this compound enables sensitive imaging (e.g., with Gallium-68) and targeted delivery of therapeutic radiation (e.g., with Lutetium-177 or Actinium-225).[4] This guide provides a comprehensive overview of the fundamental in vitro studies that characterize the preclinical profile of this compound and its derivatives.
Quantitative Data Summary
The in vitro characterization of this compound and its analogs involves quantifying its binding affinity, cellular uptake, and internalization. These parameters are crucial for predicting its in vivo targeting efficacy.
Table 1: FAP Binding Affinity of this compound and Derivatives
Binding affinity is typically determined through competitive binding assays, yielding the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a competing radioligand.
| Compound | Cell Line | IC50 (nM) | Competitor | Reference |
| [natGa]Ga-AAZTA-FAPI-46 | HEK293T-FAP | 4.61 ± 0.21 | [68Ga]Ga-AAZTA-FAPI-46 | |
| This compound | HT-1080-FAP | 11.38 | [68Ga]this compound | |
| DOTA-2P(FAPI)2 (Dimer) | HT-1080-FAP | 17.04 | [68Ga]this compound | |
| DOTA-4P(FAPI)4 (Tetramer) | HT-1080-FAP | 15.56 | [68Ga]this compound | |
| [natIn]In-FAPI-46 | U87MG | 1.0 ± 0.2 | [111In]In-FAPI-46 | |
| FAP-2286 | HEK-FAP | 2.7 | N/A |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: In Vitro Cellular Uptake of Radiolabeled this compound
Cellular uptake assays measure the total amount of radiolabeled this compound accumulated by FAP-expressing cells over time. This includes both membrane-bound and internalized tracer.
| Radiotracer | Cell Line | Incubation Time | Uptake (% of Applied Activity) | Reference |
| [68Ga]Ga-FAPI-46 | HT-1080-hFAP | 120 min | 22.93 ± 0.33 | |
| [68Ga]Ga-DOTA-2P(FAPI)2 | HT-1080-hFAP | 120 min | 32.40 ± 5.36 | |
| [68Ga]Ga-DOTA-4P(FAPI)4 | HT-1080-hFAP | 120 min | 57.98 ± 0.27 | |
| [68Ga]Ga-FAPI-46 | HT-1080-hFAP | 60 min | 7.77 ± 5.82 | |
| [68Ga]Ga-FAPI-46 | HT-1080-mFAP | 60 min | 36.30 ± 8.94 | |
| [111In]In-FAPI-46 | HT-1080-huFAP | 180 min | 17.3 ± 2.3 (% AA/200,000 cells) | |
| [111In]In-FAPI-46 | U87MG | 10 min | 2.2 ± 0.4 (% AA/200,000 cells) |
Note: AA = Applied Activity. Specific uptake is confirmed by significantly reduced accumulation in the presence of a blocking agent (excess unlabeled this compound). For instance, the uptake of [68Ga]Ga-DOTA-4P(FAPI)4 in HT-1080-FAP cells was reduced by 97% when co-incubated with unlabeled this compound.
Table 3: Internalization of Radiolabeled this compound
Internalization assays differentiate between the fraction of the tracer that is bound to the cell surface and the fraction that has been transported into the cell. This is important for therapeutic applications, as internalized radionuclides deliver a higher radiation dose to the cell nucleus.
| Radiotracer | Cell Line | Incubation Time | Internalized Fraction (% of Total Uptake) | Reference |
| [68Ga]Ga-DOTA-FAPI-46 | HT-1080-FAP | 60 min | 97.18 | |
| [111In]In-FAPI-46 | HT-1080-huFAP | 45 min at 37°C | ~88% (12.5 / (12.5 + 1.6)) | |
| [111In]In-FAPI-46 | HEK293-huFAP | 45 min at 37°C | ~99% |
Note: Studies consistently show that this compound is rapidly and almost completely internalized upon binding to FAP.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable in vitro evaluation of this compound.
Cell Culture
-
Cell Lines: FAP-transduced cell lines are most commonly used, particularly the human fibrosarcoma cell line HT-1080 and the human embryonic kidney cell line HEK293, which are engineered to overexpress human FAP (huFAP). Endogenously FAP-expressing lines like the human glioblastoma U-87 MG are also used, which can recruit FAP-positive murine fibroblasts in vivo.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates (e.g., 24- or 48-well) to reach approximately 80% confluence on the day of the assay.
Radiosynthesis of [68Ga]Ga-FAPI-46
The labeling of this compound with Gallium-68 is a common procedure for preparing the tracer for PET imaging studies.
Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.
Protocol:
-
Elution: Gallium-68 (68Ga) is eluted from a 68Ge/68Ga generator using 0.1 M hydrochloric acid.
-
Reaction: The 68Ga eluate is added to a reaction vial containing the this compound precursor (e.g., 50 µg) dissolved in a buffer solution (e.g., 0.1 M acetate buffer, pH 4.5) and ethanol.
-
Heating: The reaction mixture is heated, typically at 95°C for 10 minutes, to facilitate the chelation of 68Ga by the DOTA moiety of this compound.
-
Purification: The resulting product is purified using a solid-phase extraction cartridge, such as a Sep-Pak C18, to remove unreacted 68Ga and impurities.
-
Formulation: The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with ethanol and diluted with sterile saline to produce an injectable solution.
-
Quality Control: Radiochemical purity (RCP) is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). An RCP of >95% is typically required for use.
In Vitro Cell Binding and Competition Assay
This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled version for binding to FAP on cells.
Caption: Workflow for a competitive cell binding assay to determine IC50.
Protocol:
-
Preparation: FAP-expressing cells are seeded in 24-well plates and grown to confluence.
-
Incubation: Cells are washed and then incubated (e.g., for 1 hour at 4°C to prevent internalization) with a constant, low concentration of radiolabeled this compound (e.g., [68Ga]Ga-FAPI-46) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Washing: After incubation, the medium is removed, and the cells are washed twice with cold PBS to remove unbound radioactivity.
-
Lysis & Measurement: Cells are lysed (e.g., with 1 M NaOH), and the radioactivity in the lysate, representing the bound tracer, is measured in a gamma counter.
-
Analysis: The data is plotted as the percentage of bound radioactivity against the logarithm of the competitor concentration. A nonlinear regression fit is used to calculate the IC50 value.
Internalization Assay
This assay quantifies the rate and extent to which this compound is internalized by cells after binding to the surface FAP receptor.
Caption: Mechanism of this compound binding and subsequent internalization.
Protocol:
-
Incubation: Cells are incubated with a fixed concentration of radiolabeled this compound (e.g., 1 nM [111In]In-FAPI-46) at 37°C for various time points (e.g., 5 to 180 minutes). A parallel experiment at 4°C can be run as a control, as active internalization is significantly reduced at lower temperatures.
-
Surface Strip: After incubation, the radioactive medium is removed. To separate the membrane-bound fraction from the internalized fraction, cells are briefly incubated with an acid buffer (e.g., 50 mM Glycine–100 mM NaCl, pH 2.8) on ice. This buffer strips surface-bound radioligands without affecting the internalized pool.
-
Collection: The acid buffer (containing the surface-bound fraction) is collected.
-
Lysis: The remaining cells are washed and then lysed with 1 M NaOH to release the internalized fraction.
-
Measurement: The radioactivity in both the acid-strip and the cell lysate fractions is measured in a gamma counter.
-
Calculation: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
References
- 1. AUTOMATED SYNTHESIS AND IN VITRO STUDIES OF [68GA]GA-FAPI-46 IN HOSPITAL RADIOPHARMACY | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. frontiersin.org [frontiersin.org]
- 3. Preclinical evaluation of [68Ga]Ga-AAZTA-FAPI-46: a novel PET tracer for targeting fibroblast activation protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
Early research findings on FAPi-46 biodistribution
An In-depth Technical Guide to Early Research on FAPi-46 Biodistribution
Introduction
Fibroblast Activation Protein (FAP), a serine protease, is selectively overexpressed on the surface of cancer-associated fibroblasts (CAFs) which can comprise up to 90% of a tumor's mass.[1][2] This selective expression, with low prevalence in healthy adult tissues, makes FAP an attractive target for cancer diagnosis and therapy.[3][4] Quinoline-based FAP inhibitors (FAPIs) have been developed as radiotracers for this purpose. Early compounds like ⁶⁸Ga-FAPI-04 showed high tumor-to-background ratios.[5] Subsequent research led to the development of derivatives to improve tumor retention for therapeutic applications, identifying this compound as a particularly promising agent due to its high tumor uptake and prolonged retention compared to FAPi-04. This guide summarizes the early research findings on the biodistribution of this compound, detailing the quantitative data and experimental protocols from key preclinical and clinical studies.
Preclinical Biodistribution of this compound
Preclinical studies in animal models were crucial for establishing the initial pharmacokinetic profile of this compound and its derivatives. These studies provided the foundational data for human trials by comparing tumor uptake and clearance from non-target organs against earlier FAPI compounds.
Data Presentation
The data from xenograft mouse models demonstrate that this compound, particularly when labeled with therapeutic radionuclides like ¹⁷⁷Lu, shows significant tumor uptake and retention. Compared to its predecessor FAPI-04, this compound displayed superior tumor-to-organ ratios, which is critical for minimizing off-target toxicity in therapeutic applications.
Table 1.1: Comparative Biodistribution of ¹⁷⁷Lu-FAP-2286 and ¹⁷⁷Lu-FAPI-46 in HEK-FAP Xenograft Mice (%ID/g)
| Time Point | Radiotracer | Tumor |
|---|---|---|
| 24 hours | ¹⁷⁷Lu-FAP-2286 | 15.8 |
| ¹⁷⁷Lu-FAPI-46 | 3.8 | |
| 72 hours | ¹⁷⁷Lu-FAP-2286 | 16.4 |
| ¹⁷⁷Lu-FAPI-46 | 1.6 |
Data sourced from a comparative preclinical study.
Table 1.2: Tumor-to-Nontarget Ratios for ⁶⁸Ga-Labeled FAPI Derivatives in HT-1080-FAP Xenograft Mice
| Ratio | FAPI-04 | This compound |
|---|---|---|
| Tumor-to-Blood | Lower | Higher |
| Tumor-to-Muscle | Lower | Higher |
| Tumor-to-Liver | Lower | Higher |
Qualitative summary from a study demonstrating this compound displayed the highest tumor-to-organ ratios among all tested compounds.
Experimental Protocols
Typical Protocol for Preclinical Biodistribution Study A common methodology involves the use of immunodeficient mice bearing tumors that express FAP.
-
Animal Model: A colon cancer mouse model was established by subcutaneously inoculating HCT116 cells into NMRI-Foxn1nu male mice. Other studies have used HT-1080-FAP tumor-bearing mice.
-
Radiolabeling: this compound is labeled with a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide. The process involves incubating the this compound precursor with the radionuclide under specific pH and temperature conditions, followed by purification.
-
Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.
-
Imaging: Dynamic or static PET (for ⁶⁸Ga) or SPECT (for ¹⁷⁷Lu) scans are performed at various time points (e.g., up to 90 minutes or over several days) to visualize the tracer's distribution.
-
Ex Vivo Analysis: At predefined time points, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested. The radioactivity in each organ is measured using a gamma counter to quantify the uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualization
Clinical Biodistribution and Dosimetry of ⁶⁸Ga-FAPi-46
Following promising preclinical results, this compound was advanced to human trials. Early clinical studies focused on the biodistribution, safety, and radiation dosimetry of ⁶⁸Ga-FAPi-46 in cancer patients. These studies confirmed high tumor uptake across various cancer types and established a favorable safety profile.
Data Presentation
In human subjects, ⁶⁸Ga-FAPi-46 demonstrated rapid accumulation in tumors with low background uptake in most normal organs, leading to high-contrast images. The primary route of excretion is via the urinary system. Dosimetry calculations indicated a low effective whole-body dose, comparable to other ⁶⁸Ga-based PET tracers.
Table 2.1: Biodistribution of ⁶⁸Ga-FAPi-46 in Cancer Patients (Mean SUVmax at ~1 Hour Post-Injection)
| Organ/Tissue | Mean SUVmax |
|---|---|
| Primary Tumor | 7.7 |
| Liver | ~2.5 (SUVmean) |
| Kidneys | < 2.5 (SUVmean) |
| Pancreas | < 2.5 (SUVmean) |
| Submandibular Glands | < 2.5 (SUVmean) |
| Uterus | Notable Uptake |
| Tumor-Adjacent Normal Tissue | 1.6 |
Data compiled from prospective clinical trials. Note: Liver, kidneys, pancreas, and gland values are approximate SUVmean as reported in one study.
Table 2.2: Human Radiation Dosimetry for ⁶⁸Ga-FAPi-46
| Organ | Effective Dose (mSv/MBq) |
|---|---|
| Bladder Wall | 2.41E-03 |
| Ovaries | 1.15E-03 |
| Red Marrow | 8.49E-04 |
| Total Body (Effective Dose) | 7.80E-03 |
Data from a study of six cancer patients. For a typical 200 MBq administration, the total-body effective dose was 1.56 ± 0.26 mSv.
Experimental Protocols
Protocol for Human ⁶⁸Ga-FAPi-46 PET/CT and Dosimetry Study The methodology for the first-in-human studies was rigorously defined to assess safety and tracer kinetics.
-
Patient Cohort: Studies typically involve patients with various types of confirmed cancers. An early key study included six patients.
-
Radiotracer Synthesis: Clinical-grade ⁶⁸Ga-FAPi-46 is synthesized. A described method involves mixing 20 nmol of this compound precursor with a ⁶⁸Ga solution and ascorbic acid, adjusting the pH to 3.3-3.6, and heating at 95°C for 20 minutes. The final product is purified using solid-phase extraction.
-
Administration and Imaging: Patients receive an intravenous injection of ⁶⁸Ga-FAPi-46 (e.g., 214 to 246 MBq). Serial PET/CT scans are acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.
-
Data Analysis and Dosimetry:
-
Volumes of interest (VOIs) are drawn on the PET images for source organs (kidneys, bladder, liver, etc.) and tumors.
-
The time-activity curves are generated from the serial scans.
-
Dosimetry software, such as OLINDA/EXM, is used to fit the kinetic data and calculate the residence times and organ-absorbed doses.
-
Visualization
Correlation of Biodistribution with FAP Expression
A critical step in validating any targeted radiotracer is to confirm that its uptake in tissues correlates with the expression of the target molecule. Prospective studies have been conducted to directly compare ⁶⁸Ga-FAPi-46 PET signal with FAP levels measured by immunohistochemistry (IHC) in patient-matched tissue samples.
Data Presentation
These translational studies found a strong, statistically significant positive correlation between the ⁶⁸Ga-FAPi-46 PET signal (SUVmax) and the FAP IHC score in both cancer and adjacent non-cancer tissues. This confirmed that ⁶⁸Ga-FAPi-46 biodistribution is a reliable indicator of FAP expression.
Table 3.1: Correlation of ⁶⁸Ga-FAPi-46 SUVmax with FAP IHC Scores in a Prospective Trial
| Tissue Type | Mean SUVmax | Mean FAP IHC Score | Correlation (r) |
|---|---|---|---|
| Cancer Tissue | 7.4 ± 4.6 | 2.38 ± 0.65 | 0.85 |
| Normal Adjacent Tissue | 1.6 ± 1.2 | 0.54 ± 0.66 | (p < 0.001) |
Data from a prospective study in 15 patients with various solid tumors.
Experimental Protocols
Protocol for Prospective PET/IHC Correlation Study This protocol integrates clinical imaging with laboratory tissue analysis.
-
Patient Selection: Patients scheduled for surgical resection of their primary tumor or metastases are recruited.
-
PET/CT Imaging: Patients undergo a ⁶⁸Ga-FAPi-46 PET/CT scan prior to surgery. The mean injected activity is around 184 MBq, with an uptake time of approximately 63 minutes before imaging.
-
Image Analysis: The SUVmax is quantified for the tumor lesion that will be surgically removed.
-
Surgical Resection and IHC: Following surgery (e.g., within a mean of 16 days post-scan), the resected tumor and adjacent normal tissue specimens are processed. FAP expression is analyzed using immunohistochemistry and assigned a score based on the intensity and percentage of stained cells.
-
Statistical Analysis: A repeated measures correlation analysis is performed to determine the statistical relationship between the in vivo PET SUVmax and the ex vivo FAP IHC scores.
The Theranostic Concept of this compound
The favorable biodistribution of this compound—characterized by high tumor uptake and retention with rapid clearance from most normal organs—makes it an ideal candidate for theranostics. This approach uses the same molecular target for both diagnosis and therapy. By replacing the diagnostic radionuclide (⁶⁸Ga) with a therapeutic one (e.g., ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y), this compound can be transformed from an imaging agent into a targeted radiopharmaceutical therapy that delivers cytotoxic radiation directly to the tumor microenvironment.
Visualization
Conclusion
Early research on this compound has consistently demonstrated its potential as a superior FAP-targeted radiotracer. Preclinical and clinical studies have established a biodistribution profile characterized by high and specific tumor uptake across a wide range of cancers, favorable tumor-to-background ratios, and a low radiation dose to the patient. The strong correlation between ⁶⁸Ga-FAPi-46 PET signal and tissue-level FAP expression validates its use as a non-invasive biomarker. These foundational findings have paved the way for its use in targeted radioligand therapy, establishing this compound as a cornerstone of an emerging pan-cancer theranostic agent.
References
- 1. dosisoft.com [dosisoft.com]
- 2. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Preclinical Evaluation of Novel 99mTc-Labeled this compound Derivatives with Significant Tumor Uptake and Improved Tumor-to-Nontarget Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients | Semantic Scholar [semanticscholar.org]
FAPi-46 as a Biomarker for Fibroblast Activation: A Technical Guide
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a key player in the tumor microenvironment.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, including breast, pancreatic, esophageal, and lung cancers.[3][4] CAFs can constitute up to 90% of a tumor's mass and are integral to tumor growth, migration, and angiogenesis.[5] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy.
FAPi-46 is a quinoline-based small molecule inhibitor of FAP. When radiolabeled, typically with Gallium-68 (⁶⁸Ga), it serves as a highly specific tracer for Positron Emission Tomography (PET) imaging, allowing for the non-invasive quantification and visualization of FAP-expressing cells. Due to its favorable pharmacokinetic properties, including rapid tumor accumulation and high tumor-to-background ratios, ⁶⁸Ga-FAPI-46 has emerged as a promising biomarker for fibroblast activation in a variety of oncologic and non-oncologic diseases. Furthermore, the potential to label this compound with therapeutic radionuclides has opened up the field of FAP-targeted theranostics.
This technical guide provides an in-depth overview of this compound, covering its mechanism of action, associated signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its use.
Mechanism of Action and Signaling Pathways
This compound functions by binding with high affinity to the enzymatic pocket of FAP on the surface of CAFs. This targeted binding allows for the accumulation of the radiolabeled tracer in FAP-expressing tissues. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is crucial for the degradation of the extracellular matrix, thereby promoting tumor invasion and metastasis.
FAP expression and activation are linked to several key signaling pathways that promote a pro-tumorigenic microenvironment. These include:
-
PI3K/Akt Pathway: FAP activation can lead to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This pathway is critical for cell proliferation, survival, and migration.
-
Sonic Hedgehog (SHH)/Gli1 Pathway: Overexpression of FAP has been shown to upregulate the SHH/Gli1 signaling pathway, which is involved in cell growth and invasion.
-
STAT3 Signaling: FAP can activate the Signal Transducer and Activator of Transcription 3 (STAT3) in fibroblasts, which in turn can regulate the expression of genes involved in inflammation and cell survival.
Quantitative Data Presentation
The following tables summarize quantitative data on the biodistribution and comparative uptake of ⁶⁸Ga-FAPI-46 from various clinical studies.
Table 1: Biodistribution of ⁶⁸Ga-FAPI-46 in Cancer Patients
This table presents the mean Standardized Uptake Values (SUV) in various organs and tumors at different time points post-injection.
| Organ/Tumor | SUVmax (10 min) | SUVmax (1 h) | SUVmax (3 h) | Reference |
| Tumor | 15.5 | ~14.0 | 13.4 | |
| Liver | 7.4 | ~6.0 | 5.0 | |
| Kidneys | ~5.0 | ~4.0 | ~3.5 | |
| Spleen | ~3.0 | ~2.5 | ~2.0 | |
| Blood Pool | ~2.5 | ~2.0 | ~1.5 | |
| Muscle | ~1.0 | ~0.8 | ~0.7 |
Note: Values are approximate means derived from the referenced studies and may vary between individual patients and cancer types.
Table 2: Comparative Uptake of ⁶⁸Ga-FAPI-46 vs. ¹⁸F-FDG in Different Cancers
This table compares the maximum SUV and Tumor-to-Background Ratios (TBR) of ⁶⁸Ga-FAPI-46 and the standard clinical tracer, ¹⁸F-FDG.
| Cancer Type | Tracer | Mean SUVmax (Lesions) | Mean TBR (Lesion/Liver) | Reference |
| Breast Cancer | ⁶⁸Ga-FAPI-46 | 9.9 ± 5.6 | Significantly Higher | |
| ¹⁸F-FDG | 10.9 ± 8.4 | - | ||
| Cholangiocarcinoma | ⁶⁸Ga-FAPI-46 | 14.5 | 12.1 | |
| ¹⁸F-FDG | 5.2 | 1.9 | ||
| Triple-Negative Breast Cancer | ⁶⁸Ga-FAPI-46 | Similar to FDG | Higher | |
| ¹⁸F-FDG | Similar to this compound | Lower | ||
| Various Cancers | ⁶⁸Ga-FAPI-46 | - | Generally Higher | |
| ¹⁸F-FDG | - | Generally Lower |
Table 3: Binding Affinity of this compound
This table provides the in vitro binding characteristics of this compound.
| Parameter | Value | Method | Reference |
| IC50 | 1.2 nM | Protease Activity Inhibition | |
| IC50 | 1.3 nM | Competitor Binding Assay | |
| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Surface Plasmon Resonance |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Protocol 1: Synthesis and Radiolabeling of ⁶⁸Ga-FAPI-46
This protocol describes a common method for the automated synthesis of ⁶⁸Ga-FAPI-46.
-
Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Precursor Preparation: Prepare a solution of the this compound precursor (typically 10-50 µg) in a suitable buffer (e.g., sodium acetate).
-
Reaction: Add the ⁶⁸GaCl₃ eluate to the precursor solution. Adjust the pH to 3.5-4.5. Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elution of Final Product: Elute the ⁶⁸Ga-FAPI-46 from the cartridge with ethanol.
-
Formulation: Dilute the ethanolic solution with sterile saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (typically by HPLC or TLC), pH, and sterility.
Protocol 2: ⁶⁸Ga-FAPI-46 PET/CT Imaging Protocol
This protocol outlines the procedure for performing a clinical ⁶⁸Ga-FAPI-46 PET/CT scan.
-
Patient Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.
-
Radiotracer Administration: Administer an intravenous injection of 150-250 MBq of ⁶⁸Ga-FAPI-46.
-
Uptake Time: Imaging can be performed as early as 10 minutes post-injection, with optimal imaging often cited between 15 and 60 minutes. Serial imaging at multiple time points (e.g., 10 min, 1 h, 3 h) can provide kinetic information.
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the skull base to the mid-thigh.
-
-
Image Analysis:
-
Reconstruct PET images using standard algorithms.
-
Analyze images qualitatively (visual assessment of uptake) and quantitatively.
-
For quantitative analysis, draw regions of interest (ROIs) or volumes of interest (VOIs) over tumors and normal organs to calculate SUVmax and SUVmean.
-
Protocol 3: Immunohistochemical (IHC) Staining of FAP
This protocol provides a general procedure for the detection of FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 3-5 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0).
-
Heat using a microwave, pressure cooker, or water bath (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary anti-FAP antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Rinse with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection:
-
Rinse with PBS.
-
Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining: Counterstain with hematoxylin for 1-5 minutes to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions.
-
Clear in xylene.
-
Coverslip using a permanent mounting medium.
-
-
Analysis: Examine under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs.
Theranostic Applications
The quinoline-based structure of this compound allows for chelation of not only diagnostic radionuclides like ⁶⁸Ga but also therapeutic beta- or alpha-emitters such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac). This dual capability forms the basis of FAP-targeted theranostics, where the same molecular target is used for both diagnosis and therapy.
Initial studies with ⁹⁰Y-FAPI-46 and ¹⁷⁷Lu-FAPI-46 have shown therapeutic potential in patients with advanced cancers, although efficacy has been limited by the relatively short tumor retention time of the monomeric compound. Efforts to improve therapeutic efficacy are focused on developing multimeric FAPI agents or those conjugated with albumin binders to enhance tumor uptake and retention.
Conclusion and Future Directions
This compound has demonstrated significant potential as a robust biomarker for fibroblast activation, with broad applicability across numerous cancer types. Its high specificity for FAP-expressing CAFs results in excellent image contrast and high detection rates, often superior to the current standard, ¹⁸F-FDG PET/CT. The wealth of quantitative data being generated in ongoing clinical trials is solidifying its role in cancer staging, restaging, and potentially in guiding treatment decisions.
The future of this compound extends beyond diagnostics into the realm of theranostics. While the therapeutic efficacy of monomeric ¹⁷⁷Lu- or ⁹⁰Y-labeled this compound requires improvement, it has paved the way for the development of next-generation FAP inhibitors with optimized pharmacokinetics for therapy. Further research will focus on validating this compound PET as a predictive biomarker for FAP-targeted therapies and exploring its utility in non-oncologic conditions characterized by fibroblast activation, such as cardiac fibrosis and inflammatory diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Foundational Research on FAPi-46 for Tumor Imaging
This technical guide provides a comprehensive overview of the foundational research on Fibroblast Activation Protein inhibitor (FAPI)-46, a promising radiopharmaceutical for tumor imaging and potential therapy. It delves into the underlying biological pathways, detailed experimental protocols, and quantitative data derived from preclinical and clinical studies.
Introduction to Fibroblast Activation Protein (FAP) and this compound
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of human epithelial carcinomas.[1][2] In contrast, its expression in normal adult tissues is minimal, making it an attractive target for cancer diagnosis and therapy.[1][2] CAFs, which can constitute up to 90% of a tumor mass, play a crucial role in tumor progression, invasion, metastasis, and immunosuppression.[3]
This compound is a quinoline-based small molecule inhibitor of FAP. It has been developed as a tracer for Positron Emission Tomography (PET) imaging when labeled with radionuclides like Gallium-68 (⁶⁸Ga). Compared to earlier FAP inhibitors like FAPI-04, this compound was developed to have improved tumor retention, making it a more suitable candidate for theranostic applications.
FAP-Mediated Signaling and Tumor Microenvironment Modulation
FAP's pro-tumorigenic effects are mediated through several key signaling pathways and its enzymatic activity, which remodels the tumor microenvironment (TME).
-
Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the ECM, such as type I collagen. This remodeling facilitates tumor cell invasion and metastasis.
-
Immunosuppression: FAP-positive CAFs create an immunosuppressive TME by secreting cytokines like TGF-β and IL-6, which can inhibit the function of anti-tumor T cells.
-
Intracellular Signaling: FAP expression can activate intracellular signaling pathways that promote tumor growth and proliferation. Studies have shown that FAP can trigger a STAT3-CCL2 signaling pathway in CAFs. This pathway promotes the recruitment of myeloid-derived suppressor cells (MDSCs), further contributing to immune evasion. FAP overexpression has also been linked to the activation of the PI3K and sonic hedgehog pathways.
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Experimental Protocols
This section details the common methodologies used in the foundational research of this compound.
The labeling of this compound with ⁶⁸Ga is a critical step for its use in PET imaging. The process is typically performed using an automated synthesis module or manually.
Protocol:
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.
-
Buffering: A mixture of 20 nmol of this compound precursor and an ascorbic acid solution (to prevent radiolysis) is prepared. The pH is adjusted to 3.3–3.6 using sodium acetate.
-
Labeling Reaction: The ⁶⁸Ga eluate is added to the buffered precursor mixture. The reaction vial is heated to 95°C for 20 minutes.
-
Purification: The final product, ⁶⁸Ga-FAPI-46, is purified using solid-phase extraction (SPE) with a cartridge like Oasis Light HLB. The product is eluted from the cartridge with ethanol and then formulated in a saline solution for injection.
-
Quality Control: Radiochemical purity is determined using radio-HPLC or thin-layer chromatography (TLC).
Caption: General workflow for the radiosynthesis of ⁶⁸Ga-FAPI-46.
These assays are essential to confirm the specificity and binding characteristics of this compound to FAP-expressing cells.
Protocol:
-
Cell Culture: FAP-expressing cells (e.g., stably transfected HT1080-huFAP or glioblastoma cell lines like SF-539) and control cells (wild-type, FAP-negative) are cultured.
-
Incubation: Cells are incubated with radiolabeled this compound (e.g., ¹¹¹In-FAPI-46 or ¹⁷⁷Lu-FAPI-46) at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Blocking Study: To demonstrate specificity, a parallel experiment is conducted where cells are co-incubated with an excess of non-radiolabeled ("cold") FAPI to block specific binding.
-
Internalization Assay: To differentiate between membrane-bound and internalized radiotracer, after incubation, the supernatant is collected. The cells are then treated with an acid buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity. The cells are then lysed to measure the internalized fraction.
-
Measurement: The radioactivity in the supernatant, acid wash, and cell lysate is measured using a gamma counter. The results are typically expressed as a percentage of the added activity.
Animal models are used to assess the biodistribution, pharmacokinetics, and imaging potential of radiolabeled this compound.
Protocol:
-
Animal Model: A tumor model is established, often by subcutaneously inoculating human cancer cells (e.g., colorectal HCT116 or pancreatic PANC-1) into immunodeficient mice.
-
Radiotracer Injection: Once tumors reach a suitable size, the mice are injected intravenously with a known activity of radiolabeled this compound (e.g., ⁶⁸Ga-FAPI-46 or ¹⁷⁷Lu-FAPI-46).
-
PET/SPECT Imaging: Dynamic or static PET or SPECT scans are performed at various time points post-injection (e.g., 30, 60, 90 minutes) to visualize the tracer's distribution.
-
Ex Vivo Biodistribution: At selected time points, animals are euthanized. Tumors and major organs (blood, heart, liver, kidneys, muscle, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in tumors and organs is calculated and typically expressed as the percentage of injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in a reference tissue (e.g., muscle or blood).
Caption: Workflow for preclinical in vivo evaluation of radiolabeled this compound.
Quantitative Data from this compound Studies
The following tables summarize key quantitative findings from clinical and preclinical research on this compound.
This table presents the mean Standardized Uptake Values (SUVmean) in various organs and the maximum SUV (SUVmax) in tumors at different time points post-injection.
| Organ/Tissue | SUVmean at ~10 min | SUVmean at ~1 h | SUVmean at ~3 h | Reference |
| Liver | 2.0 | 1.6 | 1.4 | |
| Kidneys | 2.1 | 1.9 | 1.6 | |
| Spleen | 1.5 | 1.3 | 1.1 | |
| Bone Marrow | 0.8 | 0.7 | 0.6 | |
| Blood Pool | 2.0 | 1.3 | 0.9 | |
| Muscle | 0.7 | 0.6 | 0.5 | |
| Tumor (SUVmax) | 9.9 - 14.5 | 9.5 - 12.6 | N/A |
Data compiled from multiple studies and represent approximate average values. SUV values can vary significantly based on cancer type and patient.
This table shows the estimated absorbed dose per unit of injected activity for key organs.
| Organ | Effective Dose (mSv/MBq) | Reference |
| Bladder Wall | 2.41E-02 | |
| Ovaries | 1.15E-02 | |
| Red Marrow | 8.49E-03 | |
| Kidneys | 8.16E-03 | |
| Uterus | 7.97E-03 | |
| Liver | 6.00E-03 | |
| Total Body (Effective Dose) | 1.56E-02 |
The average effective total-body dose for a typical 200 MBq injection is approximately 1.56 mSv.
This table compares the lesion detection and uptake intensity between ⁶⁸Ga-FAPI-46 and the standard radiotracer, ¹⁸F-FDG.
| Cancer Type | Parameter | ⁶⁸Ga-FAPI-46 | ¹⁸F-FDG | Key Findings | Reference |
| Pancreatobiliary | SUVmax (Primary) | 14.5 | 5.2 | This compound showed significantly higher uptake and TBR. | |
| Breast Cancer | SUVmax (Lesions) | 9.9 | 10.9 | No significant difference in SUVmax, but this compound had higher TBR. | |
| Various Cancers | Detection Rate | 91.2% | 82.5% | This compound detected significantly more lesions. | |
| Gastric, Pancreatic, Hepatic | Tumor Uptake | Significantly Higher | Lower | This compound may be a better alternative for these cancer types. |
TBR: Tumor-to-Background Ratio
Conclusion
This compound has emerged as a highly promising radiopharmaceutical for oncological imaging. Foundational research demonstrates its ability to target FAP with high specificity, leading to high-contrast images across a wide variety of cancers. The favorable biodistribution and dosimetry profile of ⁶⁸Ga-FAPI-46 support its safety and utility in clinical settings. Furthermore, its prolonged tumor retention compared to earlier agents opens up significant opportunities for FAP-targeted radioligand therapy, positioning this compound as a key player in the future of cancer theranostics.
References
Methodological & Application
Application Notes and Protocols for Automated Radiosynthesis of [68Ga]Ga-FAPI-46
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the automated radiosynthesis of [68Ga]Ga-FAPI-46, a promising radiopharmaceutical for positron emission tomography (PET) imaging of fibroblast activation protein (FAP). FAP is a key target in the tumor microenvironment of various cancers.[1][2] The following protocols are based on established and validated automated methods to ensure high reproducibility and compliance with good manufacturing practices (GMP).[3][4][5]
I. Overview of Automated Synthesis
Automated synthesis modules offer significant advantages over manual methods by reducing operator radiation exposure and ensuring consistent, reproducible results under controlled conditions. Several commercially available synthesis modules have been successfully employed for the production of [68Ga]Ga-FAPI-46. The general workflow involves the elution of a 68Ge/68Ga generator, purification and concentration of the resulting [68Ga]GaCl3, radiolabeling of the FAPI-46 precursor, and final purification of the [68Ga]Ga-FAPI-46 product.
II. Experimental Protocols
A. Reagents and Materials
-
Precursor: this compound (various suppliers)
-
68Ge/68Ga Generator: Pharmaceutical grade (e.g., GalliaPharm® from Eckert & Ziegler, iThemba LABS)
-
Reagents:
-
0.1 M Hydrochloric Acid (HCl) for generator elution
-
Buffer solution (e.g., HEPES, Sodium Acetate)
-
Ascorbic acid (stabilizer to prevent radiolysis)
-
Ethanol for final product elution
-
Saline for injection
-
Water for injection
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Cation exchange cartridge (e.g., SCX) for 68Ga purification
-
Reversed-phase cartridge (e.g., C18, Strata X) for final product purification
-
-
Automated Synthesis Module: (e.g., iPHASE MultiSyn, Trasis miniAllinOne, Scintomics GRP, etc.)
-
Sterilizing filter: 0.22 µm
B. Automated Radiosynthesis Procedure
The following is a generalized protocol that can be adapted to various automated synthesis modules. Specific parameters may need to be optimized based on the synthesizer used.
-
Preparation:
-
Prepare the automated synthesizer according to the manufacturer's instructions.
-
Aseptically prepare reagent vials and the synthesis cassette.
-
Dissolve the this compound precursor in a suitable buffer (e.g., 20-50 µg of this compound).
-
-
68Ga Elution and Purification:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl.
-
The [68Ga]GaCl3 eluate is trapped on a cation exchange (SCX) cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the purified [68Ga]Ga3+ into the reaction vessel using a small volume of concentrated salt solution (e.g., 5 M NaCl).
-
-
Radiolabeling Reaction:
-
The eluted [68Ga]Ga3+ is added to the reaction vessel containing the this compound precursor and a buffer to maintain a pH of approximately 3.5-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
-
Final Product Purification:
-
After cooling, the reaction mixture is passed through a reversed-phase SPE cartridge (e.g., C18 or Strata X) to trap the [68Ga]Ga-FAPI-46.
-
Wash the cartridge with water for injection to remove any unreacted [68Ga]Ga3+.
-
Elute the final [68Ga]Ga-FAPI-46 product with a small volume of ethanol.
-
The ethanolic solution is then diluted with saline for injection and passed through a 0.22 µm sterilizing filter into the final product vial.
-
III. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the automated synthesis of [68Ga]Ga-FAPI-46 using various platforms.
| Parameter | Value | Reference |
| Precursor Amount | 10 - 50 µg | |
| Synthesis Time | 12 - 25 minutes | |
| Radiochemical Yield (Decay Corrected) | 70% - >92% | |
| Radiochemical Purity | >95% - >99.5% | |
| Molar Activity | 26.23 GBq/µmol |
Table 1: Synthesis Parameters and Outcomes
| Synthesis Module | Precursor Amount | Synthesis Time | Radiochemical Yield (DC) | Radiochemical Purity | Reference |
| iPHASE MultiSyn | 50 µg | ~25 min | 89.8 ± 4.8% | >95% | |
| Trasis miniAllinOne | Not Specified | Not Specified | >88% | >93% | |
| Scintomics GRP | Not Specified | 38 min | 72.6 ± 4.9% | 97.6 ± 0.3% | |
| Scintomics GRP | 20 µg | 10 min | 67.75% | 99.76% | |
| GAIA® | 50 µg | 25.1 min | Not Specified | >95% | |
| Modular Lab PharmTracer / ML eazy | 50 µg | Not Specified | Not Specified | >95% | |
| Trasis EasyOne / Synthra GaSy / Scintomics GallElut | 50 µg | 12 min | ~92.5% | >99.5% | |
| iQS-TS | Not Specified | 15 min | 70 ± 2% | >95% |
Table 2: Performance of Different Automated Synthesis Modules
IV. Quality Control
Quality control of the final [68Ga]Ga-FAPI-46 product is crucial to ensure its safety and efficacy for clinical use. All quality control parameters should be in accordance with the European Pharmacopoeia.
A. Quality Control Parameters and Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH-indicator strips |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity | 68Ge breakthrough < 0.001% | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | LAL Test |
| Stability | Stable for at least 2-3 hours post-synthesis | Radio-HPLC, Radio-TLC |
Table 3: Quality Control Specifications
B. Analytical Methods
-
Radio-High Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. A typical method involves a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The retention time of [68Ga]Ga-FAPI-46 is typically around 6-7 minutes.
-
Radio-Thin Layer Chromatography (Radio-TLC): A simpler and faster method for determining radiochemical purity. A common solvent system is a mixture of citrate buffer. [68Ga]Ga-FAPI-46 remains at the origin, while free 68Ga moves with the solvent front.
V. Experimental Workflow Diagram
The following diagram illustrates the general automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.
Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.
VI. Conclusion
The automated synthesis of [68Ga]Ga-FAPI-46 is a robust and reliable method for producing this important radiopharmaceutical for clinical research and routine use. By following standardized protocols and implementing rigorous quality control measures, high-quality [68Ga]Ga-FAPI-46 can be consistently manufactured to meet the growing demand for FAP-targeted PET imaging.
References
- 1. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
- 2. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Step-by-Step Guide for ⁶⁸Ga-FAPI-46 PET/CT Imaging: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for performing Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the Fibroblast Activation Protein Inhibitor (FAPI) tracer, ⁶⁸Ga-FAPI-46. This radiopharmaceutical targets cancer-associated fibroblasts, offering a valuable tool for oncology research and drug development.[1][2]
Introduction to FAPi-46 PET/CT Imaging
Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, while its presence in healthy adult tissues is minimal.[1][3][4] This differential expression makes FAP an attractive target for diagnostic imaging and potential therapeutic applications. ⁶⁸Ga-FAPI-46 is a radiolabeled small molecule inhibitor of FAP that allows for the non-invasive visualization and quantification of FAP expression using PET/CT. This guide details the necessary protocols from radiolabeling to image analysis.
Radiolabeling of ⁶⁸Ga-FAPI-46
The synthesis of ⁶⁸Ga-FAPI-46 can be performed using either manual or automated methods. Both approaches aim to chelate the this compound precursor with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Experimental Protocol: Manual Radiolabeling
-
Preparation:
-
Prepare a mixture containing 20 nmol of this compound precursor.
-
Add 10 µL of a 20% ascorbic acid solution in water to prevent radiolysis.
-
Elute 0.6–2 GBq of ⁶⁸Ga in 1 mL of 0.6 M HCl from a ⁶⁸Ge/⁶⁸Ga generator.
-
-
Labeling Reaction:
-
Combine the ⁶⁸Ga solution with the this compound and ascorbic acid mixture.
-
Adjust the pH of the reaction mixture to between 3.3 and 3.6 using 2.5 M sodium acetate.
-
Heat the reaction vial at 95°C for 20 minutes.
-
-
Purification and Formulation:
-
Isolate the ⁶⁸Ga-FAPI-46 using a solid-phase extraction cartridge (e.g., Oasis Light HLB).
-
Elute the final product from the cartridge with 0.5 mL of ethanol.
-
Dilute the eluate with 5 mL of 0.9% sodium chloride solution.
-
Adjust the final pH to 7 with a phosphate buffer.
-
-
Quality Control:
-
Perform quality control checks to determine radiochemical purity (RCP), sterility, and endotoxin levels to ensure the product meets specifications for clinical use.
-
Automated Synthesis
Automated synthesis modules offer a more standardized and GMP-compliant method for producing ⁶⁸Ga-FAPI-46. These systems typically use a pre-packaged cassette and reagent kit. The general principle involves trapping the ⁶⁸Ga on a cation-exchange cartridge, eluting it into a reaction vessel with the this compound precursor, heating, and then purifying the final product.
| Parameter | Manual Method | Automated Method (Example) |
| This compound Precursor | 20 nmol | 30-50 µg |
| ⁶⁸Ga Activity | 0.6–2 GBq | Variable, generator dependent |
| Reaction Temperature | 95°C | 95-98°C |
| Reaction Time | 20 minutes | ~10 minutes |
| Purification | Solid-Phase Extraction (SPE) | SPE Cartridge |
| Final Formulation | 0.9% NaCl, pH 7 | 0.9% NaCl |
Patient Preparation and Scheduling
A significant advantage of FAPI-PET imaging is the minimal patient preparation required, which can improve workflow compared to ¹⁸F-FDG PET/CT.
-
Fasting: No fasting is required.
-
Medication: No specific medication adjustments are typically necessary.
-
Scheduling: Patients can be scheduled without the need for extensive pre-scan instructions.
Image Acquisition Protocol
Experimental Protocol: ⁶⁸Ga-FAPI-46 PET/CT Imaging
-
Radiotracer Administration:
-
Administer an intravenous injection of ⁶⁸Ga-FAPI-46. The injected activity typically ranges from 100 to 370 MBq. Studies have used activities ranging from 214 to 246 MBq. An administered activity of 100-200 MBq or 2 MBq/kg is generally recommended for ⁶⁸Ga-labeled compounds.
-
-
Uptake Time:
-
The optimal uptake time for ⁶⁸Ga-FAPI-46 is a subject of ongoing research, but high-quality images can be obtained with relatively short uptake times.
-
Imaging can be initiated as early as 10-20 minutes post-injection.
-
Many studies perform imaging at approximately 60 minutes post-injection to align with other PET procedures like FDG.
-
Some protocols involve imaging at multiple time points (e.g., 10 min, 1 h, and 3 h) for biodistribution and dosimetry studies.
-
-
Patient Positioning and CT Scan:
-
The patient should be instructed to void before the scan to minimize bladder activity.
-
Position the patient on the scanner bed, typically in a supine position with arms raised.
-
Perform a low-dose, non-contrast-enhanced CT scan for attenuation correction and anatomical localization. Typical parameters include 130 keV and 30 mAs.
-
-
PET Scan:
-
Acquire PET data in 3D mode, covering the desired anatomical range (e.g., from the skull base to the mid-thigh).
-
The acquisition time per bed position is typically 2-3 minutes, but this may vary depending on the scanner and injected dose.
-
| Parameter | Recommended Value |
| Injected Activity | 100–200 MBq (or 2 MBq/kg) |
| Uptake Time | 10–60 minutes |
| CT Scan | Low-dose, non-contrast |
| PET Acquisition Mode | 3D |
| Scan Range | Skull base to mid-thigh |
Image Analysis and Interpretation
Image analysis involves both qualitative visual assessment and semi-quantitative measurements.
-
Visual Interpretation: Focally increased tracer uptake that is not attributable to physiological biodistribution should be considered suspicious for FAP-expressing tissue. The radioactivity is typically cleared through the kidneys, resulting in high activity in the urinary system.
-
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions and normal tissues to calculate SUVmax and SUVmean.
-
Tumor-to-Background Ratio (TBR): TBRs are calculated to assess the relative uptake in a lesion compared to background tissue (e.g., muscle or blood pool). This is typically calculated as: TBR = Lesion SUVmax / Background SUVmean. High TBRs are characteristic of ⁶⁸Ga-FAPI-46 imaging.
-
Dosimetry
The radiation dosimetry for ⁶⁸Ga-FAPI-46 is favorable. For an administered dose of 200 MBq, the effective whole-body dose is approximately 1.56 mSv. When combined with a low-dose CT scan (approx. 3.7 mSv), the total effective dose for a ⁶⁸Ga-FAPI-46 PET/CT scan is about 5.3 mSv. The urinary bladder wall and kidneys are the organs that receive the highest absorbed doses.
Visualizing the Workflow and Signaling
This compound PET/CT Imaging Workflow
References
Applications of FAPi-46 in Pancreatic Ductal Adenocarcinoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and limited therapeutic options. A key feature of PDAC is the dense desmoplastic stroma, rich in cancer-associated fibroblasts (CAFs), which plays a crucial role in tumor progression, metastasis, and drug resistance. Fibroblast Activation Protein (FAP), a cell surface serine protease, is highly expressed on CAFs in the tumor microenvironment of PDAC while being virtually absent in normal tissues. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted therapy. FAPi-46, a small molecule inhibitor of FAP, has emerged as a promising theranostic agent when labeled with radionuclides. This document provides detailed application notes and protocols for the use of this compound in PDAC research.
I. Diagnostic Applications: 68Ga-FAPi-46 PET/CT Imaging
The quinoline-based FAP inhibitor, this compound, when labeled with Gallium-68 (68Ga), serves as a powerful PET (Positron Emission Tomography) tracer for non-invasive imaging of FAP expression in PDAC.[1][2] 68Ga-FAPi-46 PET/CT has demonstrated significant potential in the initial diagnosis, staging, and monitoring of treatment response in PDAC patients.[2][3]
A. Key Advantages of 68Ga-FAPi-46 PET/CT in PDAC
-
High Tumor-to-Background Ratio: 68Ga-FAPi-46 exhibits rapid and high uptake in FAP-expressing tumors with fast clearance from blood and minimal uptake in normal organs, leading to excellent image contrast.[4]
-
Superior Lesion Detection: Compared to the standard radiotracer 18F-FDG, 68Ga-FAPi has shown higher sensitivity in detecting primary tumors, lymph node metastases, and distant metastases, which can lead to more accurate disease staging. In some cases, 68Ga-FAPi PET/CT has led to a change in the TNM staging for patients.
-
Differentiation of Malignant and Benign Lesions: Studies have shown that 68Ga-FAPi-46 PET/CT can accurately differentiate malignant pancreatic lesions from benign ones, particularly in cases where standard imaging is equivocal. However, it is important to note that FAP uptake can also be seen in inflammatory conditions like pancreatitis, which can be a potential pitfall. Dual-time-point imaging may help in distinguishing malignancy from inflammation.
B. Quantitative Data from 68Ga-FAPi-46 PET/CT Studies in PDAC
The following table summarizes key quantitative data from various studies, highlighting the uptake of 68Ga-FAPi in PDAC lesions.
| Parameter | Primary Tumor (Median SUVmax) | Lymph Node Metastases (Median SUVmax) | Liver Metastases (Median SUVmax) | Peritoneal Carcinomatosis (Median SUVmax) | Bone Metastases (Median SUVmax) | Reference |
| 68Ga-FAPi | 21.4 | 8.6 | 7.4 | 8.4 | 10.6 | |
| 18F-FDG | 4.8 | 2.7 | 3.7 | 2.8 | 2.3 | |
| 68Ga-FAPi-46 | SUVmax cutoff of 10.2 showed 95% sensitivity and 80% specificity for malignancy | - | - | - | - |
SUVmax: Maximum Standardized Uptake Value
C. Experimental Protocol: 68Ga-FAPi-46 PET/CT Imaging of PDAC
This protocol outlines the key steps for performing 68Ga-FAPi-46 PET/CT imaging in a clinical research setting.
1. Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Ensure adequate hydration.
-
Obtain informed consent.
-
Verify inclusion/exclusion criteria as per the specific study protocol. Common exclusion criteria include pregnancy, breastfeeding, and serious co-morbidities.
2. Radiotracer Synthesis and Administration:
-
68Ga-FAPi-46 is synthesized by radiolabeling the this compound precursor with Gallium-68. The this compound precursor consists of a FAP-binding moiety conjugated to a DOTA chelator.
-
Administer an intravenous (IV) injection of 155 to 200 MBq of 68Ga-FAPi-46.
3. PET/CT Image Acquisition:
-
Imaging is typically performed 60-70 minutes post-injection, as this time point has been shown to be suitable for achieving a high tumor-to-background ratio.
-
Acquire PET scans from the vertex to the mid-thigh.
-
A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.
4. Image Analysis:
-
Reconstruct and analyze PET/CT images using appropriate software.
-
Identify and delineate regions of interest (ROIs) or volumes of interest (VOIs) over FAPi-avid lesions.
-
Calculate semi-quantitative parameters such as SUVmax, SUVmean, and tumor-to-background ratios (TBR).
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. mednexus.org [mednexus.org]
- 3. 68Ga-labeled fibroblast activation protein inhibitor (FAPI) PET/CT for locally advanced or recurrent pancreatic cancer staging and restaging after chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallium-68-labeled fibroblast activation protein inhibitor-46 PET in patients with resectable or borderline resectable pancreatic ductal adenocarcinoma: A phase 2, multicenter, single arm, open label non-randomized study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAPi-46 for Preclinical Imaging of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing FAPi-46, a quinoline-based inhibitor of Fibroblast Activation Protein (FAP), for the imaging of solid tumors in preclinical models. FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3][4][5]
Introduction to this compound
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed during embryonic development, wound healing, and in pathological conditions such as fibrosis and cancer. In healthy adult tissues, its expression is generally low. Within the tumor microenvironment, FAP is predominantly found on cancer-associated fibroblasts (CAFs), which can constitute a significant portion of the tumor mass and play a crucial role in tumor progression, invasion, angiogenesis, and immunosuppression. This differential expression makes FAP an excellent target for tumor-specific imaging agents.
This compound is a small molecule inhibitor of FAP that can be labeled with various radioisotopes for non-invasive imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Preclinical and clinical studies have demonstrated the potential of radiolabeled this compound for imaging a wide variety of solid tumors, often with high tumor-to-background ratios.
Mechanism of Action and Signaling Pathway
FAP exerts its pro-tumorigenic effects through both enzymatic and non-enzymatic activities. It is involved in the remodeling of the extracellular matrix (ECM) and can influence key signaling pathways that promote cancer cell proliferation, migration, and invasion. This compound specifically binds to and inhibits the enzymatic activity of FAP, allowing for the visualization of FAP-expressing tissues upon radiolabeling.
Below is a diagram illustrating some of the key signaling pathways influenced by FAP in the tumor microenvironment.
Caption: FAP signaling pathways promoting tumor progression.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies using this compound and its derivatives for solid tumor imaging.
Table 1: In Vitro Binding Affinity and Cellular Uptake of this compound and Derivatives
| Compound | Cell Line | IC50 (nM) | Cellular Uptake (%ID/g) | Reference |
| This compound | HEK-FAP | 1.3 | - | |
| 68Ga-FAPI-46 | - | - | - | |
| 177Lu-FAPI-46 | - | - | - | |
| 68Ga-DOTA-2P(FAPI)2 | CAFs | - | - | |
| FAPI monomer | HT-1080-FAP | 0.44 ± 0.09 | - | |
| FAPI dimer | HT-1080-FAP | 0.38 ± 0.09 | - | |
| FAPI tetramer | HT-1080-FAP | 0.68 ± 0.10 | - | |
| [68Ga]Ga-FAPI-46 | FSA-Flow | - | 321 ± 38 CPM/105 cells | |
| [68Ga]Ga-FAPI-46 | FSA-Fmed | - | 832 ± 59 CPM/105 cells | |
| [68Ga]Ga-FAPI-46 | FSA-Fhi | - | 11167 ± 1793 CPM/105 cells |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound in Preclinical Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 68Ga-FAPI-46 | Colorectal Carcinoma (HCT116) | 30 min | - | |
| 177Lu-FAPI-46 | Colorectal Carcinoma (HCT116) | 30 min | - | |
| 68Ga-FAPI-46 | FAP-positive patient-derived xenografts | 1 h | 4.03 ± 0.69 | |
| 68Ga-DOTA-2P(FAPI)2 | FAP-positive patient-derived xenografts | 1 h | 8.45 ± 2.19 | |
| 68Ga-FAPI-46 | HEK-FAP xenograft | 1 h | 10.1 | |
| 177Lu-FAPI-46 | HEK-FAP xenograft | 24 h | 3.8 | |
| 177Lu-FAPI-46 | HEK-FAP xenograft | 72 h | 1.6 | |
| [99mTc]Tc-6-1 (this compound derivative) | A549-FAP tumor | - | 16.15 ± 0.83 | |
| [18F]AlF-P-FAPI | A549-FAP tumor | - | 7.0 ± 1.0 | |
| [68Ga]Ga-FAPI-46 | FSA tumors | 60 min | SUVmax: 1.55 ± 0.49 |
Table 3: Biodistribution of Radiolabeled this compound in Preclinical Models (%ID/g)
| Radiotracer | Tumor Model | Organ | 3 h p.i. | 24 h p.i. | Reference |
| [177Lu]this compound | PANC-1 xenograft | Tumor | High | Decreased | |
| Large Intestine | - | High | |||
| Bone | - | High | |||
| [225Ac]this compound | PANC-1 xenograft | Tumor | High | - | |
| Spleen | - | High | |||
| Liver | - | High | |||
| Stomach | - | High | |||
| Small Intestine | - | High | |||
| Large Intestine | - | High |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 (68Ga)
This protocol describes a general method for the manual radiolabeling of this compound with 68Ga. Automated synthesis modules are also commonly used for clinical production.
Materials:
-
This compound precursor
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Sodium acetate buffer (0.25 M, pH 3.3-3.6)
-
Ethanol
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Sterile filters (0.22 µm)
-
Heating block or water bath
-
Radio-HPLC system for quality control
Procedure:
-
Elute 68Ga from the 68Ge/68Ga generator with 0.6 M HCl.
-
In a sterile reaction vial, add the this compound precursor (e.g., 50 µg).
-
Add the 68Ga eluate to the vial containing the precursor.
-
Adjust the pH of the reaction mixture to 3.3-3.6 using sodium acetate buffer.
-
Heat the reaction mixture at 100°C for 15 minutes.
-
After cooling to room temperature, purify the product using a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted 68Ga.
-
Elute the 68Ga-FAPI-46 with ethanol.
-
Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
Perform quality control using radio-HPLC to determine radiochemical purity.
Protocol 2: Preclinical Tumor Model Development
This protocol outlines the establishment of a subcutaneous xenograft tumor model.
Materials:
-
Cancer cell line (e.g., HCT116, PANC-1, 4T1)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Immunocompromised mice (e.g., NMRI-Foxn1nu, BALB/c nude)
-
Syringes and needles
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Inject a specific number of cells (e.g., 5 x 106) subcutaneously into the flank or interscapular area of the mice.
-
Monitor the mice regularly for tumor growth.
-
Tumors are typically ready for imaging studies when they reach a certain volume (e.g., 50-100 mm3).
Protocol 3: In Vivo PET/CT Imaging with 68Ga-FAPI-46
Materials:
-
Tumor-bearing mice
-
68Ga-FAPI-46
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Inject a defined activity of 68Ga-FAPI-46 (e.g., 1.1 - 12.4 MBq) intravenously via the tail vein.
-
Allow for an uptake period, typically 60 minutes.
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a specified duration (e.g., 10 minutes).
-
Reconstruct the PET and CT images.
-
Analyze the images to quantify tracer uptake in the tumor and other organs using regions of interest (ROIs). Calculate Standardized Uptake Values (SUV).
Protocol 4: Ex Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Inject a known activity of radiolabeled this compound into a cohort of tumor-bearing mice.
-
At predefined time points (e.g., 30, 60, 90 minutes post-injection), euthanize a subset of mice.
-
Dissect and collect major organs and tissues of interest (tumor, blood, muscle, liver, kidneys, etc.).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for preclinical imaging with this compound and the logical advantages of this imaging agent.
Caption: A typical workflow for preclinical this compound imaging studies.
Caption: Logical relationship of this compound's advantages.
Conclusion
This compound is a promising radiopharmaceutical for the preclinical imaging of a wide array of solid tumors. Its ability to specifically target FAP on cancer-associated fibroblasts leads to high-contrast images and provides valuable information on tumor biology. The protocols and data presented in these application notes offer a foundation for researchers to design and execute their own preclinical studies using this innovative imaging agent. Further research into this compound and its derivatives continues to expand their potential applications in both diagnostics and targeted therapy.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Gallium-68 Radiolabeling of FAPi-46
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the radiolabeling of the Fibroblast Activation Protein Inhibitor (FAPI-46) with Gallium-68 ([68Ga]Ga-FAPI-46), a promising tracer for Positron Emission Tomography (PET) imaging in oncology and other diseases characterized by fibroblast activation.[1][2][3][4] The protocols described herein are based on established methodologies and are intended to ensure high radiochemical yield and purity for preclinical and clinical research.
Overview
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the stroma of various cancers and in tissues undergoing fibrotic remodeling.[1] This makes it an attractive target for molecular imaging and targeted radionuclide therapy. This compound, a quinoline-based peptidomimetic, when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), can be efficiently labeled with Gallium-68. The resulting radiopharmaceutical, [68Ga]Ga-FAPI-46, has demonstrated high tumor uptake and excellent tumor-to-background ratios in clinical studies.
Experimental Protocols
Materials and Reagents
-
This compound precursor (DOTA-conjugated)
-
Gallium-68 (68Ga) chloride eluted from a 68Ge/68Ga generator (e.g., GalliaPharm®)
-
HEPES buffer (1.5 M or 5 M)
-
Sodium acetate (2.5 M)
-
Ascorbic acid solution (20% in water)
-
Ethanol (pharmaceutical grade)
-
Water for injection (WFI)
-
0.1 M Hydrochloric acid (HCl)
-
5 M Sodium chloride (NaCl) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18, Oasis HLB)
-
Sterile filters (0.22 µm)
Automated Radiosynthesis
Automated synthesis modules (e.g., Scintomics GRP, IBA Synthera, Eckert & Ziegler Modular-Lab) are commonly employed to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following is a generalized automated protocol.
2.2.1. Elution and Purification of 68Ga
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
The eluate is passed through a cation exchange cartridge (e.g., SCX) to trap the 68Ga3+.
-
The trapped 68Ga3+ is then eluted from the cartridge with a small volume of 5 M NaCl solution into the reaction vessel.
2.2.2. Radiolabeling Reaction
-
The reaction vessel is pre-loaded with the this compound precursor (typically 20-50 µg) dissolved in a suitable buffer, such as HEPES, to maintain a pH between 3.5 and 4.5.
-
The eluted 68Ga3+ is added to the precursor solution.
-
The reaction mixture is heated. Common conditions are 90-98°C for 5-10 minutes.
2.2.3. Purification of [68Ga]Ga-FAPI-46
-
After the incubation period, the reaction mixture is passed through a C18 SPE cartridge to trap the [68Ga]Ga-FAPI-46, while unreacted hydrophilic impurities pass through to waste.
-
The cartridge is washed with WFI to remove any remaining impurities.
-
The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
2.2.4. Formulation
-
The ethanolic solution of the final product is diluted with a suitable buffer (e.g., phosphate buffer) or saline to achieve a physiologically acceptable pH (typically around 7) and to reduce the ethanol concentration.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
To improve stability and minimize radiolysis, sodium ascorbate may be added to the final formulation.
Manual Radiosynthesis
A manual labeling procedure can also be performed, particularly for research purposes.
-
Prepare a reaction vial containing 20 nmol of this compound.
-
Add 10 µL of ascorbic acid solution (20% in water).
-
Add approximately 1 mL of the 68Ga solution (0.6–2 GBq in 0.6 M HCl).
-
Adjust the pH of the mixture to 3.3–3.6 using sodium acetate solution (2.5 M).
-
Heat the reaction mixture at 95°C for 20 minutes.
-
Purify the product using a solid-phase extraction cartridge (e.g., Oasis Light HLB) and elute with 0.5 mL of ethanol.
-
Dilute the eluate with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.
Data Presentation
The following tables summarize key quantitative data from various published protocols for the radiosynthesis of [68Ga]Ga-FAPI-46.
Table 1: Reaction Parameters for [68Ga]Ga-FAPI-46 Synthesis
| Parameter | Value | Reference |
| This compound Precursor Amount | 10 - 50 µg | |
| Optimal Precursor Amount | 20 µg | |
| Incubation Temperature | 90 - 98 °C | |
| Incubation Time | 5 - 20 min | |
| pH of Reaction Mixture | 3.3 - 4.5 |
Table 2: Quality Control Specifications for [68Ga]Ga-FAPI-46
| Parameter | Specification | Reference |
| Radiochemical Purity (RCP) | > 95% | |
| Radiochemical Yield (non-decay corrected) | ~68% (with 20 µg precursor) | |
| Molar Activity | ~26 GBq/µmol (with 20 µg precursor) | |
| pH of Final Product | 4.5 - 7.5 | |
| Endotoxin Level | < 17.5 EU/mL | |
| Sterility | Sterile | |
| Stability | Stable for at least 3-4 hours post-synthesis |
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The following tests should be performed in accordance with European Pharmacopoeia guidelines.
-
Radiochemical Purity: Determined by radio-High Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC).
-
Radio-HPLC: A C18 column is typically used with a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile. Free 68Ga and [68Ga]Ga-FAPI-46 will have distinct retention times (e.g., ~1.4 min for free 68Ga and ~6.2 min for the product).
-
Radio-TLC: This method can be used to detect the presence of 68Ga-colloids.
-
-
pH: Measured using a calibrated pH meter.
-
Radionuclidic Purity: Germanium-68 breakthrough from the generator should be measured.
-
Sterility and Endotoxins: Sterility testing and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins are mandatory for clinical applications.
Visualizations
Experimental Workflow
Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.
Quality Control Logic
Caption: Quality control decision workflow for [68Ga]Ga-FAPI-46.
References
- 1. Production and Quality Control of [68Ga]Ga-FAPI-46: Development of an Investigational Medicinal Product Dossier for a Bicentric Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings [pubmed.ncbi.nlm.nih.gov]
- 3. Fully automated radiosynthesis of [68Ga]Ga-FAPI-46 with cyclotron produced gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: FAPi-46 in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fibroblast Activation Protein inhibitor-46 (FAPi-46) in the imaging and therapy of various cancers. This document details the underlying mechanism, summarizes quantitative data from clinical studies, and provides detailed protocols for its application.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.[1] Its expression in healthy adult tissues is minimal, making it an attractive target for both cancer diagnosis and therapy.[1][2] this compound is a small molecule inhibitor of FAP that can be labeled with radionuclides for imaging (e.g., Gallium-68) and therapeutic applications (e.g., Yttrium-90 or Lutetium-177).[3][4]
Mechanism of Action
This compound targets FAP expressed on CAFs, which are integral to the tumor microenvironment. These CAFs contribute to tumor progression through several mechanisms, including remodeling of the extracellular matrix (ECM), promoting angiogenesis, and suppressing the immune system. By targeting FAP, this compound-based agents can deliver diagnostic or therapeutic payloads directly to the tumor stroma, offering high tumor-to-background contrast in imaging and targeted radiation delivery in therapy.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of [68Ga]Ga-FAPI-46 PET/CT in various cancer types, often in comparison to the standard radiotracer, [18F]FDG.
Table 1: Diagnostic Performance of [68Ga]Ga-FAPI-46 PET/CT in Various Cancers
| Cancer Type | Metric | [68Ga]Ga-FAPI-46 Value (%) | [18F]FDG Value (%) | Reference |
| Head and Neck Squamous Cell Carcinoma | Sensitivity | 100 | 100 | |
| Specificity | 50 | 50 | ||
| Accuracy | 94.4 | 94.4 | ||
| Lung Cancer | Sensitivity | 99 | 87 | |
| Colorectal Cancer (Peritoneal Metastases) | Sensitivity | 100 | 92 | |
| Specificity | 67 | - | ||
| Accuracy | 95 | - | ||
| Various Cancers (Pooled Data) | Sensitivity | 96 | 73 | |
| Specificity | 92 | 83 | ||
| Various Cancers (Pooled Data) | Sensitivity (Primary Lesions) | 99 | - | |
| Sensitivity (Nodal Metastases) | 91 | - | ||
| Sensitivity (Distant Metastases) | 99 | - |
Table 2: Comparison of [68Ga]Ga-FAPI-46 and [18F]FDG PET/CT Uptake in Various Cancers
| Cancer Type | Lesion Type | Parameter | [68Ga]Ga-FAPI-46 Value | [18F]FDG Value | Reference |
| Lung Cancer | Primary Tumors | TBR | 25.3 ± 14.0 | 32.1 ± 21.1 | |
| Metastatic Lymph Nodes | TBR | 7.5 ± 6.6 | 5.9 ± 8.6 | ||
| Bone Metastases | TBR | 8.6 ± 5.4 | 4.3 ± 2.3 | ||
| Breast Cancer | Liver | SUVmax | 1.5 ± 0.1 | 2.9 ± 0.2 | |
| Blood Pool | SUVmax | 1.7 ± 0.1 | 2.0 ± 0.1 | ||
| Invasive Cancer | SUVmax | 13.9 (mean) | - | ||
| Colorectal Cancer (Peritoneal Metastases) | Peritoneal Metastases | SUVmax | 6.23 (median) | 4.27 (median) | |
| TBR | 4.57 (median) | 1.30 (median) | |||
| Pancreatic Cancer | Primary Tumors | SUVmax | 17.2 (mean) | 8.9 (mean) | |
| Tumor-to-Liver Ratio | 6.6 (mean) | 2.7 (mean) | |||
| Various Cancers | Primary Lesions (Esophageal) | SUVmax (at 3h) | 27.5 | - | |
| Primary Lesions (Bladder) | SUVmax (at 3h) | 29.2 | - | ||
| Distant Metastases (Breast) | SUVmax (at 10 min) | 15.7 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving FAP, the theranostic mechanism of this compound, and a typical clinical workflow for this compound PET/CT.
Caption: FAP Signaling Pathways in the Tumor Microenvironment.
Caption: Theranostic Mechanism of this compound.
Caption: Clinical Workflow for this compound PET/CT Imaging.
Experimental Protocols
Protocol 1: [68Ga]Ga-FAPI-46 PET/CT Imaging
This protocol outlines the procedure for performing a diagnostic PET/CT scan using [68Ga]Ga-FAPI-46.
1. Patient Preparation:
-
No specific patient preparation, such as fasting or blood glucose measurement, is required for [68Ga]Ga-FAPI-46 PET/CT imaging.
-
Patients should be well-hydrated.
-
Obtain written informed consent from the patient.
2. Radiotracer Administration:
-
Administer a median dose of 173 MBq (range 117–221 MBq) of [68Ga]Ga-FAPI-46 intravenously.
-
The injection should be followed by a saline flush.
3. Image Acquisition:
-
PET/CT imaging can be initiated as early as 10 minutes post-injection, with optimal imaging typically performed around 60 minutes post-injection. Studies have shown remarkably stable tumor uptake and high tumor-to-background ratios within 3 hours of injection.
-
Perform a low-dose, non-contrast-enhanced CT scan for attenuation correction and anatomical localization.
-
Acquire PET scans in 3D mode from the vertex to the mid-thigh.
4. Image Analysis:
-
Reconstruct PET images using standard iterative reconstruction algorithms.
-
Perform semi-quantitative analysis by drawing regions of interest (ROIs) over avid lesions and background tissues (e.g., liver, blood pool, muscle) to calculate Standardized Uptake Values (SUVmax, SUVmean) and Tumor-to-Background Ratios (TBR).
Protocol 2: Radioligand Therapy (RLT) with [90Y]Y-FAPI-46 (General Outline)
This protocol provides a general framework for FAP-targeted radioligand therapy.
1. Patient Selection:
-
Patients should have advanced-stage solid tumors with confirmed progression on standard therapies.
-
Eligibility requires high FAP expression confirmed by [68Ga]Ga-FAPI-46 PET/CT, often defined as high tracer uptake in the majority of tumor lesions.
-
Adequate organ function (renal, hepatic, and bone marrow) is necessary.
2. Dosimetry and Treatment Planning:
-
Pre-therapeutic dosimetry may be performed using a diagnostic scan (e.g., [68Ga]Ga-FAPI-46 PET/CT) or a low-dose therapeutic administration to calculate absorbed doses to tumors and organs at risk (e.g., kidneys, bone marrow).
-
The therapeutic activity of [90Y]Y-FAPI-46 is determined based on dosimetry calculations and patient-specific factors.
3. Treatment Administration:
-
[90Y]Y-FAPI-46 is administered intravenously.
-
Patients may receive multiple cycles of therapy, typically spaced several weeks apart, depending on response and toxicity.
4. Post-Therapy Monitoring and Follow-up:
-
Monitor patients for any acute or delayed adverse events, with particular attention to hematologic toxicity (thrombocytopenia, anemia).
-
Post-treatment imaging (e.g., Bremsstrahlung scintigraphy for 90Y) can be performed to confirm tracer uptake in tumor lesions.
-
Treatment response is assessed using standard imaging criteria (e.g., RECIST) and tumor marker analysis at specified follow-up intervals.
References
Application Notes and Protocols for Evaluating FAPi-46 Uptake in Bone Metastases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumor types, including bone metastases.[1][2] FAP expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1] FAP inhibitors (FAPi) labeled with positron-emitting radionuclides, such as Gallium-68 ([68Ga]Ga-FAPI-46), have demonstrated high tumor uptake and excellent image contrast in positron emission tomography/computed tomography (PET/CT) scans.[1][3] This makes [68Ga]Ga-FAPI-46 PET/CT a promising tool for the detection and characterization of bone metastases, potentially offering advantages over standard-of-care imaging modalities like [18F]FDG PET/CT. These application notes provide a detailed method for evaluating [68Ga]Ga-FAPI-46 uptake in bone metastases.
Experimental Protocols
[68Ga]Ga-FAPI-46 PET/CT Imaging Protocol
This protocol outlines the procedure for performing [68Ga]Ga-FAPI-46 PET/CT scans for the evaluation of bone metastases.
1. Patient Preparation:
-
No specific patient preparation such as fasting is required. Patients should be well-hydrated.
-
Obtain informed consent from the patient.
-
Review patient's clinical history, including any prior imaging and treatments.
2. Radiotracer Administration:
-
Administer an intravenous injection of approximately 148-177 MBq of [68Ga]Ga-FAPI-46.
-
The injection should be followed by a saline flush to ensure complete administration of the radiotracer.
3. PET/CT Image Acquisition:
-
Imaging can be performed as early as 10 minutes post-injection. Dual-time-point imaging at approximately 10 minutes and 60 minutes post-injection can also be performed to assess tracer kinetics.
-
A standard PET/CT scan protocol should be followed, typically acquiring images from the skull base to the mid-thigh.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
4. Image Reconstruction and Analysis:
-
PET images are reconstructed using standard iterative reconstruction algorithms.
-
The reconstructed images should be corrected for attenuation, scatter, and decay.
-
The resulting PET, CT, and fused PET/CT images are reviewed for areas of abnormal [68Ga]Ga-FAPI-46 uptake.
Quantitative Data Analysis
Quantitative analysis of [68Ga]Ga-FAPI-46 uptake in bone metastases allows for objective assessment and comparison. Key metrics include:
-
Maximum Standardized Uptake Value (SUVmax): This is the highest pixel value within a region of interest (ROI) drawn around a lesion, normalized to the injected dose and patient's body weight. It is a widely used semi-quantitative measure of tracer uptake.
-
Tumor-to-Background Ratio (TBR): This ratio compares the SUVmax of a lesion to the mean SUV of a background reference tissue (e.g., gluteal muscle or mediastinal blood pool). TBR can provide improved contrast and may be more robust than SUVmax alone.
Procedure for Quantitative Analysis:
-
Identify bone metastases on the fused PET/CT images.
-
Draw a 3D region of interest (ROI) around the entirety of each bone lesion.
-
The software will automatically calculate the SUVmax within the defined ROI.
-
Draw a reference ROI in a representative area of normal background tissue (e.g., gluteal muscle).
-
Calculate the TBR by dividing the SUVmax of the lesion by the mean SUV of the background tissue.
Quantitative Data Summary
The following table summarizes representative quantitative data for [68Ga]Ga-FAPI-46 uptake in bone metastases compared to other tissues, compiled from published studies.
| Tissue/Lesion Type | Tracer | Median SUVmax | Reference |
| Bone Metastases | [68Ga]Ga-FAPI-46 | 5.8 - 13.7 | |
| Bone Metastases | [68Ga]Ga-FAPI-RGD | 16.2 | |
| Primary Tumors | [68Ga]Ga-FAPI-46 | 12.76 | |
| Lymph Node Metastases | [68Ga]Ga-FAPI-46 | 10.6 | |
| Liver Metastases | [68Ga]Ga-FAPI-46 | 4.4 | |
| Lung Metastases | [68Ga]Ga-FAPI-46 | 3.9 | |
| Gluteal Muscle (Background) | [68Ga]Ga-FAPI-46 | ~0.5-1.0 | |
| Liver (Normal) | [68Ga]Ga-FAPI-46 | ~1.0-2.0 | |
| Mediastinum (Blood Pool) | [68Ga]Ga-FAPI-46 | ~1.5-2.5 |
Visualizations
Caption: Workflow for this compound PET/CT imaging and analysis in bone metastases.
Caption: FAP activation in the bone metastasis microenvironment leading to a PET signal.
Conclusion
The use of [68Ga]Ga-FAPI-46 PET/CT represents a significant advancement in the imaging of bone metastases. Its ability to target FAP expression in the tumor microenvironment provides high sensitivity and specificity for lesion detection. The protocols and quantitative methods described in these application notes offer a standardized approach for researchers and clinicians to evaluate this compound uptake, which can aid in clinical trial design, drug development, and ultimately, patient management. Further research and standardization of these methods will continue to refine the role of this compound imaging in oncology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FAPi-46 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAPi-46 in PET imaging. The focus is on strategies to improve tumor-to-organ ratios and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the tumor-to-organ ratio of this compound?
A1: The primary strategies to enhance the tumor-to-organ ratio of FAPi tracers like this compound focus on two main areas: chemical modification of the tracer and optimization of the imaging protocol.
-
Chemical Modification:
-
Multimerization: Creating dimers or tetramers of the FAPI molecule (e.g., DOTA-2P(FAPI)₂) has been shown to increase tumor uptake and retention compared to the this compound monomer.[1][2][3][4] This is due to the polyvalency effect, which enhances the binding affinity to Fibroblast Activation Protein (FAP).[2]
-
Albumin Binders: Incorporating an albumin-binding moiety can prolong the circulation time of the FAPi tracer in the blood, potentially leading to increased accumulation in the tumor.
-
-
Imaging Protocol Optimization:
-
Acquisition Timing: Studies have shown that with 68Ga-FAPI-46, diagnostic images can be acquired as early as 10 minutes post-injection with equivalent lesion detection rates compared to later time points, although tumor-to-background ratios may be slightly lower. However, tumor-to-background ratios for 68Ga-FAPI-46 have been observed to increase over time, with scans at 3 hours showing higher ratios than at 10 minutes.
-
Acquisition Duration: The acquisition time per bed position can be optimized. For instance, a reduction from 4 to 3 minutes has been shown to maintain satisfactory image quality.
-
Q2: My 68Ga-FAPI-46 PET scan shows high background noise. What could be the cause and how can I reduce it?
A2: While 68Ga-FAPI-46 is known for its low background uptake, several factors can contribute to increased background signal:
-
Physiological Uptake: FAP is expressed in activated fibroblasts, which are present in areas of wound healing, tissue remodeling, inflammation, and fibrosis. This can lead to non-specific tracer uptake. Degenerative joint and vertebral bone lesions are common sites of non-tumor-specific uptake.
-
Imaging Time Point: Although early imaging is feasible, the clearance from normal organs continues over time. Later imaging, for example at 3 hours post-injection, can show improved tumor-to-background ratios as the tracer washes out from non-target tissues.
-
Patient Preparation: While most studies do not report specific patient preparation for FAPI PET scans, ensuring adequate hydration can help facilitate the clearance of the tracer through the urinary system, reducing background in the pelvic region.
Q3: I am observing rapid clearance of this compound from the tumor. How can I improve tumor retention?
A3: The relatively short tumor retention of monomeric FAPI tracers is a known limitation, particularly for therapeutic applications. The most effective strategy to address this is through chemical modification of the FAPI molecule.
-
Multimerization: Dimeric and tetrameric FAPI molecules have demonstrated significantly prolonged tumor retention compared to this compound. For example, 177Lu-labeled FAPI tetramers have shown superior anti-tumor efficacy due to enhanced tumor uptake and retention.
-
Alternative FAPI Derivatives: Other FAPI derivatives have been developed with improved tumor retention profiles. For instance, FAP-2286 has shown significantly longer tumor retention compared to this compound in preclinical studies.
Q4: What is the optimal imaging time-point after injection of 68Ga-FAPI-46?
A4: The optimal imaging time for 68Ga-FAPI-46 can depend on the specific clinical or research question.
-
For Diagnostic Lesion Detection: Several studies suggest that imaging can be performed as early as 10 minutes after injection, with equivalent tumor detection rates to later time points (e.g., 60 minutes). This allows for a significantly shorter and more patient-friendly workflow.
-
For Maximizing Tumor-to-Background Ratio: If the goal is to achieve the highest possible contrast, later imaging is preferable. Studies have shown that tumor-to-background ratios for 68Ga-FAPI-46 increase over time, with the highest ratios observed at around 3 hours post-injection.
Troubleshooting Guides
Issue 1: Low Tumor Uptake (Low SUVmax)
-
Possible Cause 1: Low FAP Expression in the Tumor.
-
Troubleshooting:
-
Confirm FAP expression in tumor tissue via immunohistochemistry (IHC) if possible. FAP expression can be heterogeneous among different tumor types and even within the same tumor.
-
Consider that some tumors, despite being of a type that typically expresses FAP, may have low FAP levels in a specific patient.
-
-
-
Possible Cause 2: Issues with Radiotracer Synthesis or Quality.
-
Troubleshooting:
-
Verify the radiochemical purity and molar activity of the synthesized 68Ga-FAPI-46.
-
Ensure that the synthesis protocol was followed correctly, including pH adjustment and heating steps as described in established protocols.
-
-
-
Possible Cause 3: Competition with Endogenous Ligands or Prior Treatments.
-
Troubleshooting:
-
Review the patient's recent medications and treatments. While not extensively documented for FAPi, some therapies could potentially modulate FAP expression or interfere with tracer binding.
-
-
Issue 2: High Uptake in Non-Target Organs
-
Possible Cause 1: Physiological FAP Expression or Inflammation.
-
Troubleshooting:
-
Carefully correlate PET findings with anatomical imaging (CT or MRI) to identify potential non-malignant causes of uptake, such as degenerative joint disease, inflammation, or recent surgery.
-
Be aware of known sites of physiological FAPi uptake, which can include the uterus and areas of active tissue remodeling.
-
-
-
Possible Cause 2: Altered Biodistribution due to Tracer Formulation.
-
Troubleshooting:
-
Review the synthesis and formulation of the radiotracer. Impurities or altered hydrophilicity could potentially change its biodistribution.
-
-
-
Possible Cause 3: For Multimeric FAPi Tracers.
-
Troubleshooting:
-
Be aware that while multimerization increases tumor uptake, it can also lead to higher uptake in normal organs like the kidneys and liver. This is an inherent trade-off of this strategy.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds to provide a reference for expected values.
Table 1: Biodistribution of 68Ga-FAPI-46 in Cancer Patients (SUVmean)
| Organ | 10 min post-injection | 1 hr post-injection | 3 hrs post-injection |
| Tumor | 8.2 (SUVmax) | 8.15 (SUVmax) | 7.6 (SUVmax) |
| Liver | ~1.5 | ~1.3 | ~1.2 |
| Spleen | ~1.6 | ~1.3 | ~1.1 |
| Kidneys | ~2.0 | ~1.5 | ~1.2 |
| Muscle | ~0.8 | ~0.7 | ~0.6 |
| Blood Pool | ~1.7 | ~1.3 | ~1.0 |
Data compiled from multiple sources, values are approximate.
Table 2: Comparison of Tumor-to-Organ Ratios for 68Ga-FAPI-46 at Different Time Points
| Ratio (Tumor SUVmax / Organ SUVmean) | 10 min post-injection | 3.3 hrs post-injection |
| Tumor-to-Muscle | 10.7 | 22.8 |
| Tumor-to-Liver | ~5.5 | 16.8 |
| Tumor-to-Spleen | ~5.1 | 18.9 |
| Tumor-to-Heart | ~4.8 | 19.1 |
| Tumor-to-Marrow | ~4.1 | 31.0 |
Data adapted from a study by Meyer et al.
Table 3: Comparison of Monomeric, Dimeric, and Tetrameric FAPI Tracers
| Tracer | Relative Tumor Uptake (SUVmax) | Key Advantage | Key Disadvantage |
| 68Ga-FAPI-46 (Monomer) | Baseline | Rapid clearance from background | Shorter tumor retention |
| 68Ga-DOTA-2P(FAPI)₂ (Dimer) | Higher than this compound (e.g., 8.1-39.0 vs 1.7-24.0) | Increased tumor uptake and retention | Potential for higher uptake in normal organs |
| 68Ga-DOTA-4P(FAPI)₄ (Tetramer) | Significantly higher than dimer and monomer | Greatest tumor uptake and retention | Higher background compared to monomer and dimer |
Experimental Protocols
Protocol 1: Radiosynthesis of 68Ga-FAPI-46
This is a general protocol based on published methods. Researchers should adapt it to their specific laboratory conditions and adhere to all relevant safety regulations.
-
Preparation:
-
Elute 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.
-
Prepare a reaction mixture containing:
-
20 nmol of this compound precursor.
-
10 µL of ascorbic acid solution (20% in water).
-
1 mL of the 68Ga solution.
-
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 3.3-3.6 using sodium acetate (2.5 M in water).
-
-
Heating:
-
Heat the reaction vial at 95°C for 20 minutes.
-
-
Purification:
-
Isolate the product using solid-phase extraction (e.g., Oasis Light HLB cartridge).
-
Elute the purified 68Ga-FAPI-46 with 0.5 mL of ethanol.
-
-
Formulation:
-
Dilute the final product with 5 mL of sterile saline (0.9% NaCl).
-
Adjust the pH to approximately 7 using a phosphate buffer for injection.
-
-
Quality Control:
-
Perform standard quality control tests to determine radiochemical purity and molar activity.
-
Protocol 2: 68Ga-FAPI-46 PET/CT Imaging Protocol
This protocol provides a general framework for preclinical or clinical imaging.
-
Patient/Subject Preparation:
-
No specific patient preparation such as fasting is generally required.
-
Ensure adequate hydration.
-
-
Radiotracer Administration:
-
Administer an activity of 80-200 MBq of 68Ga-FAPI-46 intravenously.
-
-
Image Acquisition:
-
Scanning can commence as early as 10 minutes post-injection. A common time point for imaging is 60 minutes post-injection.
-
Acquire images from the skull base to the mid-thigh.
-
Use an acquisition time of 3-4 minutes per bed position.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct PET images using standard algorithms.
-
Calculate Standardized Uptake Values (SUV) for tumors and normal organs.
-
Determine tumor-to-background ratios by dividing the tumor SUVmax by the mean SUV of a background region (e.g., muscle or liver).
-
Visualizations
References
- 1. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Optimizing FAPi-46 Injection-to-Scan Time for Enhanced Image Contrast: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of FAPi-46, a fibroblast activation protein inhibitor, in PET/CT imaging. By refining the injection-to-scan time, researchers can achieve superior image contrast, leading to more accurate and reliable data in preclinical and clinical studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PET/CT imaging experiments, with a focus on optimizing image contrast.
| Issue | Potential Cause | Recommended Solution |
| Poor Tumor-to-Background Ratio (TBR) | Suboptimal Scan Timing: Imaging too early may result in high background signal due to residual circulating tracer. Imaging too late might lead to decreased tumor signal, although TBR may still be adequate. | Studies indicate that while this compound shows rapid tumor uptake, the TBR tends to increase over time as the tracer clears from background tissues.[1][2][3][4] Consider acquiring images at multiple time points (e.g., 10 min, 1h, and 3h post-injection) to determine the optimal window for your specific research question. For many cancers, high-contrast images can be obtained as early as 10-20 minutes post-injection.[5] |
| Low FAP Expression in Tumor Model: The target, Fibroblast Activation Protein (FAP), may not be sufficiently expressed in the cancer-associated fibroblasts (CAFs) of the specific tumor model. | Confirm FAP expression levels in your tumor model through immunohistochemistry (IHC) or other relevant assays before initiating extensive imaging studies. | |
| High Background Signal in Normal Organs | Physiological Uptake: this compound can accumulate in certain non-malignant tissues and conditions involving tissue remodeling, inflammation, or fibrosis. This includes sites of arthritis, wound healing, and certain inflammatory lesions. | Carefully review the patient's or animal model's clinical history for any inflammatory conditions. Correlate PET findings with anatomical imaging (CT or MRI) to differentiate between physiological uptake and metastatic disease. |
| Image Artifacts | Patient Movement: Motion during the scan can lead to blurring and misregistration between PET and CT data, compromising image quality. | Ensure the patient or animal is comfortably and securely positioned. Use immobilization devices if necessary. |
| Metal Implants: Metallic implants can cause significant artifacts on CT images, leading to inaccurate attenuation correction of the PET data. | If possible, position the patient to exclude metallic implants from the scan field. Modern PET/CT scanners have artifact reduction algorithms that can help mitigate this issue. | |
| High Bladder Activity: this compound is excreted through the urinary system, leading to high tracer concentration in the bladder which can obscure adjacent lesions. | Encourage the patient to be well-hydrated and to void immediately before the scan to minimize bladder activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection-to-scan time for achieving the best contrast with this compound?
A1: The optimal injection-to-scan time for this compound can vary depending on the specific cancer type and the research question. However, multiple studies have demonstrated that due to the rapid tumor uptake and fast background clearance of 68Ga-FAPi-46, high-contrast images can be acquired as early as 10 to 20 minutes post-injection. While the maximum standardized uptake value (SUVmax) in the tumor may be highest at the earliest time point and then slightly decrease, the tumor-to-background ratio (TBR) generally increases over time, up to 3 hours post-injection. For routine clinical workflow and high patient throughput, a 10-20 minute uptake period is often sufficient. For studies where maximizing TBR is critical, imaging at 1 hour or even 3 hours post-injection may be beneficial.
Q2: How does the biodistribution of this compound change over time?
A2: 68Ga-FAPi-46 demonstrates rapid accumulation in tumors and swift clearance from most normal organs and the blood pool. The tracer is primarily excreted through the kidneys. While tumor uptake remains relatively stable or decreases slightly over the first few hours, the background activity in tissues like muscle and blood decreases more significantly, leading to an improved TBR over time.
Q3: Can this compound be used in combination with other PET tracers?
A3: Yes, dual-tracer imaging protocols combining 18F-FDG and 68Ga-FAPi-46 have been explored. This approach aims to leverage the complementary information provided by both tracers, as they target different aspects of tumor biology (glucose metabolism vs. fibroblast activation). Such protocols may enhance lesion detection in certain cancers.
Q4: Are there any non-malignant conditions that can show this compound uptake?
A4: Yes, it is crucial to be aware that FAP is expressed in activated fibroblasts, which are not exclusive to cancer. This compound uptake can be observed in various non-malignant conditions involving tissue remodeling, inflammation, and fibrosis. These can include arthritis, recent surgical sites, and inflammatory diseases. Careful correlation with clinical history and anatomical imaging is essential for accurate interpretation.
Quantitative Data Summary
The following tables summarize the biodistribution data of 68Ga-FAPi-46 at different time points post-injection, providing insights into the tracer's kinetics and its impact on image contrast.
Table 1: Average SUVmax of 68Ga-FAPi-46 in Tumors and Organs Over Time
| Tissue | 10 minutes | 1 hour | 3 hours |
| Tumor | 15.5 | ~14.0 | 13.4 |
| Liver | 7.4 | ~6.0 | 5.0 |
| Muscle | ~1.5 | ~1.0 | ~0.6 |
| Blood Pool | ~3.0 | ~1.5 | ~0.8 |
Data compiled from multiple sources. Actual values can vary between patients and tumor types.
Table 2: Tumor-to-Background Ratios (TBR) of 68Ga-FAPi-46 Over Time
| TBR (Tumor SUVmax / Organ SUVmean) | 10 minutes | 1 hour | 3 hours |
| Tumor-to-Muscle | 10.7 | ~15.0 | 22.8 |
| Tumor-to-Liver | ~2.1 | ~2.3 | ~2.7 |
| Tumor-to-Blood Pool | ~5.2 | ~9.3 | ~16.8 |
Data compiled from multiple sources. TBR generally increases over time, leading to improved image contrast.
Experimental Protocols
Below are detailed methodologies for key experiments involving 68Ga-FAPi-46 PET/CT imaging.
68Ga-FAPi-46 PET/CT Imaging Protocol
-
Patient/Subject Preparation: No specific patient preparation such as fasting is generally required. Patients should be well-hydrated.
-
Radiotracer Administration: Administer approximately 150-250 MBq of 68Ga-FAPi-46 intravenously. The exact activity may be adjusted based on local protocols and patient weight.
-
Uptake Time: The injection-to-scan time can be varied to optimize image contrast. For high throughput, a 10-20 minute uptake time is often sufficient. For maximal TBR, longer uptake times of 1 to 3 hours can be employed.
-
CT Acquisition: A low-dose CT scan is typically performed for attenuation correction and anatomical localization. Parameters may include 120-130 kVp and 30-50 mAs.
-
PET Acquisition: PET scans are acquired in 3D mode. The acquisition time per bed position is typically 2-4 minutes.
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences.
Visualizations
This compound Targeting of Cancer-Associated Fibroblasts (CAFs)
Caption: this compound targets FAP on cancer-associated fibroblasts.
Experimental Workflow for this compound PET/CT Imaging
References
Challenges in discriminating malignant vs. non-malignant FAPi uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of discriminating malignant from non-malignant Fibroblast Activation Protein inhibitor (FAPi) uptake in PET imaging.
Frequently Asked Questions (FAQs)
Q1: Why is there FAPi uptake in non-malignant tissues?
A1: Fibroblast Activation Protein (FAP) is a serine protease expressed by activated fibroblasts. While highly expressed in the stroma of many cancers (cancer-associated fibroblasts or CAFs), FAP is also present in non-malignant conditions involving tissue remodeling, inflammation, and fibrosis.[1][2][3] This includes processes like wound healing, scar formation, arthritis, and various inflammatory diseases.[1][4] Therefore, FAPi-PET imaging is not entirely specific to cancer.
Q2: Which non-malignant conditions are known to show FAPi uptake?
A2: A wide range of benign conditions can exhibit FAPi uptake, potentially leading to false-positive results in oncological imaging. These include:
-
Inflammatory and Infectious Diseases: Arthritis, pancreatitis, tuberculosis, and IgG4-related disease.
-
Fibrotic Conditions: Liver cirrhosis and pulmonary fibrosis.
-
Degenerative Diseases: Osteoarthritis and degenerative bone and joint lesions.
-
Tissue Repair and Remodeling: Scarring, wound healing, and fractures.
-
Benign Tumors: Follicular adenomas of the thyroid and angiomyolipomas.
-
Physiological Uptake: Uterus (especially in premenopausal women), salivary glands, pancreas, and areas of active tissue remodeling.
Q3: Is there a standardized uptake value (SUV) cutoff that can reliably differentiate between malignant and benign FAPi uptake?
A3: Currently, there is no universally accepted SUV cutoff that can definitively distinguish malignant from non-malignant FAPi uptake. While malignant lesions often show higher SUVmax values than benign ones, there is a significant overlap in their ranges. For instance, one study reported a mean SUVmax of 10.6 for malignant lesions versus 4.2 for benign lesions, but the ranges overlapped. Therefore, SUVmax alone is not a reliable differentiator.
Q4: What is dual-time-point FAPi PET/CT imaging, and can it help in differentiation?
A4: Dual-time-point imaging involves acquiring PET scans at two different time points after tracer injection (e.g., an early scan at 30-60 minutes and a delayed scan at 2-3 hours). This technique can help differentiate malignant from inflammatory lesions. Typically, FAPi uptake in malignant tumors tends to be retained or increase over time, while uptake in inflammatory and other benign lesions often shows a washout or decrease in the delayed scan. For example, in pancreatic cancer, tumor uptake tends to remain stable or increase, whereas uptake in pancreatitis decreases over time.
Troubleshooting Guides
Issue 1: High background signal or non-specific uptake.
-
Possible Cause: Suboptimal radiolabeling or quality control of the FAPi tracer.
-
Troubleshooting Steps:
-
Verify Radiochemical Purity: Ensure the radiochemical purity of the tracer is high (typically >95%) using methods like radio-HPLC. Impurities can lead to altered biodistribution and increased background.
-
Standardize Synthesis: Utilize a validated and automated synthesis method to ensure batch-to-batch consistency.
-
Check for Colloids: In the case of 68Ga-labeled tracers, ensure proper purification to remove colloidal 68Ga, which can be taken up by the liver and spleen.
-
Patient Preparation: While no specific patient preparation like fasting is generally required for FAPi PET, ensure adequate hydration to promote clearance of unbound tracer through the urinary tract.
-
Issue 2: Difficulty in distinguishing a lesion from physiological uptake (e.g., in the uterus or pancreas).
-
Possible Cause: Overlapping anatomical location and uptake intensity.
-
Troubleshooting Steps:
-
Correlate with Clinical History: Consider the patient's age, sex, and clinical history. For example, uterine uptake is common in premenopausal women and varies with the menstrual cycle.
-
Anatomical Correlation: Carefully correlate the PET findings with the corresponding CT or MRI images to assess for any underlying anatomical abnormality.
-
Consider Dual-Time-Point Imaging: As mentioned in the FAQs, this can help differentiate physiological or inflammatory uptake from malignant lesions based on their kinetic behavior.
-
Dual-Tracer Imaging: In complex cases, a dual-tracer approach using both FAPi and 18F-FDG PET/CT might provide complementary information, as the uptake mechanisms are different.
-
Issue 3: Unexpected FAPi uptake in a location not suspected for malignancy.
-
Possible Cause: Presence of an underlying inflammatory, fibrotic, or degenerative condition.
-
Troubleshooting Steps:
-
Review Patient History: Inquire about any recent surgeries, injuries, or known inflammatory conditions (e.g., arthritis, pancreatitis).
-
Correlate with Other Imaging: Review any available conventional imaging (CT, MRI, ultrasound) for corresponding findings that might explain the uptake (e.g., degenerative changes in joints, signs of inflammation).
-
Biopsy if Clinically Indicated: If the finding is suspicious and cannot be explained by other means, a biopsy with histopathological correlation, including immunohistochemistry for FAP expression, may be necessary for a definitive diagnosis.
-
Data Presentation
Table 1: Representative SUVmax Values in Malignant and Non-Malignant Conditions
| Condition Category | Specific Condition | Mean SUVmax (Range) | Reference |
| Malignant | Gastric Cancer | 12.7 (Median) | |
| Pancreatic Cancer | 15.8 (Example) | ||
| Lymph Node Metastasis | 6.3 ± 3.4 | ||
| Primary Tumors (Various) | 12.1 (Median: 11.5) | ||
| Non-Malignant | Acute Pancreatitis | 7.5 ± 3.5 | |
| IgG4-Related Pancreatitis | 15.2 ± 9.0 | ||
| Follicular Adenoma (Thyroid) | 7.7 (Example) | ||
| Interstitial Lung Disease | 4.3 ± 1.6 | ||
| Reactive Lymph Nodes | 3.1 (Median, Range: 1.4–11.7) | ||
| Degenerative Lesions | 7.7 ± 2.9 | ||
| Uterine Uptake (Physiological) | 12.2 ± 7.3 |
Note: SUVmax values can vary significantly depending on the specific tracer, imaging protocol, and patient population.
Experimental Protocols
1. Protocol for Dual-Time-Point 68Ga-FAPI-04 PET/CT
-
Patient Preparation: No specific preparation such as fasting is required. Patients should be well-hydrated.
-
Tracer Injection: Administer approximately 150-250 MBq of 68Ga-FAPI-04 intravenously.
-
Early Imaging: Perform a whole-body PET/CT scan at approximately 30-60 minutes post-injection.
-
Delayed Imaging: Acquire a second PET scan of the region of interest (e.g., head and neck, abdomen) at approximately 2-3 hours post-injection.
-
Image Analysis:
-
Measure the SUVmax of lesions on both early and delayed images.
-
Calculate the change in SUVmax (ΔSUVmax) and the retention index.
-
A significant decrease in SUVmax on the delayed scan is more indicative of a benign/inflammatory process, while stable or increased uptake suggests malignancy.
-
2. General Protocol for 68Ga-FAPI Radiolabeling and Quality Control
-
Radiolabeling:
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 N HCl.
-
React the 68Ga eluate with the FAPI precursor (e.g., FAPI-46) in a buffered solution (e.g., sodium acetate) at an elevated temperature (e.g., 98°C) for a specified time (e.g., 8 minutes).
-
The use of an automated synthesis module is highly recommended for consistency and GMP compliance.
-
-
Purification:
-
Purify the reaction mixture using a solid-phase extraction cartridge (e.g., C18).
-
Elute the purified 68Ga-FAPI tracer with an appropriate solvent (e.g., ethanol).
-
-
Quality Control:
-
Appearance: The final product should be a clear, colorless solution.
-
pH: The pH should be within a physiologically acceptable range (e.g., 7.0-7.5).
-
Radiochemical Purity (RCP): Determine the RCP using radio-HPLC. The RCP should typically be ≥95%.
-
Sterility and Endotoxins: Perform tests to ensure the final product is sterile and has low endotoxin levels, as per pharmacopeial standards.
-
Visualizations
Caption: FAP signaling pathway in the tumor microenvironment.
Caption: Workflow for FAPi PET/CT imaging experiments.
Caption: Decision-making framework for FAPi-avid lesions.
References
Reducing off-target accumulation of FAPi-46
Welcome to the technical support center for FAPi-46. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the off-target accumulation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a quinoline-based, small-molecule inhibitor that targets Fibroblast Activation Protein (FAP).[1][2] FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many tumors, but has limited expression in healthy adult tissues.[3][4] This makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy.[4] this compound can be labeled with radioisotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted cancer therapy.
Q2: What is meant by "off-target accumulation" of this compound?
A2: Off-target accumulation refers to the uptake of this compound in normal, non-cancerous tissues and organs. While FAP expression is low in most healthy tissues, some physiological and pathological non-malignant processes can lead to its expression, causing this compound to accumulate in these areas. This can potentially reduce the tumor-to-background ratio for imaging, and in a therapeutic context, it could lead to unwanted radiation doses to healthy organs.
Q3: Which normal organs and tissues are known to exhibit physiological this compound uptake?
A3: Physiological uptake of ⁶⁸Ga-FAPI-46, though generally low, has been observed in several organs. The highest signals are often seen in the urinary bladder due to excretion. Other organs with notable uptake include the kidneys, liver, pancreas, salivary glands, uterus (myometrium), and Waldeyer's ring. Mild to moderate uptake can also be seen in muscles and joints.
Q4: What is the primary clearance mechanism for this compound?
A4: this compound is primarily cleared from the body through the kidneys and excreted via urine. This rapid renal clearance contributes to a low background signal in many parts of the body, resulting in high-contrast images.
Q5: How does this compound compare to other FAP inhibitors like FAPI-04 and FAP-2286 regarding off-target accumulation?
A5: this compound was developed as a derivative of FAPI-04 and was selected for its higher tumor uptake and retention with decreased uptake in normal organs compared to FAPI-04. This results in improved tumor-to-organ ratios. FAP-2286 is a newer, peptide-based FAP inhibitor. While it shows longer tumor retention, which is advantageous for therapy, it can also exhibit a different off-target profile, with slightly higher physiologic uptake in the liver and kidneys compared to this compound.
Q6: Are there molecular strategies to improve the tumor-to-background ratio of FAPi tracers?
A6: Yes, several strategies are being explored. One approach is "multimerization," where multiple FAPI molecules are linked together (e.g., dimers or tetramers). These multimers can exhibit higher tumor uptake and longer retention. However, this can be a double-edged sword, as it may also increase uptake in normal organs like the kidneys and liver. Another strategy involves modifying the linker that connects the FAP-targeting molecule to the radioisotope's chelator to optimize pharmacokinetic properties.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High Uptake in Non-Tumor Tissue
You observe a high signal in a tissue that is not the target tumor, complicating image interpretation or dosimetry calculations.
Possible Causes:
-
FAP-Expressing Benign Conditions: The uptake is specific and due to FAP expression in non-malignant processes such as inflammation, active tissue damage, or remodeling (e.g., arthritis, fibrosis, recent trauma).
-
Non-Specific Binding: The tracer is accumulating due to factors other than FAP binding.
-
Contamination: The high signal is an artifact of the experimental procedure.
Troubleshooting Steps:
-
Confirm FAP-Specificity with a Blocking Experiment: The most definitive way to determine if uptake is FAP-mediated is to perform a competition experiment. This involves co-injecting a surplus of non-radiolabeled ("cold") this compound along with the radiolabeled ("hot") tracer. A significant reduction in signal in the tissue of interest indicates FAP-specific binding.
-
See Protocol 1: In Vivo Blocking Experiment to Confirm FAP-Specific Uptake.
-
-
Histological Analysis: If possible, excise the tissue exhibiting high uptake and perform immunohistochemistry (IHC) to confirm the presence and localization of FAP expression. Studies have shown a strong correlation between ⁶⁸Ga-FAPI-46 PET signal and FAP expression as determined by IHC.
-
Review Subject History: For clinical or preclinical studies, check for any history of inflammation, injury, or fibrotic conditions in the area of high uptake. For example, increased FAPi uptake has been noted in cirrhosis, renal fibrosis, and areas of active scarring.
-
Optimize Imaging Time Point: Analyze images at multiple time points. FAP-specific uptake in tumors tends to be retained longer, while non-specific binding and background activity often wash out more quickly. Tumor-to-background ratios for this compound generally increase over time (e.g., from 1 hour to 3 hours post-injection).
-
See Protocol 2: Standard PET/CT Imaging Protocol for ⁶⁸Ga-FAPI-46.
-
Issue 2: High Background Signal Reducing Image Contrast
The overall background signal is high, making it difficult to delineate tumors clearly.
Possible Causes:
-
Suboptimal Imaging Time: The scan is performed too early, before the tracer has sufficiently cleared from the blood and non-target tissues.
-
Impaired Renal Function: Since this compound is cleared by the kidneys, impaired renal function can lead to slower clearance and higher background levels.
-
Chemical Instability: The radiolabel may have detached from the this compound molecule, leading to altered biodistribution.
Troubleshooting Steps:
-
Optimize Image Acquisition Time: Acquire images at later time points (e.g., 1 to 3 hours post-injection) to allow for clearance from non-target tissues. Biodistribution studies show that tumor-to-background ratios for this compound improve over time.
-
Ensure Proper Hydration (Clinical Research): For human studies, adequate patient hydration can promote urinary excretion and help clear the tracer from the body more efficiently, reducing background signal.
-
Perform Quality Control on Radiotracer: Before injection, perform radio-TLC or radio-HPLC to ensure high radiochemical purity and stability. This confirms that the observed signal is from intact radiolabeled this compound and not from free radioisotope.
-
Consider Alternative Tracers: If background in a specific organ is a persistent issue, consider a different FAP inhibitor. For example, this compound generally shows lower uptake in normal organs than FAPI-04. However, other tracers may offer advantages in specific contexts.
Quantitative Data Summary
The following tables summarize key quantitative data from biodistribution and dosimetry studies of ⁶⁸Ga-FAPI-46.
Table 1: Biodistribution of ⁶⁸Ga-FAPI-46 in Humans (Mean SUV)
| Organ/Tissue | SUVmean at ~1 Hour | SUVmax at ~1 Hour | SUVmax at ~3 Hours |
|---|---|---|---|
| Tumor | 6.2 | 15.5 (at 10 min) | 13.4 |
| Liver | 1.0 | 7.4 (at 10 min) | 5.0 |
| Kidneys | 2.5 | - | - |
| Pancreas | <2.5 | - | - |
| Spleen | - | - | - |
| Heart | - | - | - |
| Bone Marrow | - | - | - |
| Muscle | - | - | - |
| Blood Pool | - | - | - |
Data presented as mean Standardized Uptake Value (SUV). SUV metrics can vary based on patient population and imaging protocol.
Table 2: Comparative Tumor Uptake of Different Lutetium-177 Labeled FAP Inhibitors in a Preclinical Model
| Compound | Tumor Uptake at 24h (%ID/g) | Tumor Uptake at 72h (%ID/g) |
|---|---|---|
| ¹⁷⁷Lu-FAPI-46 | 3.8 | 1.6 |
| ¹⁷⁷Lu-FAP-2286 | 15.8 | 16.4 |
%ID/g = percentage of injected dose per gram of tissue. Data from HEK-FAP xenograft mouse model.
Table 3: Estimated Absorbed Radiation Dose for ⁶⁸Ga-FAPI-46
| Organ | Effective Dose (mSv/MBq) |
|---|---|
| Bladder Wall | 2.41E-03 |
| Ovaries | 1.15E-03 |
| Red Marrow | 8.49E-04 |
| Kidneys | - |
| Liver | - |
| Spleen | - |
| Total Body (Effective Dose) | 7.80E-03 |
For a typical administration of 200 MBq, the total-body effective dose is approximately 1.56 mSv.
Experimental Protocols
Protocol 1: In Vivo Blocking Experiment to Confirm FAP-Specific Uptake
Objective: To determine if the uptake of radiolabeled this compound in a specific tissue is mediated by binding to FAP.
Materials:
-
Radiolabeled this compound (e.g., ⁶⁸Ga-FAPI-46)
-
Non-radiolabeled ("cold") this compound
-
Experimental subjects (e.g., tumor-bearing mice)
-
Imaging system (e.g., small-animal PET scanner)
-
Saline solution for injection
Methodology:
-
Divide Subjects into Two Groups:
-
Control Group (n ≥ 3): Will receive only the radiolabeled this compound.
-
Blocking Group (n ≥ 3): Will receive the radiolabeled this compound plus an excess of non-radiolabeled this compound.
-
-
Prepare Injections:
-
Control Injection: Prepare a solution of radiolabeled this compound in saline at the desired activity concentration.
-
Blocking Injection: Prepare a co-injection solution containing the same amount of radiolabeled this compound as the control group, but with an added molar excess of non-radiolabeled this compound (typically 50-100 fold excess). Ensure the final injection volume is consistent across all subjects.
-
-
Administer Injections: Administer the prepared solutions to the respective groups (e.g., via intravenous tail vein injection).
-
Dynamic or Static Imaging:
-
Perform imaging at one or more predefined time points (e.g., 60 minutes post-injection) using a PET scanner.
-
Acquire images for a sufficient duration to obtain good counting statistics.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register with an anatomical modality (CT or MRI) if available.
-
Draw regions of interest (ROIs) over the tumor and the non-target tissue for all subjects.
-
Quantify the tracer uptake within the ROIs, typically as %ID/g or SUV.
-
-
Data Interpretation:
-
Compare the mean uptake in the tissue of interest between the Control and Blocking groups.
-
A statistically significant reduction (e.g., >90%) in uptake in the Blocking group compared to the Control group confirms that the accumulation is FAP-specific.
-
Protocol 2: Standard PET/CT Imaging Protocol for ⁶⁸Ga-FAPI-46 (Human Study)
Objective: To provide a general framework for acquiring high-quality PET/CT images using ⁶⁸Ga-FAPI-46.
Patient Preparation:
-
Fasting: No specific fasting requirements are generally needed for FAPi imaging, which is an advantage over FDG-PET.
-
Hydration: Encourage the patient to be well-hydrated before and after the scan to promote tracer clearance.
-
Informed Consent: Ensure the patient has provided informed consent.
Radiotracer Administration:
-
Dose: Administer a standard activity of ⁶⁸Ga-FAPI-46, typically around 185-250 MBq (5-7 mCi), via intravenous injection.
-
Flushing: Flush the line with saline immediately after injection to ensure the full dose is administered.
Image Acquisition:
-
Uptake Time: The optimal uptake time can vary. A common time point for imaging is 60 minutes post-injection. Acquiring images at multiple time points (e.g., 10 min, 1h, and 3h) can provide valuable kinetic information and improve tumor-to-background ratios.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Acquire PET data, typically from the vertex to the mid-thigh. Emission time per bed position is usually 2-4 minutes, depending on patient weight and scanner sensitivity.
Image Processing and Analysis:
-
Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Analysis: Analyze images qualitatively (visual assessment) and quantitatively. Draw ROIs over lesions and normal organs to calculate SUVmax and SUVmean.
Visualizations
References
FAPi-46 Tumor Retention Enhancement: A Technical Support Center
Welcome to the technical support center for strategies to enhance FAPi-46 tumor retention. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the efficacy of this compound in preclinical and clinical applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound and provides actionable solutions based on current scientific literature.
Q1: My [68Ga]Ga-FAPI-46 PET signal is rapidly clearing from the tumor, leading to a short window for imaging. How can I extend the tumor retention time?
A1: The rapid clearance of this compound is a known limitation for both imaging and therapeutic applications.[1][2][3] Several strategies have been successfully employed to prolong tumor retention:
-
Multimerization: Increasing the valency of the FAP inhibitor can enhance binding affinity and residence time in the tumor.[1][4] Specifically, dimeric and tetrameric constructs of this compound have demonstrated significantly higher tumor uptake and longer retention compared to the monomeric this compound. For example, 68Ga-DOTA-2P(FAPI)2 (a dimer) and 68Ga-DOTA-4P(FAPI)4 (a tetramer) have shown superior performance in preclinical models.
-
Modification with Albumin Binders: Another effective approach is to conjugate this compound with an albumin-binding moiety. This strategy leverages the long circulatory half-life of albumin to increase the accumulation and retention of the radiopharmaceutical in the tumor through the enhanced permeability and retention (EPR) effect. Examples of albumin binders used include truncated Evans blue (EB) and ibuprofen.
-
Chemical Modification of the FAPI Framework: Structural modifications to the core FAPI molecule can also improve its pharmacokinetic profile. For instance, modifications to the linker region or the chelator can influence tumor uptake and retention.
Q2: I am considering developing a therapeutic application using a this compound conjugate. Which strategy offers the best therapeutic efficacy?
A2: For therapeutic applications requiring longer tumor retention to deliver a sufficient radiation dose, both multimerization and the addition of albumin binders are promising strategies.
Preclinical studies have shown that 177Lu-labeled FAPI dimers and tetramers result in remarkable tumor suppression compared to 177Lu-FAPI-46. For instance, 177Lu-DOTA-4P(FAPI)4 demonstrated excellent antitumor ability in mouse models, whereas tumors continued to grow in the 177Lu-FAPI-46 therapy groups. Similarly, this compound derivatives with albumin binders have shown prolonged circulation and enhanced tumor accumulation, which is advantageous for radioligand therapy.
However, it is important to note that these modifications can also lead to higher uptake in normal organs, particularly the kidneys and liver, which needs to be carefully evaluated for potential toxicity.
Q3: What are the expected quantitative improvements in tumor uptake when using FAPi multimers compared to this compound?
A3: Preclinical studies have demonstrated substantial increases in tumor uptake with FAPi multimers. The following tables summarize the comparative biodistribution data.
Quantitative Data Summary
Table 1: Comparison of Tumor Uptake of 177Lu-labeled FAPI Monomer, Dimer, and Tetramer in HT-1080-FAP Tumors
| Radiotracer | 24 h (%ID/g) | 48 h (%ID/g) | 72 h (%ID/g) | 96 h (%ID/g) |
| 177Lu-FAPI-46 | 3.4 ± 0.7 | 2.0 ± 0.4 | - | - |
| 177Lu-DOTA-2P(FAPI)2 | 17.1 ± 3.9 | 18.8 ± 4.1 | 13.8 ± 2.6 | 13.1 ± 0.7 |
| 177Lu-DOTA-4P(FAPI)4 | 21.4 ± 1.7 | - | - | - |
(Data sourced from preclinical studies in HT-1080-FAP tumor-bearing mice.)
Table 2: Comparison of Tumor Uptake of 68Ga-labeled FAPI Monomer, Dimer, and Tetramer in U87MG Tumors
| Radiotracer | SUVmean |
| 68Ga-FAPI-46 | 0.16 ± 0.01 |
| 68Ga-DOTA-2P(FAPI)2 | 0.42 ± 0.03 |
| 68Ga-DOTA-4P(FAPI)4 | Uptake was approximately 2-fold that of 68Ga-DOTA-2P(FAPI)2 |
(Data sourced from preclinical studies in U87MG tumor-bearing mice.)
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the performance of different this compound derivatives.
Protocol 1: Competitive Cell-Binding Assay
This protocol is used to determine the in vitro FAP-binding affinity of this compound derivatives.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP)
-
Radiolabeled this compound derivative (e.g., 68Ga-DOTA-4P(FAPI)4)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the unlabeled this compound derivative to the wells.
-
Add a constant concentration of the radiolabeled this compound derivative to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the IC50 value, which represents the concentration of the unlabeled derivative required to inhibit 50% of the specific binding of the radiolabeled derivative.
Protocol 2: Small-Animal PET/SPECT Imaging
This protocol outlines the in vivo evaluation of tumor uptake and biodistribution of radiolabeled this compound derivatives.
Materials:
-
Tumor-bearing mice (e.g., HT-1080-FAP or U87MG xenografts)
-
Radiolabeled this compound derivative (e.g., 68Ga-FAPI-46, 177Lu-DOTA-2P(FAPI)2)
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET or SPECT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Inject a known amount of the radiolabeled this compound derivative intravenously via the tail vein.
-
Acquire dynamic or static PET/SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours).
-
Reconstruct the images and draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, muscle).
-
Quantify the radioactivity in each ROI to determine the percentage of injected dose per gram of tissue (%ID/g) or the standardized uptake value (SUV).
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol provides a more quantitative assessment of radiotracer distribution in tissues.
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound derivative
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Following the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Visualizations
Diagram 1: Workflow for Comparing FAPi Monomers, Dimers, and Tetramers
Caption: Workflow for the comparative evaluation of this compound monomers, dimers, and tetramers.
Diagram 2: Mechanism of Albumin Binder Strategy for Enhanced Tumor Retention
Caption: Mechanism of enhanced this compound tumor retention via an albumin binder (e.g., Evans Blue).
Diagram 3: Troubleshooting Logic for Poor this compound Tumor Retention
Caption: Troubleshooting guide for addressing insufficient this compound tumor retention.
References
- 1. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting poor image quality in FAPi-46 scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing FAPi-46 PET scans. Our goal is to help you achieve optimal image quality for reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the initial steps to take when this compound PET scan images are of poor quality?
A1: Poor image quality can manifest as high noise, low contrast, or the presence of artifacts. The first step is a systematic review of the entire imaging workflow, from radiotracer quality control to image acquisition and processing parameters.
Troubleshooting Workflow for Poor Image Quality
Below is a logical workflow to help identify and resolve common issues affecting this compound PET scan image quality.
Q2: My this compound PET images appear noisy. What are the common causes and how can I improve them?
A2: Increased image noise can obscure small lesions and reduce overall diagnostic confidence. The most common causes are related to acquisition time and injected activity.
Troubleshooting High Image Noise
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Insufficient Acquisition Time | Increase the acquisition time per bed position. | Studies have shown that reducing the acquisition duration to 2 minutes or less per bed position can result in images that are significantly noisier and may disrupt clinical interpretation.[1] A duration of 3 to 4 minutes per bed position is often a good balance between image quality and scan time.[1] |
| Low Injected Activity | Ensure the administered activity is within the recommended range. | For [68Ga]Ga-FAPI-46, a common administered activity is in the range of 80-200 MBq.[2][3] For total body PET cameras, the injected activity may be substantially reduced. |
| Incorrect Reconstruction Parameters | Review and optimize image reconstruction parameters. | The use of appropriate filters and the number of iterations and subsets in iterative reconstruction algorithms can significantly impact image noise. Consult your system's technical documentation for guidance. |
Q3: I am observing high uptake in non-tumoral tissues. How can I differentiate this from true positive signals?
A3: Non-specific uptake of FAPi tracers is a known phenomenon and can be a significant pitfall in image interpretation. Careful correlation with CT findings and knowledge of common areas of physiologic and benign uptake are crucial.
Common Sites of Non-Tumoral this compound Uptake
| Location of Uptake | Potential Cause | Characteristics and Recommendations |
| Joints and Vertebral Column | Degenerative changes such as osteoarthritis. | Uptake is often focal and corresponds to degenerative features visible on the CT scan. |
| Uterus | Physiological uptake. | Uterine uptake is common in premenopausal women and its intensity can vary. |
| Scars and Wounds | Wound healing and fibrotic processes. | FAP is expressed in activated fibroblasts involved in tissue remodeling. Uptake will be localized to the site of recent surgery or injury. |
| Muscles | Unspecified muscular activity or myositis. | Can present as diffuse or focal uptake. Correlation with patient history of recent strenuous activity or muscle injury is helpful. |
| Salivary and Lacrimal Glands | Physiological uptake. | Mild to moderate uptake is commonly seen. |
| Brown Adipose Tissue (BAT) | Thermogenesis. | Similar to FDG PET, uptake in BAT can be seen, particularly in colder conditions. |
Experimental Protocol: Standard [68Ga]Ga-FAPI-46 PET/CT Imaging
This protocol outlines a standardized procedure for [68Ga]Ga-FAPI-46 PET/CT imaging to ensure consistency and high-quality data acquisition.
Q4: How does the timing between injection and scanning affect this compound image quality?
A4: The injection-to-scan time, or uptake period, is a critical parameter that can influence the tumor-to-background ratio (TBR).
Impact of Uptake Time on this compound Imaging
| Uptake Time | Effect on Image Quality | Recommendations |
| Short (10-30 minutes) | For [68Ga]Ga-FAPI-46, tumor detection may be equivalent to later time points.[2] This can improve workflow efficiency. | Consider shorter uptake times for [68Ga]Ga-FAPI-46 to increase patient throughput, but validate within your institution. |
| Standard (60 minutes) | This is a widely adopted uptake time for many FAPi tracers and provides a good balance of tracer accumulation in tumors and clearance from background tissues. | A 60-minute uptake time is a reliable starting point for most studies and aligns with protocols for other common PET tracers. |
| Delayed ( > 60 minutes) | May help in differentiating malignant lesions from some benign processes due to different tracer kinetics. | Consider delayed imaging in cases where initial scans are equivocal, particularly for distinguishing tumors from inflammation. |
Q5: What are some common artifacts in PET/CT imaging that can also affect my this compound scans?
A5: General PET/CT artifacts are independent of the tracer used and can significantly degrade image quality.
Common PET/CT Artifacts and Mitigation Strategies
| Artifact | Cause | Appearance on Scan | Mitigation Strategy |
| Motion Artifacts | Patient movement during the scan. | Blurring of anatomical structures and lesions, misalignment between PET and CT data. | Instruct the patient to remain still. Use immobilization devices if necessary. Respiratory gating can be employed for thoracic and abdominal imaging. |
| Metallic Artifacts | High-density objects like dental fillings or surgical implants. | Streaks on the CT image, leading to incorrect attenuation correction and artificially high or low uptake on the PET image. | Use metal artifact reduction (MAR) software if available. Review non-attenuation corrected (NAC) images to confirm if high uptake is an artifact. |
| Truncation Artifacts | Patient's body extends beyond the CT field of view (FOV). | Underestimation of activity in the truncated regions due to incomplete attenuation correction data. | Ensure proper patient positioning so that the entire area of interest is within the CT FOV. |
By following these guidelines and troubleshooting steps, you can enhance the quality and reliability of your this compound PET scan data, leading to more accurate and reproducible research outcomes.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Interesting Findings in 68 Ga-FAPI-46 PET/CT Imaging in a Patient With Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of FAPi-46 in Certain Tumor Types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Fibroblast Activation Protein (FAP) inhibitor, FAPi-46.
Frequently Asked Questions (FAQs)
Q1: We are observing low uptake of 68Ga-FAPI-46 in our tumor model. What are the potential reasons?
A1: Low uptake of 68Ga-FAPI-46 can be attributed to several factors:
-
Low FAP Expression: The primary reason for low this compound uptake is insufficient expression of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. FAP expression varies significantly across different tumor types and even within the same tumor type.[1][2][3] Tumors such as renal cell carcinoma have been reported to have lower FAP expression compared to others like breast, pancreatic, esophageal, and lung cancers.[2][3]
-
Tumor Heterogeneity: FAP expression can be heterogeneous within a tumor. The region of interest (ROI) selected for analysis might be in an area with low FAP expression.
-
Issues with Radiolabeling: Suboptimal radiolabeling of this compound with Gallium-68 can lead to reduced tracer activity and consequently, lower uptake. It is crucial to ensure high radiochemical purity.
Q2: In which tumor types has this compound demonstrated limited efficacy as a monotherapy?
A2: While this compound has shown promise in a wide range of cancers, its efficacy as a monotherapy can be limited in certain contexts. For instance, in some studies on advanced sarcoma and pancreatic cancer patients, 90Y-FAPI-46 as a single agent resulted in stable disease in only a subset of patients, with partial responses being less common. This limited efficacy is often linked to the rapid clearance of this compound from the tumor, which may not be ideal for radionuclides with longer half-lives, leading to an insufficient radiation dose delivered to the tumor.
Q3: What are the primary molecular mechanisms that can contribute to the limited therapeutic effect of this compound?
A3: The primary limitation is not necessarily a resistance mechanism in the traditional sense, but rather a pharmacokinetic challenge. The relatively short retention time of this compound within the tumor is a key factor. For therapeutic applications with radionuclides like 177Lu or 90Y, a longer residence time is necessary to deliver a cytotoxic radiation dose. The rapid washout of this compound from the tumor tissue can result in a suboptimal therapeutic effect.
Q4: Are there strategies to enhance the tumor retention of FAPi-based radiopharmaceuticals?
A4: Yes, several strategies are being explored to improve the tumor retention and therapeutic efficacy of FAP-targeted radiopharmaceuticals. These include the development of multimeric FAP inhibitors (dimers and tetramers) and the addition of albumin-binding moieties. These modifications are designed to increase the molecular size and binding affinity, leading to prolonged circulation time and enhanced accumulation in the tumor.
Troubleshooting Guides
Issue 1: Suboptimal Antitumor Effect with 177Lu-FAPI-46 Monotherapy
Symptoms:
-
Minimal reduction in tumor volume in animal models treated with 177Lu-FAPI-46.
-
Lack of significant therapeutic response in clinical studies.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient FAP Expression | 1. Verify FAP Expression: Perform immunohistochemistry (IHC) on tumor biopsies to confirm high FAP expression. 2. Select Appropriate Models/Patients: Choose tumor models or patient cohorts known to have high FAP expression, such as breast, pancreatic, esophageal, and lung cancers. |
| Rapid Tracer Washout | 1. Consider Alternative FAP Inhibitors: Explore the use of next-generation FAP inhibitors with improved tumor retention, such as FAPi dimers or albumin-binding variants. 2. Optimize Radionuclide Choice: For this compound, consider radionuclides with shorter half-lives that better match the tracer's pharmacokinetics. |
| Tumor Microenvironment Factors | 1. Combination Therapy: Investigate combining 177Lu-FAPI-46 with other therapeutic agents that can modulate the tumor microenvironment, such as immunotherapy or tyrosine kinase inhibitors. |
Issue 2: Difficulty in Establishing a Synergistic Effect with Combination Therapies
Symptoms:
-
Additive, but not synergistic, antitumor effects observed when combining this compound with other agents.
-
High variability in response to combination therapy.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Dosing and Scheduling | 1. Dose-Escalation Studies: Conduct thorough dose-escalation and scheduling experiments in preclinical models to identify the optimal therapeutic window for the combination. 2. Staggered Administration: Investigate different sequences of administration (e.g., this compound before, during, or after the combination agent). |
| Inappropriate Combination Partner | 1. Mechanism-driven Selection: Choose combination partners based on a strong biological rationale. For example, combine with PD-1/PD-L1 inhibitors to leverage the immunomodulatory effects of FAP-targeted radiotherapy. 2. Targeting Different Pathways: Select agents that target complementary pathways to overcome potential resistance mechanisms. For instance, combining with a tyrosine kinase inhibitor like pazopanib in sarcoma. |
| Lack of Predictive Biomarkers | 1. Biomarker Analysis: Analyze tumors for biomarkers that may predict response to the combination therapy, such as PD-L1 expression for immunotherapy combinations. |
Quantitative Data Summary
Table 1: FAP Expression Across Various Tumor Types (Immunohistochemistry)
| Tumor Type | Percentage of FAP-Positive Cases (%) | Staining Intensity/Score |
| Cholangiocarcinoma | 93.1 | Moderate to Strong Stromal |
| Breast Cancer | High | High Intensity Score (e.g., 105) |
| Pancreatic Cancer | High | Elevated Levels |
| Esophageal Cancer | High | Elevated Levels |
| Lung Cancer | High | Elevated Levels |
| Renal Cell Carcinoma | Low | Low Intensity Score (e.g., 20) |
| Primary HCC | 29.6 | Moderate to Strong Stromal |
| Metastatic HCC | 60.7 | Moderate to Strong Stromal |
Data synthesized from multiple sources indicating general trends.
Table 2: Preclinical Efficacy of 177Lu-FAPI-46 in Combination Therapy (Sarcoma PDX Model)
| Treatment Group | Change in 68Ga-FAPI-46 T/M Ratio (Day 7/8) | Tumor Growth Inhibition |
| Control | 1.23-fold increase | - |
| 177Lu-FAPI-46 Monotherapy | 0.75-fold on day 7/8, then increased | Moderate |
| 177Lu-FAPI-46 + Pazopanib | 0.84-fold decrease | Significant |
T/M Ratio: Tumor-to-Muscle Ratio. Data from a study in a sarcoma patient-derived xenograft (PDX) mouse model.
Experimental Protocols
Immunohistochemistry (IHC) for FAP Expression in Paraffin-Embedded Tissues
Objective: To qualitatively and semi-quantitatively assess FAP protein expression in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary anti-FAP antibody
-
HRP-conjugated secondary antibody
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse in 95% ethanol (1 change, 3-5 minutes).
-
Immerse in 70% ethanol (1 change, 3-5 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Apply DAB substrate solution and monitor for color development (1-10 minutes).
-
Immerse in distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Apply a coverslip with mounting medium.
-
In Vivo Combination Therapy: 177Lu-FAPI-46 and Pazopanib in a Sarcoma Mouse Model
Objective: To evaluate the synergistic antitumor efficacy of 177Lu-FAPI-46 and the tyrosine kinase inhibitor pazopanib.
Animal Model: Patient-derived xenograft (PDX) mouse model of sarcoma.
Treatment Groups:
-
Control (vehicle)
-
177Lu-FAPI-46 monotherapy
-
177Lu-FAPI-46 + Pazopanib combination therapy
Procedure:
-
Tumor Implantation: Establish sarcoma PDX tumors in immunodeficient mice.
-
Baseline Imaging: Perform baseline 68Ga-FAPI-46 PET/CT imaging to confirm FAP expression and establish tumor volume.
-
Treatment Administration:
-
177Lu-FAPI-46: Administer ~7.4 MBq/mouse via tail vein injection on day 1 and day 7.
-
Pazopanib: Administer orally at a dosage of 150 mg/kg/day for 1 week.
-
-
Monitoring:
-
Measure tumor size and body weight weekly.
-
Perform follow-up 68Ga-FAPI-46 PET/CT imaging on days 7/8 and 14 to monitor changes in FAP expression and tumor uptake.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and collect tumors for histological and immunohistochemical analysis (e.g., H&E, Ki-67, caspase-3).
-
Visualizations
Caption: FAP-mediated signaling pathway in CAFs promoting immunosuppression.
Caption: Experimental workflow for this compound combination therapy in a PDX model.
Caption: Troubleshooting logic for suboptimal this compound performance.
References
Refinement of FAPi-46 synthesis for higher radiochemical purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of FAPi-46, focusing on achieving high radiochemical purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of [⁶⁸Ga]Ga-FAPI-46, offering potential causes and solutions to enhance radiochemical purity and yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | - Suboptimal precursor amount.- Inadequate reaction temperature or time.- Presence of metallic impurities in the ⁶⁸Ga eluate.- Inefficient purification method. | - Optimize the this compound precursor amount; studies show that amounts between 20 µg and 50 µg yield high purity.[1][2][3]- Ensure the reaction is heated to at least 90-95°C for a minimum of 4-10 minutes.[2][4]- Utilize a cation exchange cartridge (e.g., SCX) to pre-purify the ⁶⁸Ga eluate.- Employ a C18 solid-phase extraction (SPE) cartridge for post-labeling purification. |
| Low Radiochemical Yield | - Insufficient amount of this compound precursor.- Reaction pH is not optimal (ideal pH is 3.5-4).- Incomplete trapping of ⁶⁸Ga on the cation exchange cartridge.- Loss of product during the SPE purification step. | - Increasing the precursor amount from 10 µg to 30-50 µg has been shown to significantly improve yield.- Use appropriate buffers (e.g., acetate or HEPES) to maintain the optimal pH range.- Ensure the cation exchange cartridge is properly conditioned and that the elution of the generator is performed according to the manufacturer's instructions.- Optimize the elution solvent and volume for the SPE cartridge to ensure complete recovery of the product. |
| Presence of Free ⁶⁸Ga in Final Product | - Incomplete complexation of ⁶⁸Ga with the this compound precursor.- Instability of the labeled compound over time. | - Increase the reaction time or temperature to drive the complexation reaction to completion.- Ensure the absence of competing metal ions in the reaction mixture.- Perform stability testing of the final product at various time points to assess for dissociation. The product is generally stable for at least 3 hours. |
| Variability Between Synthesis Batches | - Inconsistent elution profile from the ⁶⁸Ge/⁶⁸Ga generator.- Manual synthesis procedure introducing operator-dependent variability. | - Regularly check the performance of the ⁶⁸Ge/⁶⁸Ga generator.- Transition to a fully automated synthesis module to improve consistency and reproducibility. Several commercial synthesizers have been successfully used for [⁶⁸Ga]Ga-FAPI-46 production. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of this compound precursor to use for radiolabeling with ⁶⁸Ga?
A1: The optimal amount of this compound precursor typically ranges from 20 µg to 50 µg for a standard synthesis. While lower amounts (e.g., 10 µg) can be used, they may result in lower radiochemical yields, with more unreacted ⁶⁸Ga being retained on the purification cartridge. For multi-dose clinical applications, 50 µg is often recommended to ensure high labeling efficiency and radiochemical purity.
Q2: What are the recommended reaction conditions (temperature and time) for the synthesis of [⁶⁸Ga]Ga-FAPI-46?
A2: For optimal radiochemical purity and yield, the reaction should be heated to a temperature of at least 90-95°C. The optimal reaction time is typically between 4 and 10 minutes. Shorter reaction times or lower temperatures may lead to incomplete labeling.
Q3: Is pre-purification of the ⁶⁸Ga eluate necessary?
A3: While some simplified methods have been developed without pre-purification, using a strong cation exchange (SCX) cartridge to trap and concentrate the ⁶⁸Ga eluate is a common and recommended step. This step helps to remove metallic impurities from the generator eluate that could compete with ⁶⁸Ga for chelation, thereby improving the radiochemical purity of the final product.
Q4: How stable is the final [⁶⁸Ga]Ga-FAPI-46 product?
A4: [⁶⁸Ga]Ga-FAPI-46 has been shown to be stable for at least 3 hours post-synthesis, with radiochemical purity remaining above 95%. Some studies have demonstrated stability for up to 4 hours. Stability testing via radio-HPLC is recommended as part of routine quality control.
Q5: Can the synthesis of [⁶⁸Ga]Ga-FAPI-46 be automated?
A5: Yes, the synthesis of [⁶⁸Ga]Ga-FAPI-46 has been successfully automated on various commercial synthesis modules. Automation is highly recommended for clinical applications as it reduces operator radiation dose, improves reproducibility, and is more compliant with Good Manufacturing Practice (GMP) regulations.
Experimental Protocols
Automated Synthesis of [⁶⁸Ga]Ga-FAPI-46 on a Commercial Synthesizer
This protocol is a generalized procedure based on common automated synthesis methods.
1. Reagents and Materials:
-
This compound precursor (20-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module (e.g., Scintomics GRP, Eckert & Ziegler Modular Lab, Trasis miniAllinOne)
-
Reagent kit for ⁶⁸Ga labeling (typically includes buffers, solvents, and sterile vials)
-
Strong cation exchange (SCX) cartridge
-
C18 solid-phase extraction (SPE) cartridge
-
Sterile 0.22 µm filter
2. Procedure:
-
Generator Elution and ⁶⁸Ga Trapping: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl. The eluate containing [⁶⁸Ga]GaCl₃ is passed through the SCX cartridge, where the ⁶⁸Ga³⁺ is trapped.
-
Elution of ⁶⁸Ga into Reactor: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel using a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).
-
Radiolabeling Reaction: The this compound precursor, dissolved in a buffer (e.g., HEPES or acetate) to maintain a pH of 3.5-4, is added to the reaction vessel containing the ⁶⁸Ga³⁺. The mixture is heated at 95°C for 10 minutes.
-
Purification: After the reaction, the mixture is passed through a C18 SPE cartridge. The cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.
-
Final Product Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the C18 cartridge with an ethanol/water mixture, passed through a sterile 0.22 µm filter, and collected in a sterile vial. The final product is then typically diluted with saline for injection.
Visualizations
Caption: Automated synthesis workflow for [⁶⁸Ga]Ga-FAPI-46.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. Fully-automated production of [68Ga]Ga-FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Fully automated radiosynthesis of [68Ga]Ga-FAPI-46 with cyclotron produced gallium - PMC [pmc.ncbi.nlm.nih.gov]
FAPi-46 In Vivo Application Technical Support Center
Welcome to the technical support center for FAPi-46 in vivo applications. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for issues encountered during in vivo experiments with this compound, focusing on non-specific binding and off-target uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound in vivo?
A1: The primary cause of off-target this compound uptake is its binding to Fibroblast Activation Protein (FAP) expressed on activated fibroblasts in non-cancerous tissues. FAP is not exclusively expressed on cancer-associated fibroblasts (CAFs) but is also upregulated in various physiological and pathological processes involving tissue remodeling, inflammation, and fibrosis.[1][2][3] This can lead to this compound accumulation in sites of wound healing, arthritis, and other inflammatory conditions.[4][5]
Q2: In which non-malignant conditions has this compound uptake been observed?
A2: this compound uptake has been reported in a variety of non-malignant conditions, including:
-
Inflammatory Diseases: Such as pancreatitis and cholangitis.
-
Degenerative Diseases: Including arthritic disorders.
-
Fibrotic Conditions: Observed in tissues undergoing fibrotic changes.
-
Wound Healing: FAP is a natural part of the tissue repair process.
-
Benign Tumors: Some benign tumors can also exhibit FAP expression.
Q3: Is there a way to differentiate between this compound uptake in tumors versus inflammatory lesions?
A3: Yes, dual-time-point PET imaging can help differentiate between malignant and inflammatory uptake. Typically, this compound uptake in inflammatory lesions tends to decrease over time, while uptake in malignant lesions often remains stable or may even increase. For example, studies in patients with recurrent pancreatic ductal adenocarcinomas have shown that the uptake in inflammatory lesions of the pancreas significantly decreases between early (e.g., 20 minutes post-injection) and late (e.g., 60 minutes post-injection) imaging, whereas tumor uptake remains relatively stable.
Troubleshooting Guide
Issue: High background signal or unexpected off-target uptake of this compound is observed.
-
Potential Cause 1: Presence of underlying inflammatory or fibrotic processes.
-
Troubleshooting Steps:
-
Review Subject History: Carefully examine the medical history of the animal or patient for any recent surgeries, injuries, or known inflammatory conditions.
-
Correlate with Anatomy: Use the anatomical information from the CT or MRI component of the PET scan to determine if the uptake corresponds to areas of known inflammation or fibrosis.
-
Implement Dual-Time-Point Imaging: Perform PET scans at two different time points (e.g., 10-20 minutes and 60-90 minutes post-injection) to assess the kinetics of the tracer uptake. A decrease in uptake at the later time point may suggest a non-malignant process.
-
Consider a Blocking Study: To confirm that the uptake is FAP-specific, a blocking study can be performed by co-injecting a non-radiolabeled FAP inhibitor.
-
-
-
Potential Cause 2: Physiological uptake in specific organs.
-
Troubleshooting Steps:
-
Consult Biodistribution Data: Be aware of the expected physiological biodistribution of this compound. For instance, the uterus in pre-menopausal females can show high physiological uptake.
-
Optimize Imaging Protocol: Adjusting the imaging window may help improve the tumor-to-background ratio. Early imaging (e.g., 10-20 minutes post-injection) might be sufficient for tumor visualization with lower background in some cases.
-
-
Quantitative Data Summary
The following tables summarize the standardized uptake values (SUV) for FAPi tracers in various malignant and benign lesions, providing a reference for interpreting imaging results.
Table 1: Comparison of FAPi Uptake (SUVmax) in Malignant vs. Benign Lesions
| Lesion Type | Mean SUVmax | Median SUVmax | Range of SUVmax |
| Malignant Lesions | |||
| Primary Tumors | 12.1 | 11.5 | 2.9 - 27.8 |
| Metastases | 10.0 | 8.4 | 2.4 - 44.3 |
| Overall Malignant | 10.6 | - | - |
| Benign Lesions | |||
| Overall Benign | 4.2 | - | - |
Data compiled from a study analyzing [68Ga]-FAPI-04/02-PET/CT.
Table 2: SUVmax Cutoff Values for Differentiating Benign and Malignant Lesions
| Parameter | Optimal Cutoff Value | Sensitivity (%) | Specificity (%) | Accuracy (%) | AUC |
| SUVmax | 5.5 | 78.8 | 85.1 | 82.0 | 0.89 |
| SUVmean | 3.3 | 84.9 | 85.3 | 85.2 | 0.91 |
Data from a Receiver Operating Characteristic (ROC) curve analysis for [68Ga]-FAPI-04/02. AUC = Area Under the Curve.
Experimental Protocols
1. Dual-Time-Point this compound PET Imaging Protocol
This protocol is designed to help differentiate between malignant and non-malignant this compound uptake based on tracer kinetics.
-
Objective: To assess the change in this compound uptake over time in suspicious lesions.
-
Materials:
-
Radiolabeled this compound
-
PET/CT or PET/MR scanner
-
Standard patient/animal preparation protocols
-
-
Procedure:
-
Administer a standard dose of radiolabeled this compound intravenously.
-
Perform the first whole-body PET scan at an "early" time point, typically 10-20 minutes post-injection.
-
Perform a second whole-body PET scan at a "late" time point, typically 60-90 minutes post-injection.
-
Reconstruct and analyze the images from both time points.
-
Quantify the tracer uptake (e.g., SUVmax, SUVmean) in the lesions of interest at both time points.
-
-
Data Interpretation:
-
A significant decrease in SUV between the early and late scans is often indicative of inflammatory or other non-malignant processes.
-
Stable or increasing SUV values are more suggestive of malignant lesions.
-
2. In Vivo Blocking Study Protocol for this compound
This protocol is used to confirm that the observed uptake of radiolabeled this compound is specifically mediated by FAP.
-
Objective: To determine the FAP-specificity of this compound uptake in a target tissue.
-
Materials:
-
Radiolabeled this compound
-
Non-radiolabeled ("cold") this compound or another FAP inhibitor (blocking agent)
-
Two groups of age- and sex-matched animal models with the target lesion (e.g., tumor xenografts).
-
PET/CT or PET/MR scanner
-
-
Procedure:
-
Control Group: Administer the standard dose of radiolabeled this compound intravenously to the control group of animals.
-
Blocking Group: Co-administer the radiolabeled this compound with an excess of the non-radiolabeled blocking agent to the experimental group. The exact amount of the blocking agent may need to be optimized but is typically in a molar excess to the radiolabeled tracer.
-
Perform PET scans on both groups at a predetermined time point post-injection (e.g., 60 minutes).
-
Analyze the images and quantify the tracer uptake in the target lesions for both groups.
-
-
Data Interpretation:
-
A significant reduction in tracer uptake in the target lesion in the blocking group compared to the control group indicates that the binding is FAP-specific.
-
Visualizations
Logical Workflow for Investigating Non-Specific this compound Binding
A flowchart outlining the decision-making process for investigating non-specific this compound uptake.
Experimental Workflow for Dual-Time-Point this compound PET Imaging
A step-by-step workflow for conducting a dual-time-point this compound PET imaging experiment.
References
Technical Support Center: Minimizing Radiation Exposure During [⁶⁸Ga]Ga-FAPI-46 Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure during the preparation of the radiopharmaceutical [⁶⁸Ga]Ga-FAPI-46. The information is presented in a question-and-answer format to address specific issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for radiation safety during [⁶⁸Ga]Ga-FAPI-46 preparation?
A1: The guiding principle of radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".[1] This principle dictates that all reasonable steps should be taken to keep radiation doses to personnel as low as possible. The three fundamental pillars of ALARA are Time, Distance, and Shielding .[1][2]
Q2: How does Gallium-68 (⁶⁸Ga) contribute to radiation exposure?
A2: Gallium-68 is a positron emitter, which means it decays by emitting positrons.[3] These positrons travel a very short distance before annihilating with an electron, producing two high-energy 511 keV gamma photons traveling in opposite directions.[4] It is these penetrating gamma photons that constitute the primary source of external radiation exposure to laboratory personnel. ⁶⁸Ga also has a short half-life of approximately 68 minutes.
Q3: What are the most critical steps during [⁶⁸Ga]Ga-FAPI-46 preparation in terms of radiation exposure?
A3: The highest potential for radiation exposure occurs during the manual handling of the ⁶⁸Ga eluate from the generator, the radiolabeling reaction, and the final product formulation and quality control steps. Any procedure that involves direct handling of unshielded radioactivity carries a significant risk.
Q4: Is automated synthesis safer than manual preparation of [⁶⁸Ga]Ga-FAPI-46?
A4: Yes, automated synthesis is significantly safer and is the recommended method for minimizing radiation exposure. Automated systems perform the radiolabeling process within a shielded environment ("hot cell"), which dramatically reduces the time personnel spend in close proximity to the radioactive source. This leads to a substantial reduction in both whole-body and extremity (hand) radiation doses.
Troubleshooting Guide: Common Radiation Safety Issues
Issue 1: My personal dosimeter readings are higher than expected.
-
Possible Cause: Inefficient work practices, inadequate shielding, or unexpected contamination.
-
Troubleshooting Steps:
-
Review Your Workflow: Are you spending more time than necessary near the radiation source? Practice "dry runs" of the procedure without radioactivity to improve efficiency.
-
Optimize Distance: Use tongs and forceps to handle vials and other radioactive materials, maximizing the distance between yourself and the source.
-
Verify Shielding: Ensure that all sources of ⁶⁸Ga are adequately shielded. Check the integrity and proper placement of lead and tungsten shielding around the generator, synthesis module, and product vials.
-
Perform Contamination Surveys: Use a survey meter to check your work area, equipment, and personal protective equipment (PPE) for any radioactive contamination. Decontaminate any identified areas immediately.
-
ALARA Review: Conduct a review of your procedures with your institution's Radiation Safety Officer (RSO) to identify areas for improvement.
-
Issue 2: I'm concerned about radiation exposure to my hands (extremity dose).
-
Possible Cause: Direct handling of vials, syringes, and other containers with radioactive material.
-
Troubleshooting Steps:
-
Utilize Automation: As a primary measure, employ an automated synthesis module. This is the most effective way to reduce hand exposure.
-
Use Shielded Tools: When manual intervention is unavoidable, use shielded syringe holders and vial shields. Tungsten is a highly effective shielding material for this purpose.
-
Remote Handling: Use tongs and forceps to manipulate vials and other radioactive items from a safe distance.
-
Wear Ring Dosimeters: Always wear ring dosimeters on both hands to accurately monitor your extremity doses.
-
Minimize Handling Time: Plan your movements and actions to minimize the time your hands are in close proximity to the radiation source.
-
Issue 3: How do I handle a spill of ⁶⁸Ga-containing solution?
-
Possible Cause: Accidental dropping of a vial, leaking connection, or other equipment malfunction.
-
Troubleshooting Steps:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Contain the Spill: Use absorbent paper to cover the spill and prevent it from spreading.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of disposable gloves.
-
Decontaminate: Working from the outside of the spill inwards, use a suitable decontamination solution and absorbent materials to clean the area. Place all contaminated materials in a designated radioactive waste container.
-
Survey the Area: Use a survey meter to monitor the effectiveness of the decontamination. Continue cleaning until readings are at or near background levels.
-
Report the Incident: Report the spill to your institution's Radiation Safety Officer (RSO) and follow all institutional reporting procedures.
-
Quantitative Data on Radiation Exposure and Shielding
The following table summarizes key quantitative data related to radiation exposure during Ga-68 radiopharmaceutical preparation and the effectiveness of shielding.
| Parameter | Value | Source(s) |
| Radiation Emission | ||
| ⁶⁸Ga Primary Gamma Photon Energy | 511 keV | |
| Radiation Dose Comparison | ||
| Whole-Body Dose (Manual Synthesis of ⁶⁸Ga-PSMA) | ~14.5 µSv per synthesis | |
| Whole-Body Dose (Automated Synthesis of ⁶⁸Ga-PSMA) | ~2.05 µSv per synthesis | |
| Reduction in Whole-Body Dose with Automation | ~86% | |
| Extremity Dose (Manual Injection of ¹⁸F-FDG) | Significant occupational risk | |
| Extremity Dose (Automated Injection of ¹⁸F-FDG) | Reduction of 97.97% (left hand) and 98.96% (right hand) | |
| Shielding Effectiveness for 511 keV Photons | ||
| Lead (Pb) Half-Value Layer (HVL) | ~4-6 mm | |
| Lead (Pb) Tenth-Value Layer (TVL) | ~17 mm | |
| Tungsten (W) HVL | ~2.8 mm | |
| Concrete HVL | ~3.4 cm |
Note: Data for ⁶⁸Ga-PSMA and ¹⁸F-FDG are used as surrogates to illustrate the significant dose reduction benefits of automation. The principles and magnitude of dose reduction are directly applicable to [⁶⁸Ga]Ga-FAPI-46 preparation.
Experimental Protocols
Protocol 1: Personal Dosimetry
-
Whole-Body Dosimeter: Always wear your assigned whole-body dosimeter (e.g., TLD or OSL badge) on your torso, typically at chest or waist level, under your lab coat.
-
Extremity Dosimeters: Wear ring dosimeters on the index finger of both hands, with the sensitive element facing the palm side, to measure the highest potential exposure to your hands.
-
Storage: When not in use, store your dosimeters in a designated low-background radiation area.
-
Regular Exchange: Exchange your dosimeters at the frequency mandated by your institution's radiation safety program.
-
Review of Dose Reports: Regularly review your dosimetry reports with your RSO to track your exposure and identify any trends that may require procedural changes.
Protocol 2: Area Monitoring and Contamination Surveys
-
Instrumentation: Use a calibrated Geiger-Mueller (GM) survey meter with a pancake probe for routine contamination surveys.
-
Frequency:
-
Before Work: Survey your work area to establish a background reading.
-
During Work: Periodically monitor your gloves and the immediate work area for any contamination.
-
After Work: Conduct a thorough survey of your work area, equipment, and yourself before leaving the laboratory.
-
-
Procedure:
-
Turn on the survey meter and check its battery and calibration status.
-
Hold the probe approximately 1-2 cm from the surface being surveyed.
-
Move the probe slowly and systematically, covering the entire area.
-
Listen for an increase in the audible count rate and observe the meter reading.
-
-
Action Level: If any reading is above the institutionally defined action level, treat it as contamination and proceed with decontamination procedures.
-
Record Keeping: Document the results of all surveys in a dedicated logbook.
Visualizations
References
Validation & Comparative
FAPi-46 vs. 18F-FDG PET/CT in Metastasis Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging is undergoing a significant transformation with the advent of novel radiotracers. While 18F-Fluorodeoxyglucose (18F-FDG) Positron Emission Tomography/Computed Tomography (PET/CT) has long been the standard for detecting metastatic disease, recent advancements have introduced Fibroblast Activation Protein inhibitor (FAPI)-based radiotracers, such as Gallium-68 labeled FAPi-46 (68Ga-FAPI-46), as a promising alternative. This guide provides an objective comparison of the performance of this compound and 18F-FDG PET/CT in detecting metastases, supported by experimental data and detailed methodologies.
Principle of Detection
The fundamental difference between these two imaging agents lies in their biological targets. 18F-FDG is a glucose analog, and its uptake reflects the increased glycolysis of tumor cells, a phenomenon known as the "Warburg effect".[1] In contrast, this compound targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of more than 90% of epithelial tumors.[2][3] This differential targeting often results in higher tumor-to-background ratios for FAPI-PET, as FAP is largely absent in normal tissues.[2][3]
Performance in Metastasis Detection: A Data-Driven Comparison
Multiple studies have demonstrated the potential superiority of FAPi-PET/CT in detecting metastatic lesions across a range of cancers. A meta-analysis has shown that [68Ga] this compound outperforms [18F] FDG in cancer diagnosis with higher sensitivity (0.96 vs. 0.73) and specificity (0.92 vs. 0.83).
Comparative Detection Rates in Various Cancers
The following tables summarize the quantitative data from head-to-head comparative studies of 68Ga-FAPI-46 and 18F-FDG PET/CT in detecting metastases in different cancer types.
Table 1: Detection of Metastases in Diverse Malignancies (Lesion-Based)
| Cancer Type/Metastatic Site | 68Ga-FAPI-46 PET/CT Detection Rate | 18F-FDG PET/CT Detection Rate | Reference |
| Overall Lesions | 91.2% (1540/1688) | 82.5% (1393/1688) | |
| Abdominopelvic Nodal Lesions | Significantly higher than 18F-FDG | Lower than 68Ga-FAPI-46 | |
| Liver Lesions | Significantly higher than 18F-FDG | Lower than 68Ga-FAPI-46 | |
| Other Visceral Lesions | Significantly higher than 18F-FDG | Lower than 68Ga-FAPI-46 |
Table 2: Performance in Specific Cancer Types (Patient- and Lesion-Based)
| Cancer Type | Modality | Sensitivity (Primary Tumor) | Sensitivity (Lymph Node Metastases) | Sensitivity (Distant Metastases) | Reference |
| Biliary Tract Cancer | 68Ga-FAPI PET/CT | 100% | 98% | 100% | |
| 18F-FDG PET/CT | 81% | 83% | 79% | ||
| Breast Cancer | 68Ga-FAPI-04 PET/CT | 100% | - | - | |
| 18F-FDG PET/CT | 78.2% | - | - | ||
| Gastric Cancer | 68Ga-FAPI-04 PET/CT | - | 100% | 100% | |
| 18F-FDG PET/CT | - | 71.4% | 40% (Peritoneal) | ||
| Liver Malignancies | 68Ga-FAPI-46 PET/CT | 100% (Intrahepatic) | More positive nodes detected | More visceral metastases detected | |
| 18F-FDG PET/MRI | 58% (Intrahepatic) | Fewer positive nodes detected | Fewer visceral metastases detected | ||
| Ovarian Cancer | 68Ga-FAPI-04 PET/CT | 100% | 100% | 100% (Peritoneal) | |
| 18F-FDG PET/CT | 78% | 80% | 56% (Peritoneal) | ||
| Gastrointestinal Cancers | [68Ga]Ga-FAPI PET/CT | - | - | 96.6% (Liver Metastases) | |
| [18F]FDG PET/CT | - | - | 70.8% (Liver Metastases) |
Experimental Protocols
Patient Preparation and Radiotracer Administration
18F-FDG PET/CT: Patients are typically required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and other tissues. Blood glucose levels are checked before injection, and levels should ideally be below 150-200 mg/dL. A standard dose of 18F-FDG is administered intravenously, followed by a 60-minute uptake period in a quiet, dimly lit room to reduce muscular activity.
68Ga-FAPI-46 PET/CT: A significant advantage of FAPI-PET is the simplified patient preparation. No fasting is required. Following the intravenous injection of 68Ga-FAPI-46, the optimal imaging time is typically around 60 minutes post-injection.
Imaging Acquisition
For both tracers, a whole-body PET/CT scan is performed from the skull base to the mid-thigh. The CT component is used for attenuation correction of the PET data and for anatomical localization of tracer uptake.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for this compound and 18F-FDG PET/CT imaging.
Caption: Generalized workflow for 68Ga-FAPI-46 PET/CT imaging.
Caption: Generalized workflow for 18F-FDG PET/CT imaging.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the targeting mechanism of this compound in the tumor microenvironment.
Caption: Targeting mechanism of 68Ga-FAPI-46 in the tumor microenvironment.
Conclusion
The evidence to date strongly suggests that this compound PET/CT represents a significant advancement in the detection of metastases for a variety of cancers. Its ability to visualize the tumor stroma, which is often more extensive than the tumor cells themselves, provides a more comprehensive assessment of the tumor burden. In several head-to-head comparisons, this compound has demonstrated superior sensitivity and detection rates for metastatic lesions, particularly in challenging areas like the peritoneum and for certain cancer subtypes that are less FDG-avid. The simplified patient preparation protocol for FAPi-PET also offers a logistical advantage. As research continues, FAPi-based imaging is poised to become an invaluable tool in the clinical management of cancer patients, potentially leading to more accurate staging and personalized treatment strategies.
References
FAPI-46 vs. FAPI-04: A Comparative Analysis of Tumor Uptake
For Immediate Release
Heidelberg, Germany – November 28, 2025 – In the rapidly evolving landscape of cancer diagnostics and theranostics, Fibroblast Activation Protein (FAP) inhibitors have emerged as a promising class of radiopharmaceuticals. This guide provides a detailed comparative analysis of two key FAP inhibitors, FAPI-46 and FAPI-04, with a focus on their tumor uptake characteristics, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial carcinomas, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] FAPI-04 was one of the initial FAP-targeting radiotracers that demonstrated high uptake in various FAP-positive tumors.[1][2] However, its relatively rapid washout from tumors limited its therapeutic efficacy.[1] To address this, next-generation derivatives were developed, with this compound emerging as a more potent agent with improved tumor retention.[3] Preclinical and clinical studies have consistently shown that this compound exhibits higher tumor uptake and improved tumor-to-background ratios compared to FAPI-04.
Quantitative Data Comparison
The following table summarizes the key quantitative data from preclinical and clinical studies comparing the tumor uptake of this compound and FAPI-04.
| Parameter | This compound | FAPI-04 | Species | Cancer Type(s) | Key Findings | Reference |
| Tumor Uptake (SUVmax) 1h post-injection | 12.76 ± 0.90 | ~6-12 (average) | Human | Various (Oropharyngeal, Ovarian, Colorectal) | This compound demonstrated higher SUVmax in a direct comparison. | |
| Tumor Accumulation (%ID/g) in mice | 12.35 ± 6.25 (1h) | 8.40 ± 0.36 (1h) | Mouse | HT-1080-FAP Xenograft | This compound showed significantly higher initial tumor accumulation. | |
| Tumor Retention (%ID/g) in mice | 2.29 ± 0.16 (24h) | 2.86 ± 0.31 (24h) | Mouse | HT-1080-FAP Xenograft | While initial uptake is higher, retention at 24h is comparable to FAPI-04 in this specific model. | |
| Tumor-to-Blood Ratio | Highest among tested compounds | Lower than this compound | Mouse | HT-1080-FAP Xenograft | This compound exhibited superior tumor-to-blood ratios, indicating better imaging contrast. | |
| Tumor-to-Muscle Ratio | Highest among tested compounds | Lower than this compound | Mouse | HT-1080-FAP Xenograft | This compound demonstrated improved tumor-to-muscle ratios. | |
| Tumor-to-Liver Ratio | Highest among tested compounds | Lower than this compound | Mouse | HT-1080-FAP Xenograft | This compound showed better tumor-to-liver ratios. |
Experimental Protocols
The comparative data presented above were primarily generated through the following key experimental methodologies:
Preclinical Biodistribution Studies in Tumor-Bearing Mice
-
Animal Model: Immunodeficient mice bearing xenograft tumors engineered to express FAP (e.g., HT-1080-FAP).
-
Radiotracer Administration: Intravenous injection of 177Lu-labeled FAPI-04 or this compound.
-
Time Points: Organs and tumors were harvested at various time points post-injection (e.g., 1, 4, 6, and 24 hours).
-
Measurement: The radioactivity in the collected tissues was measured using a gamma counter, and the uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: Comparison of %ID/g in the tumor and other organs between the this compound and FAPI-04 groups to determine tumor uptake, retention, and tumor-to-background ratios.
Clinical PET/CT Imaging in Cancer Patients
-
Patient Population: Patients with various types of confirmed malignancies.
-
Radiotracer Administration: Intravenous administration of 68Ga-labeled this compound or FAPI-04.
-
Imaging Protocol: Whole-body PET/CT scans were performed at multiple time points after radiotracer injection, typically at 10 minutes, 1 hour, and 3 hours.
-
Image Analysis: Tumor uptake was quantified by measuring the maximum standardized uptake value (SUVmax) in the tumor lesions. Tumor-to-background ratios were calculated by comparing the SUVmax of the tumor to the mean SUV (SUVmean) of healthy organs.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
Conclusion
The available data strongly indicate that this compound is a superior radiotracer to FAPI-04 for tumor imaging due to its higher tumor uptake and improved tumor-to-background ratios. This enhanced performance of this compound allows for clearer tumor delineation and potentially better patient stratification for FAP-targeted therapies. While FAPI-04 was a crucial first step in establishing the utility of FAP-targeted imaging, this compound represents a significant advancement in the field, offering the potential for improved diagnostic accuracy and therapeutic efficacy. Further large-scale prospective studies are warranted to fully elucidate the clinical benefits of this compound in various cancer types.
References
Validating 68Ga-FAPi-46 PET with FAP Expression Immunohistochemistry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gallium-68 Fibroblast Activation Protein inhibitor (68Ga-FAPi-46) Positron Emission Tomography (PET) and Fibroblast Activation Protein (FAP) expression immunohistochemistry (IHC). It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the experimental workflow and a relevant signaling pathway to support researchers in validating and utilizing these powerful tools in oncology and drug development.
Data Presentation: Quantitative Correlation
Multiple studies have demonstrated a strong positive correlation between the uptake of 68Ga-FAPi-46 in PET imaging and the level of FAP expression determined by IHC in various solid tumors. This robust correlation underscores the potential of 68Ga-FAPi-46 PET as a non-invasive biomarker for FAP expression, which is crucial for patient stratification in FAP-targeted therapies.
A prospective translational exploratory study involving patients with various solid cancers revealed a strong correlation between 68Ga-FAPi-46 PET uptake, measured as the maximum and mean standardized uptake values (SUVmax and SUVmean), and FAP IHC scores.[1][2][3][4] The Pearson correlation coefficient (r) between FAP IHC scores and SUVmax was 0.781, and with SUVmean was 0.783.[1]
The following table summarizes the key quantitative findings from this pivotal study:
| FAP IHC Score | Mean 68Ga-FAPi-46 SUVmax (95% CI) | Mean 68Ga-FAPi-46 SUVmean (95% CI) |
| 0 (Negative) | 1.2 (0.8–1.6) | 1.0 |
| 1 (Weak) | 1.9 (0.4–3.3) | - |
| 2 (Moderate) | 3.9 (2.8–4.9) | - |
| 3 (Strong) | 7.4 (4.5–10.3) | 6.2 |
Note: Mean SUVmean values for scores 1 and 2 were not explicitly provided in the primary source. The mean SUVmean for cancer tissue (which predominantly had high IHC scores) was 6.2, while for non-cancer tissue (with low scores) it was 1.0.
Furthermore, a phase 2 trial reported a high positive predictive value (PPV) for 68Ga-FAPi-46 PET in detecting FAP-positive tumors confirmed by IHC. The patient-based PPV was 90%, and the region-based PPV was 92%. Another study highlighted that the SUVpeak from 68Ga-FAPi-46 PET correlated with the corresponding FAP expression score (r = 0.33).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the typical experimental protocols for 68Ga-FAPi-46 PET/CT imaging and FAP immunohistochemistry.
68Ga-FAPi-46 PET/CT Imaging Protocol
This protocol is based on a prospective exploratory biodistribution study.
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Radiotracer Injection: Patients receive an intravenous injection of 68Ga-FAPi-46. The median injected dose is approximately 145 MBq.
-
Uptake Time: PET/CT imaging is typically performed at multiple time points after injection, commonly at 10 minutes, 1 hour, and 3 hours post-injection, to assess the biodistribution and tumor uptake. Some studies perform a whole-body scan at a median of 11 minutes post-injection.
-
Image Acquisition: Whole-body PET scans are acquired, typically from the skull base to the mid-thigh.
-
Image Analysis: PET images are analyzed to determine the standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake. The maximum (SUVmax), mean (SUVmean), and peak (SUVpeak) values are calculated for tumor lesions and normal organs.
FAP Immunohistochemistry (IHC) Protocol
This protocol is a standard method for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Obtain FFPE tissue sections (typically 4-5 µm thick) on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene (two changes, 5-10 minutes each), followed by graded ethanol solutions (100%, 95%, 70%; 3-5 minutes each), and finally rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval to unmask the antigenic epitope. A common method involves immersing slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Quench endogenous peroxidase activity using a hydrogen peroxide block (e.g., 3% H2O2 in methanol).
-
Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody (e.g., rabbit monoclonal anti-FAP) to its optimal concentration.
-
Incubate the slides with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse the slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Apply a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through graded ethanol solutions and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and on the membrane of cancer-associated fibroblasts in the tumor stroma.
-
A semi-quantitative scoring system is often used, where both the intensity of the staining (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of stained cells are evaluated.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involving FAP.
References
A Head-to-Head Comparison of FAPI-46, FAPI-21, and FAPI-74 for Cancer Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of Fibroblast Activation Protein (FAP) as a promising target in the tumor microenvironment has spurred the development of several FAP-targeting radiopharmaceuticals. Among these, the quinoline-based FAP inhibitors (FAPIs) have shown exceptional promise for both diagnostic imaging and targeted radionuclide therapy. This guide provides a detailed head-to-head comparison of three prominent FAPI tracers: FAPI-46, FAPI-21, and FAPI-74, focusing on their performance based on available experimental data.
Executive Summary
This compound, FAPI-21, and FAPI-74 are all potent inhibitors of FAP with high affinity, enabling sensitive and specific imaging of FAP-expressing tumors. Preclinical and clinical studies have demonstrated their utility in visualizing a wide variety of cancers. Key differences lie in their pharmacokinetic profiles, particularly tumor retention and off-target uptake, which have significant implications for their clinical application, especially in theranostics.
-
This compound has emerged as a leading candidate for theranostic applications due to its favorable balance of high tumor uptake and relatively low accumulation in healthy organs.
-
FAPI-21 exhibits the highest tumor retention among the three, a desirable characteristic for therapeutic applications, but this is accompanied by higher uptake in some normal tissues.
-
FAPI-74 offers the advantage of being labeled with fluorine-18, which has a longer half-life and lower positron energy than gallium-68, potentially allowing for centralized production and improved image resolution.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, FAPI-21, and FAPI-74 based on published preclinical and clinical studies.
Table 1: In Vitro Performance
| Parameter | This compound | FAPI-21 | FAPI-74 |
| Binding Affinity (IC50, nM) | ~1.3 - 2.7 | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison with this compound and FAPI-21 |
| Cellular Uptake (%ID/g) | High | Higher than this compound at later time points | High |
| Internalization | Rapid and extensive | Rapid and extensive | Rapid |
Table 2: Preclinical In Vivo Performance (HT-1080-FAP Tumor-Bearing Mice)
| Parameter | This compound | FAPI-21 | FAPI-74 |
| Tumor Uptake (%ID/g at 1h) | High | High | High |
| Tumor Uptake (%ID/g at 4h) | High | Increasing from 1h to 4h | Data not available in direct comparison |
| Tumor Retention (%ID/g at 24h) | 2.29 ± 0.16 | 6.03 ± 0.68 | Data not available in direct comparison |
| Tumor-to-Blood Ratio | Highest among tested derivatives | High | High |
| Tumor-to-Muscle Ratio | Highest among tested derivatives | High | High |
| Tumor-to-Liver Ratio | Highest among tested derivatives | Lower than this compound | High |
Data for this compound and FAPI-21 are from a head-to-head preclinical study[2]. Comparable preclinical data for FAPI-74 in the same model was not found in the reviewed literature.
Table 3: Clinical Performance in Cancer Patients
| Parameter | This compound | FAPI-21 | FAPI-74 |
| Tumor Uptake (SUVmax at 1h) | 12.76 ± 0.90 | 11.9 ± 3.33 | High, comparable to other FAPIs |
| Tumor-to-Background Ratio (TBR) | Highest among FAPI-02, -46, and -74 | High | High |
| Uptake in Normal Organs | Lower than FAPI-21 | Higher uptake in oral mucosa, salivary glands, and thyroid compared to this compound | Generally low background |
Clinical data for this compound and FAPI-21 are from a study involving patients with various carcinomas[2]. Comparative clinical data for all three tracers is from a study by Rieker et al., 2022[3][4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of FAPI tracers.
Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of a FAPI tracer required to inhibit 50% of the binding of a known radiolabeled FAP ligand to FAP-expressing cells.
-
Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) are cultured to near confluence in appropriate media.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.
-
Competition Reaction: A constant concentration of a radiolabeled FAP ligand (e.g., 125I-labeled FAP inhibitor) is incubated with the FAP-expressing cells in the presence of increasing concentrations of the unlabeled competitor FAPI tracer (this compound, FAPI-21, or FAPI-74).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The cell-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
In Vitro Cell Uptake and Internalization Assay
This assay measures the accumulation of radiolabeled FAPI tracers within FAP-expressing cells over time.
-
Cell Seeding: FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.
-
Radiotracer Incubation: The cell monolayers are incubated with a known concentration of the radiolabeled FAPI tracer (e.g., 68Ga-FAPI-46, 68Ga-FAPI-21, or 68Ga-FAPI-74) at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Determination of Total Cell-Associated Radioactivity: At each time point, the radioactive medium is removed, and the cells are washed with ice-cold PBS. The cells are then lysed, and the radioactivity in the lysate is measured to determine the total cell-associated radioactivity (surface-bound + internalized).
-
Determination of Internalized Radioactivity: To differentiate between surface-bound and internalized radioactivity, after incubation with the radiotracer, the cell surface-bound fraction is removed by washing with an acidic buffer (e.g., glycine buffer, pH 2.5) before cell lysis. The radioactivity in the lysate then represents the internalized fraction.
-
Data Analysis: The cell uptake is typically expressed as a percentage of the added dose per million cells.
Animal Biodistribution Studies
These studies evaluate the distribution, accumulation, and clearance of radiolabeled FAPI tracers in different organs and the tumor in an animal model.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP). Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: A known amount of the radiolabeled FAPI tracer is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) Signaling Pathway
FAP is a type II transmembrane serine protease that plays a crucial role in the tumor microenvironment by remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key signaling pathways influenced by FAP.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
Experimental Workflow for FAPI Tracer Evaluation
The following diagram outlines the typical workflow for the preclinical and clinical evaluation of novel FAPI radiotracers.
Caption: Workflow for FAPI radiotracer development and evaluation.
Concluding Remarks
The development of FAPI radiotracers represents a significant advancement in oncologic imaging and therapy. While this compound, FAPI-21, and FAPI-74 all demonstrate high efficacy in targeting FAP-expressing tumors, their distinct pharmacokinetic profiles necessitate careful consideration for specific clinical applications. This compound currently appears to offer the most balanced profile for theranostic use. FAPI-21's high retention is a boon for therapy but requires careful management of off-target effects. FAPI-74's compatibility with 18F labeling is a major logistical advantage. Further head-to-head clinical trials are warranted to definitively establish the optimal FAPI tracer for various cancer types and clinical scenarios.
References
- 1. vbn.aau.dk [vbn.aau.dk]
- 2. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subclass Analysis of Malignant, Inflammatory and Degenerative Pathologies Based on Multiple Timepoint FAPI-PET Acquisitions Using FAPI-02, this compound and FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison: FAPi-46 vs. FAP-2286 in Biodistribution and Efficacy
For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) has emerged as a promising strategy in oncology. Two key players in this field, FAPi-46 and FAP-2286, are under intense investigation as radiolabeled agents for both imaging and therapy. This guide provides a comprehensive comparison of their biodistribution and efficacy, supported by preclinical data, to aid in the informed selection and development of FAP-targeting radiopharmaceuticals.
FAP is a membrane-bound protease with limited expression in normal adult tissues but is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. This differential expression makes it an attractive target for delivering diagnostic and therapeutic payloads directly to the tumor site. This compound, a quinoline-based small molecule, and FAP-2286, a peptide macrocycle, represent two distinct chemical approaches to targeting FAP.[1][2]
Biochemical and Cellular Properties
A comparative analysis of the biochemical and cellular properties of this compound and FAP-2286 reveals nuances in their interaction with the FAP protein. While both exhibit potent affinity, this compound demonstrates a slightly tighter binding in some assays.
| Parameter | This compound | FAP-2286 | Reference |
| Equilibrium Dissociation Constant (Kd) (nM) | 0.04 | 1.1 | [1][2] |
| IC50 (FAP Protease Activity) (nM) | 1.2 | 3.2 | [1] |
| IC50 (Competitor Binding to FAP-expressing cells) (nM) | 1.3 | 2.7 |
Biodistribution and Tumor Uptake
The biodistribution profile of a radiopharmaceutical is critical to its diagnostic accuracy and therapeutic window. Studies comparing Ga-68 labeled this compound and FAP-2286 for PET imaging show comparable initial tumor uptake. However, when labeled with the therapeutic radionuclide Lutetium-177, significant differences in tumor retention become apparent.
PET Imaging with Gallium-68
| Timepoint | 68Ga-FAPi-46 (%ID/g) | 68Ga-FAP-2286 (%ID/g) | Reference |
| 1 hour post-injection | 10.1 | 10.6 | |
| 3 hours post-injection | 9.2 | 10.8 |
SPECT Imaging and Tumor Retention with Lutetium-177
Preclinical SPECT imaging data highlights a key differentiator between the two agents: tumor retention. 177Lu-FAP-2286 demonstrates significantly prolonged retention in tumors compared to 177Lu-FAPi-46. This extended retention is crucial for delivering a higher radiation dose to the tumor, potentially leading to enhanced therapeutic efficacy. In contrast, 177Lu-FAPi-46 shows a more rapid washout from the tumor. This prolonged retention of FAP-2286 is attributed to its internalization and seclusion in endosomes within the cells.
| Timepoint | 177Lu-FAPi-46 (%ID/g) | 177Lu-FAP-2286 (%ID/g) | P-value | Reference |
| 24 hours post-injection | 3.8 | 15.8 | P=0.001 | |
| 72 hours post-injection | 1.6 | 16.4 | P=0.002 |
While both agents show renal clearance, some studies indicate a slightly higher physiological uptake of 68Ga-FAP-2286 in the liver and kidneys compared to 68Ga-FAPi-46.
Therapeutic Efficacy
The superior tumor retention of 177Lu-FAP-2286 translates into a more potent and sustained antitumor effect in preclinical models.
In a head-to-head study using a HEK-FAP xenograft mouse model, 177Lu-FAP-2286 demonstrated significantly greater tumor growth inhibition compared to 177Lu-FAPi-46.
| Treatment Group (30 MBq) | Mean Tumor Volume (Day 9) | Mean Tumor Volume (Day 23) | Median Survival Time | Reference |
| Vehicle Control | 952 mm³ | 1210 mm³ | - | |
| 177Lu-FAPi-46 | 245 mm³ | 1210 mm³ | 27.5 days | |
| 177Lu-FAP-2286 | 107 mm³ | 12 mm³ | Not Reached (at Day 41) |
By day 23, the tumors in the 177Lu-FAPi-46 treated group had resumed growth, whereas the tumors in the 177Lu-FAP-2286 group remained suppressed. This resulted in a significant survival advantage for the animals treated with 177Lu-FAP-2286.
Experimental Protocols
The presented data is based on a series of preclinical experiments. Below are the generalized methodologies employed in these studies.
Biochemical and Cellular Assays
-
Surface Plasmon Resonance: Used to determine the equilibrium dissociation constants (Kd) and assess the binding affinity of this compound and FAP-2286 to human FAP protein.
-
FAP Protease Activity Assay: Measured the ability of the compounds to inhibit the enzymatic activity of human FAP, providing IC50 values.
-
Competitive Binding Assay: Performed on FAP-expressing cells to determine the IC50 values for displacing a radiolabeled ligand, indicating the compounds' potency in a cellular context.
-
Cellular Uptake and Internalization: Alexa Fluor 488-derivatized versions of this compound and FAP-2286 were used to visualize and quantify their binding, internalization, and retention in FAP-expressing cells over time using microscopy.
Animal Studies
-
Xenograft Model: Human Embryonic Kidney (HEK) cells engineered to express FAP (HEK-FAP) were subcutaneously implanted into mice to generate tumors for in vivo studies.
-
Biodistribution Studies: Mice bearing HEK-FAP xenografts were injected with 68Ga- or 177Lu-labeled this compound and FAP-2286. At various time points, tissues and tumors were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g).
-
SPECT/PET Imaging: Mice were imaged at different time points post-injection of the radiolabeled compounds to visualize their biodistribution and tumor targeting.
-
Therapeutic Efficacy Study: Tumor-bearing mice were treated with a single dose of 177Lu-FAPi-46, 177Lu-FAP-2286, or a vehicle control. Tumor volumes were measured regularly to assess tumor growth inhibition. Animal survival was also monitored.
Visualizing the Process
To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and FAP-2286.
Caption: Mechanism of FAP-targeted radiopharmaceuticals.
Conclusion
Both this compound and FAP-2286 are potent FAP-targeting agents with clinical potential. While they exhibit similar initial tumor uptake when labeled with 68Ga for imaging, the key distinction lies in their retention kinetics when labeled with a therapeutic isotope like 177Lu. Preclinical evidence strongly suggests that FAP-2286's prolonged tumor retention leads to superior therapeutic efficacy compared to this compound. This makes 177Lu-FAP-2286 a particularly promising candidate for FAP-targeted radionuclide therapy. The ongoing LuMIERE clinical trial (NCT04939610) will be instrumental in evaluating the clinical translatability of these preclinical findings for FAP-2286. Further clinical studies are necessary to fully elucidate the comparative performance of both agents in human subjects.
References
FAPi-46 PET/CT: A Strong Correlation Between Tracer Uptake and Fibroblast Activation Protein Expression in Tumors
A growing body of evidence demonstrates a significant positive correlation between the uptake of the radiotracer Gallium-68 (⁶⁸Ga)-FAPi-46, as measured by positron emission tomography/computed tomography (PET/CT), and the histological expression of Fibroblast Activation Protein (FAP) in various solid tumors. This strong correlation positions FAPi-46 PET/CT as a promising non-invasive biomarker for identifying patients who may benefit from FAP-targeted therapies.
Recent prospective studies have consistently shown that higher standardized uptake values (SUV) of ⁶⁸Ga-FAPi-46 in tumors correspond to higher levels of FAP expression determined through immunohistochemistry (IHC) on surgically resected tissue samples.[1][2][3][4] This direct relationship has been observed across a wide range of cancers, including but not limited to pancreatic, stomach, colon, breast, and head and neck cancers.[1]
Fibroblast Activation Protein is highly expressed on cancer-associated fibroblasts (CAFs), which are a key component of the tumor microenvironment and play a crucial role in tumor growth, metastasis, and treatment resistance. By targeting FAP, ⁶⁸Ga-FAPi-46 allows for the visualization and quantification of this critical stromal component.
Quantitative Correlation between ⁶⁸Ga-FAPi-46 Uptake and FAP Expression
Multiple studies have quantified the relationship between ⁶⁸Ga-FAPi-46 PET signal and FAP IHC scores. A strong positive correlation has been consistently reported, with Spearman correlation coefficients (r) ranging from 0.48 to 0.93.
One prospective exploratory trial involving 15 patients with various solid cancers found a strong correlation between FAP immunohistochemistry scores and both ⁶⁸Ga-FAPi-46 SUVmax (r=0.781) and SUVmean (r=0.783). In this study, the mean SUVmax in cancerous tissue was significantly higher than in adjacent non-cancerous tissue (7.7 vs. 1.6), which corresponded to higher FAP IHC scores in the tumors (2.8 vs. 0.9).
Another study focusing on glioblastoma demonstrated a significant correlation between immunohistochemical FAP expression and both SUVmean and SUVpeak from ⁶⁸Ga-FAPi-46 PET scans. Similarly, a study on renal tumors reported a very strong correlation between FAP PET signal and FAP expression by immunohistochemistry (SUVmax; r = 0.93).
The following table summarizes key quantitative findings from studies correlating ⁶⁸Ga-FAPi-46 PET uptake with histological FAP expression:
| Cancer Type(s) | Number of Patients | Correlation Metric | Correlation Coefficient (r) | Key Findings |
| Various Solid Cancers | 15 | SUVmax vs. FAP IHC score | 0.781 | Strong positive correlation. Higher uptake in tumors vs. normal tissue. |
| Various Solid Cancers | 15 | SUVmean vs. FAP IHC score | 0.783 | Strong positive correlation. |
| Glioblastoma | 15 | SUVmean vs. FAP IHC score | Significant | Indicates clinical tracer uptake represents FAP expression. |
| Glioblastoma | 15 | SUVpeak vs. FAP IHC score | Significant | Reinforces the link between imaging and histology. |
| Renal Tumors | 6 | SUVmax vs. FAP IHC score | 0.93 | Very strong positive correlation. |
| Various Cancers | 144 | PET vs. FAP IHC (PPV) | 90% (per-patient) | High positive predictive value for detecting FAP-positive tumors. |
Comparison with ¹⁸F-FDG PET/CT
Several studies have compared the performance of ⁶⁸Ga-FAPi-46 PET/CT with the current standard-of-care, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET/CT. In many cancer types, ⁶⁸Ga-FAPi-46 has demonstrated superior tumor detection and higher tumor-to-background ratios.
A meta-analysis comparing the two tracers found that ⁶⁸Ga-FAPi-46 had a higher sensitivity (0.96 vs. 0.73) and specificity (0.92 vs. 0.83) for cancer diagnosis. In cholangiocarcinoma, ⁶⁸Ga-FAPi-46 PET/CT showed significantly higher SUVmax in primary tumors and distant metastases compared to ¹⁸F-FDG PET/CT. Similarly, in cervical cancer, ⁶⁸Ga-FAPi-46 PET/CT demonstrated a higher tumor-to-background ratio in both primary tumors and lymph node metastases.
The following table provides a comparative overview of ⁶⁸Ga-FAPi-46 and ¹⁸F-FDG PET/CT performance from selected studies:
| Cancer Type | Metric | ⁶⁸Ga-FAPi-46 | ¹⁸F-FDG | p-value |
| Cholangiocarcinoma | Primary Tumor SUVmax (median) | 14.5 | 5.2 | 0.043 |
| Cholangiocarcinoma | Distant Metastases SUVmax (median) | 9.5 | 5.3 | 0.046 |
| Cervical Cancer | Primary Tumor TBRmax (liver, median) | 32.02 | 5.15 | N/A |
| Cervical Cancer | Nodal Metastasis TBRmax (liver, median) | 14.55 | 1.39 | N/A |
Experimental Protocols
The methodologies employed in the cited studies share a common framework for patient selection, imaging, and histological analysis.
Patient Selection
-
Patients were typically diagnosed with various solid malignancies and were candidates for surgical resection of their primary tumor and/or metastases.
-
Inclusion criteria often specified the cancer types being investigated.
-
Exclusion criteria included prior external beam radiotherapy to the target lesion and recent systemic cancer therapy.
⁶⁸Ga-FAPi-46 PET/CT Imaging
-
Patients received an intravenous injection of ⁶⁸Ga-FAPi-46, with a mean injected activity of approximately 184 ± 3 MBq.
-
PET/CT imaging was typically performed 20-90 minutes after the injection. Some studies used a mean uptake time of around 63 ± 10 minutes.
-
Whole-body PET scans were acquired from the vertex to mid-thigh.
-
Unenhanced CT was used for attenuation correction and anatomical localization.
Histological Analysis
-
Surgical resection of the tumor was performed following the PET/CT scan, with a mean interval of around 16 days in one study.
-
Immunohistochemistry (IHC) was performed on the resected tumor and, in some cases, adjacent non-cancerous tissue.
-
A primary antibody against FAP (e.g., rabbit monoclonal anti-FAPα) was used.
-
FAP expression was often evaluated using a semi-quantitative visual scoring system (e.g., 0 for negative, 1 for weak, 2 for moderate, and 3 for strong staining).
Visualizing the Workflow and Underlying Biology
The following diagrams illustrate the experimental workflow for correlating this compound uptake with histology and the biological principle of this compound targeting in the tumor microenvironment.
Caption: Experimental workflow for correlating ⁶⁸Ga-FAPi-46 PET uptake with histological findings.
Caption: Mechanism of ⁶⁸Ga-FAPi-46 targeting FAP on CAFs in the tumor microenvironment.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Correlation of 68Ga-FAPi-46 PET biodistribution with FAP expression by immunohistochemistry in patients with solid cancers: a prospective translational exploratory study [escholarship.org]
- 3. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FAPi-46 Imaging: A Comparative Guide for Researchers
An Objective Analysis of [⁶⁸Ga]Ga-FAPI-46 PET/CT Against Standard Diagnostic Modalities
The emergence of Fibroblast Activation Protein inhibitor (FAPI) based positron emission tomography (PET) imaging represents a significant advancement in oncology. Specifically, the radiotracer [⁶⁸Ga]Ga-FAPI-46, which targets Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs), has demonstrated potential as a pan-cancer imaging agent.[1][2] This guide provides a comprehensive cross-validation of [⁶⁸Ga]Ga-FAPI-46 PET/CT with established diagnostic methods, primarily [¹⁸F]FDG PET/CT and histopathological analysis, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting the Tumor Stroma
Unlike [¹⁸F]FDG, which measures the metabolic activity of tumor cells, FAPI tracers target the tumor microenvironment. FAP is a type II transmembrane serine protease overexpressed by CAFs in the stroma of most epithelial cancers.[2][3] These fibroblasts play a critical role in tumor growth, invasion, and migration.[3] This fundamental difference in biological targets underpins the distinct imaging characteristics of FAPI-46 PET.
References
- 1. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
A Comparative Analysis of FAPi-46 Retention Across Diverse Tumor Microenvironments
For Immediate Release
This guide provides a comprehensive comparison of Fibroblast Activation Protein inhibitor (FAPI)-46 retention in various solid tumors, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing its performance with other imaging agents and presenting supporting experimental data, this document serves as a critical resource for advancing cancer diagnostics and theranostics.
Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a wide array of cancers. This has positioned FAP as a promising target for diagnostic imaging and targeted radionuclide therapy. FAPi-46, a quinoline-based FAP inhibitor, has demonstrated high tumor uptake and favorable biodistribution, making it a leading radiotracer for PET/CT imaging.[1][2][3] This guide delves into the quantitative retention of 68Ga-FAPI-46 across different tumor types, details the experimental protocols for its use, and explores the signaling pathways governing FAP expression.
Quantitative Comparison of 68Ga-FAPI-46 Retention
The retention of 68Ga-FAPI-46, as measured by the maximum standardized uptake value (SUVmax), varies across different tumor entities. The following table summarizes the SUVmax values from a retrospective analysis of 80 patients with 28 different types of cancer, providing a comparative overview of this compound uptake.[4]
| Tumor Category | Average SUVmax (>12) |
| High Uptake | Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung Cancer |
| Tumor Category | Average SUVmax (6-12) |
| Intermediate Uptake | Hepatocellular, Colorectal, Head & Neck, Ovarian, Pancreatic, Prostate Cancer |
| Tumor Category | Average SUVmax (<6) |
| Low Uptake | Pheochromocytoma, Renal Cell, Differentiated Thyroid, Adenoid Cystic, Gastric Cancer |
Data sourced from a study on 68Ga-FAPI-04, a closely related tracer with comparable biodistribution to this compound.[4]
In a separate study focusing on specific cancer types, the mean SUVmax in a cohort of 15 patients with colorectal, head and neck, pancreas, breast, stomach, esophagus, and uterus cancer was 7.7 in cancerous tissue, significantly higher than the mean SUVmax of 1.6 in adjacent non-cancerous tissue. Furthermore, a study on cholangiocarcinoma showed a median SUVmax of 14.5 for primary lesions with 68Ga-FAPI-46, compared to 5.2 with 18F-FDG.
Biodistribution in Normal Organs
Understanding the biodistribution of 68Ga-FAPI-46 in normal organs is crucial for assessing its safety and imaging contrast. A study involving six cancer patients who underwent serial PET/CT scans revealed the following biodistribution pattern.
| Organ | Average SUVmax at 10 min | Average SUVmax at ~3.3 h |
| Liver | 7.4 | 5.0 |
| Kidneys | 4.9 | 3.2 |
| Spleen | 2.8 | 2.1 |
| Heart Wall | 2.5 | 1.8 |
| Bone Marrow | 1.7 | 1.3 |
| Blood Pool | 2.5 | 1.5 |
| Muscle | 1.4 | 1.0 |
The highest uptake in normal organs was observed in the liver, which still demonstrated a 32% decrease in SUVmax over approximately 3 hours.The tracer is primarily cleared through the kidneys, leading to high signals in the urinary bladder.
Experimental Protocols
The following section outlines a typical experimental workflow for 68Ga-FAPI-46 PET/CT imaging in a clinical research setting.
Patient Preparation and Radiotracer Administration
-
Patient Selection: Patients are recruited based on a histopathologically confirmed diagnosis of a solid tumor.
-
Informed Consent: All participants provide written informed consent before any study-related procedures.
-
Radiotracer Injection: Patients receive an intravenous injection of 122–312 MBq of 68Ga-FAPI-46. No special patient preparation, such as fasting, is required.
PET/CT Image Acquisition
-
Uptake Time: Imaging is typically performed 1 hour after the injection of the radiotracer. Scans can be initiated as early as 10 minutes post-injection and up to 3 hours, with acceptable image quality.
-
Scanning Protocol: Patients undergo a whole-body PET/CT scan from the vertex to the mid-thigh.
-
CT for Attenuation Correction: An unenhanced low-dose CT scan (e.g., 120 kV, 80 mAs) is performed for attenuation correction and anatomical localization.
-
PET Emission Scan: The PET scan is acquired with an emission time of 2–4 minutes per bed position.
Image Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms.
-
Quantification: Tumor uptake is quantified by measuring the maximum and mean standardized uptake values (SUVmax and SUVmean) within regions of interest drawn around the tumor lesions.
Below is a graphical representation of the experimental workflow.
Signaling Pathways Regulating FAP Expression
The expression of FAP in cancer-associated fibroblasts is not constitutive but is regulated by complex signaling pathways within the tumor microenvironment. A key player in this regulation is the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β, secreted by cancer cells, can induce the differentiation of normal fibroblasts into CAFs. This process involves the canonical SMAD signaling pathway. Upon binding of TGF-β to its receptor, SMAD2 and SMAD3 are phosphorylated, leading to the upregulation of FAP expression.
Another important pathway involves the interaction of FAP with urokinase-type plasminogen activator receptor (uPAR), which can lead to the activation of STAT3. This FAP-STAT3-CCL2 signaling axis in CAFs can promote an inflammatory tumor microenvironment.
The following diagram illustrates the key signaling pathways influencing FAP expression in CAFs.
Conclusion
68Ga-FAPI-46 PET/CT demonstrates significant promise as a pan-cancer imaging agent, with high uptake across a wide range of solid tumors and favorable biodistribution. The retention of this compound is closely linked to the expression of FAP on cancer-associated fibroblasts, which is, in turn, regulated by key signaling pathways like TGF-β. This guide provides a foundational understanding of this compound performance and the underlying biological mechanisms, which is essential for its effective application in clinical research and future drug development. Further prospective studies are warranted to continue to define the clinical utility of this compound in different tumor microenvironments.
References
- 1. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dosisoft.com [dosisoft.com]
- 3. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
FAPi-46 vs. PSMA PET: A Comparative Guide to Diagnostic Accuracy in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of Fibroblast Activation Protein inhibitor (FAPi)-46 and Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET). This analysis is supported by experimental data to inform imaging strategies in oncology research and clinical trials.
The landscape of oncologic imaging is rapidly evolving, with novel radiotracers offering unprecedented insights into tumor biology. Among the most promising are those targeting the tumor microenvironment and specific cell surface proteins. This guide focuses on two such leading radiopharmaceuticals: Gallium-68 ([⁶⁸Ga]) labeled FAPi-46, which targets Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs), and Gallium-68 ([⁶⁸Ga]) or Fluorine-18 ([¹⁸F]) labeled ligands that target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on prostate cancer cells.
Quantitative Data Summary
The following tables summarize the diagnostic performance of this compound PET and PSMA PET from head-to-head comparative studies, primarily in the context of prostate cancer.
Table 1: Diagnostic Accuracy of [⁶⁸Ga]Ga-FAPI-46 PET/CT vs. [¹⁸F]F-/[⁶⁸Ga]Ga-PSMA PET/CT in High-Risk Prostate Cancer
| Parameter | [⁶⁸Ga]Ga-FAPI-46 PET/CT | [¹⁸F]F-/[⁶⁸Ga]Ga-PSMA PET/CT |
| Per-Patient Analysis | Comparable to PSMA | Comparable to FAPI |
| Per-Segment Analysis | Comparable to PSMA | Comparable to FAPI |
| Mean SUVmax (Entire Prostate) | 7.6 (± 5.5) | 13.1 (± 7.0) |
Data from a proof-of-concept study with ten patients with high-risk prostate cancer.[1][2]
Table 2: Detection of Primary Prostate Cancer in PSMA-Negative Cases
| Parameter | [⁶⁸Ga]Ga-DOTA-FAPI-04 PET/CT | [⁶⁸Ga]Ga-PSMA PET/CT |
| Patient Positivity (Staging Group) | 20/27 (74%) | 14/27 (52%) |
| FAPI Positivity in PSMA-Negative Cases | 54% | N/A |
Data from a study involving 36 patients with prostate cancer.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized experimental protocols for [⁶⁸Ga]Ga-FAPI-46 and [⁶⁸Ga]Ga-PSMA-11 PET/CT scans based on current clinical trial practices.
[⁶⁸Ga]Ga-FAPI-46 PET/CT Protocol
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Radiotracer Administration: An intravenous injection of [⁶⁸Ga]Ga-FAPI-46 is administered. The typical injected activity is weight-based or a standardized dose.
-
Uptake Time: Imaging is typically performed 50-70 minutes after the injection.
-
Imaging Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.
-
Image Analysis: Images are reviewed for areas of abnormal radiotracer uptake, which are then quantified using metrics like the Standardized Uptake Value (SUV).
[⁶⁸Ga]Ga-PSMA-11 PET/CT Protocol
-
Patient Preparation: Patients are typically well-hydrated. No other specific preparation is usually necessary.
-
Radiotracer Administration: An intravenous injection of [⁶⁸Ga]Ga-PSMA-11 is administered. The dosage is often standardized.
-
Uptake Time: Imaging is generally performed 60 minutes (range: 50-100 minutes) post-injection.[4]
-
Imaging Acquisition: A whole-body PET/CT scan is performed, typically from the vertex of the skull to the mid-thigh.
-
Image Analysis: The biodistribution of the tracer is assessed, with particular attention to areas of focal uptake that are not consistent with physiological distribution. SUV measurements are used for quantitative analysis.
Visualizing the Biological Pathways and Experimental Workflow
To better understand the underlying biology and the process of these imaging techniques, the following diagrams have been generated.
Discussion and Future Directions
The available data suggests that while PSMA PET is a highly sensitive and specific tool for imaging prostate cancer, this compound PET holds promise as a complementary imaging agent, particularly in PSMA-negative or low-expressing tumors.[5] The expression of FAP on cancer-associated fibroblasts across a wide range of solid tumors makes this compound a versatile radiotracer with broad applicability in oncology.
A proof-of-concept study in high-risk prostate cancer indicated that [⁶⁸Ga]Ga-FAPI-46 and PSMA PET had comparable diagnostic accuracy on a per-patient and per-segment basis, although PSMA PET showed higher tracer uptake in the prostate. This suggests that in the context of primary prostate cancer staging, PSMA PET may remain the preferred modality where available. However, the ability of FAPi PET to detect lesions in patients with low PSMA expression highlights its potential to address a key limitation of PSMA-targeted imaging and therapy.
Further large-scale, prospective, head-to-head comparison studies are warranted across various cancer types to fully elucidate the relative diagnostic and prognostic value of this compound and PSMA PET. Such studies will be instrumental in defining the optimal clinical scenarios for each tracer and in guiding the development of novel targeted therapies. The ongoing clinical trials for both this compound and PSMA PET will undoubtedly provide more definitive evidence in the near future.
References
- 1. Multitracer comparison of gold standard PSMA-PET/CT with 68Ga-FAPI and 18F-FDG in high-risk prostate cancer: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitracer comparison of gold standard PSMA-PET/CT with 68Ga-FAPI and 18F-FDG in high-risk prostate cancer: a proof-of-concept study. - DKFZ [inrepo02.dkfz.de]
- 3. Contribution of 68 Ga-DOTA-FAPI-04 PET/CT to Prostate Cancer Imaging : Complementary Role in PSMA-Negative Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Preliminary Findings of the Role of FAPi in Prostate Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of Monomeric vs. Dimeric FAPI Tracers Based on FAPi-46: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of monomeric versus dimeric Fibroblast Activation Protein Inhibitor (FAPI) tracers derived from FAPi-46. The information is supported by experimental data from recent preclinical and clinical studies.
Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various tumors. FAP inhibitors (FAPIs), such as this compound, have been developed and radiolabeled for PET imaging. To enhance their therapeutic efficacy and tumor retention, dimeric forms of these tracers have been synthesized. This guide focuses on the head-to-head comparison of monomeric this compound with its dimeric counterparts.
Performance Data Summary
The following tables summarize the key quantitative data from comparative studies of monomeric and dimeric FAPI tracers based on this compound.
Table 1: In Vitro Binding Affinity (IC50)
| Tracer | Dimer Name | IC50 (nM) | Cell Line | Reference |
| This compound (monomer) | - | 0.247 ± 0.017 | HEK-293.hFAP | [1][2] |
| This compound-F1D (dimer) | This compound-F1D | 0.1578 ± 0.0145 | HEK-293.hFAP | [2] |
| DOTA-2P(FAPI)₂ (dimer) | DOTA-2P(FAPI)₂ | 3.68 ± 1.82 | CAFs | [3] |
| This compound (monomer) | - | 2.06 ± 1.84 | CAFs | [3] |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake in Preclinical Models
| Tracer | Dimer Name | Tumor Model | Uptake (%ID/g at 1h p.i.) | Fold Increase (Dimer vs. Monomer) | Reference |
| ⁶⁸Ga-FAPI-46 | - | HCC-PDX | 4.03 ± 0.69 | - | |
| ⁶⁸Ga-DOTA-2P(FAPI)₂ | DOTA-2P(FAPI)₂ | HCC-PDX | 8.45 ± 2.19 | ~2.1 | |
| ¹⁷⁷Lu-FAPI-46 | - | HT-1080.hFAP | ~15 | - | |
| ¹⁷⁷Lu-FAPI-46-F1D | This compound-F1D | HT-1080.hFAP | ~25 | ~1.7 |
%ID/g: Percentage of injected dose per gram of tissue.
Table 3: Clinical Tumor Uptake in Cancer Patients (SUVmax)
| Tracer | Dimer Name | Cancer Types | SUVmax (1h p.i.) | Fold Increase (Dimer vs. Monomer) | Reference |
| ⁶⁸Ga-FAPI-46 | - | Various | 1.7 - 24.0 | - | |
| ⁶⁸Ga-DOTA-2P(FAPI)₂ | DOTA-2P(FAPI)₂ | Various | 8.1 - 39.0 | ~1.6 - 2.3 (lesion-dependent) |
SUVmax: Maximum standardized uptake value.
Key Findings
Dimerization of this compound generally leads to:
-
Improved Tumor Uptake and Retention : Dimeric FAPI tracers consistently demonstrate higher accumulation in tumors in both preclinical and clinical settings. This is attributed to the multivalency effect, where the presence of two binding motifs increases the local concentration of the tracer in the vicinity of FAP-expressing cells.
-
Comparable or Enhanced Binding Affinity : In vitro studies show that dimeric FAPIs maintain a high binding affinity, in some cases even showing a slight improvement over the monomeric form.
-
Favorable Pharmacokinetics for Theranostics : The enhanced tumor retention of dimeric FAPIs makes them promising candidates for targeted radionuclide therapy, as a longer residence time in the tumor can deliver a higher radiation dose to cancer cells.
Experimental Methodologies
Below are the detailed protocols for the key experiments cited in the comparison.
In Vitro Competitive Binding Assay
-
Cell Culture : Human FAP-expressing cells (e.g., HEK-293.hFAP or cancer-associated fibroblasts) are cultured under standard conditions.
-
Tracer Incubation : Cells are incubated with a fixed concentration of the radiolabeled monomeric FAPI tracer (e.g., ¹⁷⁷Lu-FAPI-46 or ⁶⁸Ga-FAPI-46).
-
Competitive Inhibition : Increasing concentrations of the unlabeled monomeric or dimeric FAPI compounds are added to compete for binding to the FAP receptors.
-
Analysis : After incubation, the cells are washed, and the cell-bound radioactivity is measured. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiotracer, is calculated.
Animal Studies and Biodistribution
-
Tumor Model : Immunodeficient mice are subcutaneously inoculated with FAP-expressing human cancer cells (e.g., HT-1080.hFAP or patient-derived xenografts).
-
Radiotracer Injection : Once tumors reach a suitable size, the radiolabeled monomeric or dimeric FAPI tracer is injected intravenously into the mice.
-
PET/CT or SPECT/CT Imaging : At various time points post-injection (e.g., 1, 4, 24 hours), the animals are imaged using PET/CT or SPECT/CT to visualize the biodistribution of the tracer.
-
Ex Vivo Biodistribution : After the final imaging session, the mice are euthanized, and major organs and tumors are collected, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the preclinical comparison of monomeric and dimeric FAPI tracers.
Caption: Preclinical workflow for comparing monomeric and dimeric FAPI tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for FAPi-46
For researchers, scientists, and drug development professionals, the safe handling and proper disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. FAPi-46, a quinoline-based fibroblast activation protein inhibitor, requires careful management throughout its lifecycle in the laboratory, from handling to disposal. Although some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its quinoline base warrants a cautious approach, treating it as a potentially hazardous chemical waste to minimize risks.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Quantitative Data Summary
The following table summarizes key chemical and storage information for this compound.
| Property | Value |
| Chemical Formula | C₄₁H₅₇F₂N₁₁O₉ |
| Molecular Weight | 885.96 g/mol |
| CAS Number | 2374782-04-2 |
| Appearance | Solid powder |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and customs.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. All waste generated, including the pure substance, contaminated materials, and solutions, should be managed as hazardous chemical waste.
1. Waste Characterization:
-
All waste containing this compound must be classified as hazardous chemical waste. This includes unreacted material, solutions, and any contaminated items such as pipette tips, gloves, and wipes.[2]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]
-
Keep it separate from non-hazardous and other types of chemical waste to prevent unintended reactions.[2] It is crucial to segregate acids and bases, and to keep acids apart from cyanides or sulfides.
3. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the cap is in good condition, with no cracks or signs of deterioration.
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Containers should be inspected weekly for any signs of leakage.
5. Disposal of Different Forms of Waste:
-
Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, gloves) in a labeled, sealable hazardous waste container. Avoid generating dust during transfer.
-
Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous solid waste, and the label should be defaced.
6. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Provide the disposal contractor with all available safety information regarding the waste.
Disposal Workflow Diagram
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for FAPi-46
This guide provides essential safety, operational, and disposal information for handling FAPi-46, a quinoline-based fibroblast activation protein (FAP)-targeted tracer.[1] For researchers, scientists, and drug development professionals, it is crucial to distinguish between handling the non-radioactive ("cold") this compound precursor and the radiolabeled ("hot") compound (e.g., [68Ga]Ga-FAPI-46), as the safety requirements differ significantly. This document outlines procedures for both scenarios to ensure laboratory safety and experimental integrity.
Handling Non-Radioactive ("Cold") this compound
The this compound precursor is a chemical compound used for subsequent radiolabeling. While Safety Data Sheets (SDS) indicate it is not classified as a hazardous substance, standard laboratory precautions are mandatory to minimize exposure and ensure safety.[2][3]
1.1 Hazard Identification & Storage
-
Primary Hazards : Avoid inhalation, and contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2]
-
Health Effects : The most important known symptoms and effects are described in the labelling (see section 2.2). Chronic health effects are unknown.
-
Storage : Proper storage is critical for chemical stability.
| Compound | Storage Condition | Duration |
| This compound Powder | -20°C | >2 years |
| This compound in Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table compiled from information in MedChemExpress and DC Chemicals datasheets.
1.2 Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent accidental contact.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with the powder. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, clean lab coat. | Protects skin and personal clothing from contamination. |
1.3 Operational & Disposal Plan
-
Handling :
-
Always handle this compound within a well-ventilated area or a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid creating dust when handling the powdered form.
-
Wash hands thoroughly after handling.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with large amounts of water and seek medical attention.
-
Skin Contact : Rinse skin thoroughly with water and remove contaminated clothing.
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician.
-
-
Spill Management :
-
Wear full PPE.
-
For powders, gently sweep or collect with a wet cloth to avoid raising dust.
-
For solutions, absorb with an inert material (e.g., diatomite).
-
Decontaminate the surface with alcohol.
-
Collect all waste in a suitable, sealed container for disposal.
-
-
Disposal : Dispose of this compound waste and contaminated materials according to local, state, and federal regulations for chemical waste.
Handling Radiolabeled this compound (e.g., [68Ga]Ga-FAPI-46)
When this compound is labeled with a radionuclide like Gallium-68 (68Ga), it becomes a radioactive material. Handling requires adherence to strict radiation safety protocols in addition to standard chemical safety. The primary hazard shifts from chemical toxicity to radiation exposure.
2.1 Hazard Identification (Radiological)
-
Primary Hazards : External radiation exposure from the radionuclide and potential internal exposure from inhalation or ingestion.
-
Radiation Type : Gallium-68 decays via positron emission, which produces high-energy 511 keV gamma photons upon annihilation.
-
Dosimetry : The effective dose from [68Ga]-labeled FAP radiopharmaceuticals is approximately 0.0123 mSv/MBq. The urinary bladder wall and kidneys receive the highest absorbed doses.
2.2 Personal Protective Equipment (PPE)
In addition to standard chemical PPE, radiation protection is paramount.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Standard chemical splash goggles. | Protects eyes from chemical splashes. |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves. | Provides chemical protection and minimizes the risk of radioactive contamination of the skin. |
| Body Protection | Laboratory Coat & Leaded Apron | Standard lab coat with a lead apron worn over it. | Protects skin and clothing from contamination and reduces radiation dose to the torso. |
| Dosimetry | Personal Dosimeters | Whole-body and ring dosimeters. | Monitors and records radiation dose received by the operator. |
| Shielding | Lead/Tungsten Shielding | L-block shields, vial shields, and syringe shields. | Minimizes radiation exposure by attenuating gamma photons at the source (ALARA principle). |
2.3 Operational Plan (Radiolabeling Workflow)
Handling of [68Ga]Ga-FAPI-46 should occur in a designated hot lab facility with appropriate shielding and monitoring equipment. Many syntheses are now automated to reduce operator exposure.
-
Preparation : Set up all necessary equipment, including the shielded synthesis module, vials, and quality control apparatus, behind leaded glass shielding.
-
Synthesis : The radiolabeling of the this compound precursor with 68Ga is typically performed in an automated module. The process involves eluting a 68Ge/68Ga generator and reacting the 68Ga with the this compound precursor under controlled temperature and pH.
-
Quality Control : Before administration, perform quality control tests on the final product to determine radiochemical purity, pH, and sterility. This is done using small aliquots handled with shielded equipment.
-
Dispensing : Draw the patient dose into a shielded syringe. Accurately measure the activity using a dose calibrator.
-
Transport : Place the shielded syringe in a labeled transport container for delivery to the administration area.
2.4 Disposal Plan (Radioactive Waste)
-
Segregation : All materials that come into contact with [68Ga]Ga-FAPI-46 (vials, syringes, gloves, paper) are considered radioactive waste.
-
Decay-in-Storage : Gallium-68 has a short half-life of 68 minutes. Therefore, waste can be stored in a designated, shielded area.
-
Procedure :
-
Place all radioactive waste in clearly labeled, shielded containers.
-
Store the containers for at least 10 half-lives (approximately 12 hours for 68Ga).
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.
-
Once confirmed, deface any radiation symbols and dispose of the waste according to institutional guidelines for non-radioactive biohazardous or chemical waste.
-
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for handling radiolabeled [68Ga]Ga-FAPI-46.
Experimental Protocol: Manual Radiolabeling of this compound with Gallium-68
This protocol provides a generalized methodology for the manual synthesis of [68Ga]Ga-FAPI-46, adapted from procedures described in clinical and research literature. All steps must be performed in a shielded hot cell or behind an appropriate L-block shield.
Objective: To prepare sterile [68Ga]Ga-FAPI-46 for research use.
Materials:
-
This compound precursor vial (typically 10-50 µg)
-
GMP-grade 68Ge/68Ga generator
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.5)
-
Sterile water for injection
-
0.1 N HCl
-
Sterile reaction vial (10 mL)
-
Heating block set to 95-98°C
-
C18 purification cartridge
-
Sterile ethanol
-
0.9% sterile sodium chloride for injection
-
Sterile filters (0.22 µm)
-
Shielded vials and syringes
Methodology:
-
Generator Elution : Elute the 68Ge/68Ga generator with 5 mL of 0.1 N HCl to obtain the [68Ga]GaCl3 eluate. Collect in a sterile, shielded vial.
-
Buffering : Add approximately 40-50 µL of this compound precursor solution to a sterile reaction vial. Add sodium acetate buffer to the [68Ga]GaCl3 eluate to adjust the pH to between 4.0 and 5.0.
-
Reaction : Transfer the buffered 68Ga solution to the reaction vial containing the this compound precursor.
-
Incubation : Place the reaction vial in the heating block and incubate at 95-98°C for 8-10 minutes.
-
Purification :
-
After incubation, allow the vial to cool slightly.
-
Pass the reaction mixture through a pre-conditioned C18 cartridge. The [68Ga]Ga-FAPI-46 will be retained on the cartridge, while unreacted 68Ga and impurities pass through to a waste vial.
-
Wash the cartridge with 5-10 mL of sterile water.
-
-
Elution of Final Product : Elute the purified [68Ga]Ga-FAPI-46 from the C18 cartridge using a small volume (e.g., 0.5 mL) of 50% ethanol/water solution into a sterile final product vial.
-
Final Formulation : Dilute the eluted product with sterile 0.9% sodium chloride to a final volume suitable for injection and to reduce the ethanol concentration to less than 10%.
-
Sterilization : Pass the final solution through a 0.22 µm sterile filter into a final sterile, shielded vial.
-
Quality Control : Perform required quality control tests, including determination of radiochemical purity by radio-HPLC or radio-TLC, pH measurement, and visual inspection for clarity before release.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
